molecular formula C8H3BrClNO2 B023685 6-Bromo-5-chloroindoline-2,3-dione CAS No. 192799-05-6

6-Bromo-5-chloroindoline-2,3-dione

Numéro de catalogue: B023685
Numéro CAS: 192799-05-6
Poids moléculaire: 260.47 g/mol
Clé InChI: VILDUFSHBWCWIF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-5-chloroindoline-2,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H3BrClNO2 and its molecular weight is 260.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6-bromo-5-chloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILDUFSHBWCWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571267
Record name 6-Bromo-5-chloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192799-05-6
Record name 6-Bromo-5-chloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-chloroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-chloroindoline-2,3-dione, a halogenated derivative of isatin, is a synthetic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of bromine and chlorine atoms on the indole core, impart unique physicochemical properties and a diverse pharmacological profile. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols, and potential biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds for therapeutic applications.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in drug design and development. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-bromo-5-chloro-1H-indole-2,3-dione[1]
Synonyms 6-Bromo-5-chloro-isatin[1]
CAS Number 192799-05-6[1]
Molecular Formula C₈H₃BrClNO₂[1]
Molecular Weight 260.47 g/mol [1]
Physical Form PowderChemicalBook
Solubility Soluble in DMF, DMSOChemicalBook
Melting Point Data not available-
Boiling Point Data not available-
LogP 2.2373ChemScene
Topological Polar Surface Area (TPSA) 46.17 ŲChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 0ChemScene
SMILES O=C1NC2=C(C=C(Cl)C(Br)=C2)C1=O[2]
InChI Key VILDUFSHBWCWIF-UHFFFAOYSA-N[1]

Spectral Data

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring and the N-H proton. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine, chlorine, and carbonyl groups.

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The carbonyl carbons (C2 and C3) are expected to appear significantly downfield. The chemical shifts of the aromatic carbons would be affected by the halogen substituents.

2.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality, typically in the region of 1700-1750 cm⁻¹. The N-H stretching vibration would also be observable.

2.4. Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of CO, Br, and Cl radicals or molecules, providing further structural information.

Experimental Protocols

3.1. Synthesis of this compound

A general method for the synthesis of this compound involves the direct halogenation of indoline-2,3-dione (isatin).[1] A detailed experimental protocol is outlined below, adapted from general procedures for the synthesis of halogenated isatins.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Indoline-2,3-dione Reaction Reaction with Brominating and Chlorinating Agents (e.g., NBS, NCS) in an Organic Solvent (e.g., DCM, Chloroform) Start->Reaction Product Crude this compound Reaction->Product Purification Purification by Recrystallization or Column Chromatography Product->Purification FinalProduct Pure this compound Purification->FinalProduct Characterization Structural Confirmation (NMR, IR, MS) FinalProduct->Characterization

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Materials:

  • Indoline-2,3-dione (Isatin)

  • N-Bromosuccinimide (NBS)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM) or Chloroform

  • Appropriate recrystallization solvent (e.g., ethanol, acetic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve indoline-2,3-dione in a suitable organic solvent such as dichloromethane or chloroform.

  • Halogenation: To the stirred solution, add N-bromosuccinimide and N-chlorosuccinimide in stoichiometric amounts. The reaction is typically carried out at room temperature or slightly elevated temperatures.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the reaction mixture is typically washed with water to remove any soluble by-products. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The crude product is obtained after removal of the solvent under reduced pressure. Purification is achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Biological Activities and Signaling Pathways

This compound has been investigated for several biological activities, primarily as an inhibitor of specific enzymes involved in cellular signaling and neurotransmitter metabolism.[1]

4.1. Kinase Inhibition

Isatin and its derivatives are known to inhibit various protein kinases.[1] this compound has shown selectivity for certain kinase subfamilies, including Dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1] The planar indoline-2,3-dione scaffold can fit into the ATP-binding pocket of kinases, and the halogen substituents can form specific interactions with hydrophobic residues, contributing to its inhibitory activity.[3]

Potential DYRK1A Signaling Pathway Inhibition

G cluster_pathway DYRK1A Signaling Pathway DYRK1A DYRK1A Phosphorylation Phosphorylation DYRK1A->Phosphorylation phosphorylates Substrate Substrate (e.g., transcription factors) Substrate->Phosphorylation Cellular_Process Cellular Processes (e.g., proliferation, differentiation) Phosphorylation->Cellular_Process regulates Inhibitor This compound Inhibitor->DYRK1A inhibits

Caption: Proposed inhibitory action of this compound on the DYRK1A signaling pathway.

4.2. Monoamine Oxidase-B (MAO-B) Inhibition

The isatin scaffold is a known inhibitor of monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.[1] The halogen substituents on this compound may enhance its binding to the active site of MAO-B, making it a potential candidate for the development of therapeutics for neurodegenerative diseases such as Parkinson's disease.[1][4]

Potential MAO-B Inhibition in Neurodegeneration

G cluster_pathway Dopamine Metabolism in Neurons Dopamine Dopamine MAOB MAO-B Dopamine->MAOB metabolized by Neurodegeneration Neurodegeneration Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor This compound Inhibitor->MAOB inhibits

Caption: Proposed mechanism of neuroprotection by this compound through the inhibition of MAO-B.

4.3. Other Potential Activities

Research also suggests that this compound may possess antibacterial and anti-inflammatory properties.[1] The presence of halogens can enhance the antimicrobial activity of isatin derivatives.[1] The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory signaling pathways.[3]

Conclusion

This compound is a synthetically accessible compound with a range of interesting biological activities. Its potential to inhibit kinases and MAO-B makes it a valuable lead compound for the development of novel therapeutics for cancer and neurodegenerative diseases. Further research is warranted to fully elucidate its mechanism of action, to obtain a complete profile of its physicochemical and spectral properties, and to explore its therapeutic potential in greater detail. The experimental protocols and data summarized in this guide provide a solid foundation for future investigations into this promising molecule.

References

6-Bromo-5-chloroindoline-2,3-dione molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential biological activities of 6-Bromo-5-chloroindoline-2,3-dione. The information is compiled for researchers in medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Chemical Identity

This compound, also known as 6-Bromo-5-chloro-isatin, is a halogenated derivative of isatin (1H-indole-2,3-dione). The presence of both bromine and chlorine atoms on the aromatic ring significantly influences its physicochemical properties and biological reactivity.[1]

Molecular Formula: C₈H₃BrClNO₂

Molecular Structure:

Caption: 2D structure of this compound.

Chemical Identifiers and Properties

A summary of key identifiers and computed chemical properties for this compound is provided below.

PropertyValueSource
IUPAC Name 6-bromo-5-chloro-1H-indole-2,3-dione[1]
Synonyms 6-Bromo-5-chloro-isatin[1]
CAS Number 192799-05-6[2][3]
Molecular Weight 260.47 g/mol [2]
Canonical SMILES C1=C2C(=CC(=C1Cl)Br)NC(=O)C2=O[1][2][3]
InChI Key VILDUFSHBWCWIF-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 46.17 Ų[2]
LogP (calculated) 2.2373[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

Experimental Data

While specific experimental data for this compound is not widely available in public literature, data from closely related analogs provide valuable insights into its expected spectral characteristics.

Synthesis Protocol (Representative)

The synthesis of this compound typically involves the sequential halogenation of indoline-2,3-dione (isatin).[1] A plausible laboratory-scale synthesis is outlined below, based on general procedures for halogenating isatins.

Reaction Scheme: Isatin → 5-Chloroisatin → this compound

Step 1: Synthesis of 5-Chloroisatin

  • Materials: Isatin, concentrated hydrochloric acid, chlorinating agent (e.g., N-Chlorosuccinimide - NCS).

  • Procedure: Dissolve isatin in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Add the chlorinating agent portion-wise to the solution while stirring at a controlled temperature (e.g., room temperature to 50°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to yield 5-chloroisatin.

Step 2: Synthesis of this compound

  • Materials: 5-Chloroisatin, brominating agent (e.g., N-Bromosuccinimide - NBS), catalyst (e.g., sulfuric acid).

  • Procedure: Dissolve the 5-chloroisatin from Step 1 in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

  • Slowly add the brominating agent to the mixture, maintaining the low temperature.

  • Allow the reaction to stir for several hours, monitoring by TLC.

  • Carefully pour the mixture onto crushed ice to precipitate the crude product.

  • Filter, wash thoroughly with water to remove acid, and dry.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Spectroscopic Characterization (Expected)

The following tables summarize published spectral data for key structural analogs. This information can be used to predict the characteristic signals for this compound.

Table 2.1: ¹H NMR Spectral Data of Related Isatins (in DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
5-chloroindoline-2,3-dione 11.13 (s, 1H, NH), 7.87–7.39 (m, 2H, Ar-H), 6.92 (d, J = 8.3 Hz, 1H, Ar-H)
5-bromoindoline-2,3-dione 11.14 (s, 1H, NH), 7.81–7.59 (m, 2H, Ar-H), 6.87 (d, J = 8.3 Hz, 1H, Ar-H)
6-bromoindoline-2,3-dione 11.14 (s, 1H, NH), 7.43 (d, J = 8.0 Hz, 1H, Ar-H), 7.26 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H), 7.07 (d, J = 1.4 Hz, 1H, Ar-H)

Table 2.2: ¹³C NMR Spectral Data of Related Isatins (in DMSO-d₆)

CompoundChemical Shifts (δ, ppm)
5-chloroindoline-2,3-dione 183.74, 159.55, 149.63, 137.66, 127.21, 124.53, 119.55, 114.24
5-bromoindoline-2,3-dione 183.22, 159.00, 149.62, 140.08, 126.93, 119.61, 114.32
6-bromoindoline-2,3-dione 183.61, 159.72, 152.08, 132.02, 126.59, 126.04, 117.48, 115.40

Table 2.3: IR Spectral Data of Related Isatins (KBr, cm⁻¹)

CompoundKey Peaks (cm⁻¹)
5-chloroindoline-2,3-dione 3170 (N-H stretch), 1750-1730 (C=O stretch), 1655 (C=O stretch), 1450, 1307, 1211, 1122, 828
6-bromoindoline-2,3-dione 3204 (N-H stretch), 1742, 1709 (C=O stretches), 1605, 1446, 1325, 1208, 1101, 843

Biological Activity and Mechanism of Action

Isatin and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The dual halogenation in this compound is expected to modulate these properties.[1]

Inhibition of NF-κB Signaling Pathway

A key reported activity for halogenated isatins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a critical regulator of cellular responses to inflammation, and its dysregulation is linked to chronic inflammatory diseases and various cancers.[6][7]

The canonical NF-κB pathway is a primary target for anti-inflammatory drug development. Small molecule inhibitors can act at various points in the cascade, with a common mechanism being the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory gene transcription.[6][7]

G Canonical NF-κB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor TNFa->TNFR 1. Ligand Binding IKK IKK Complex TNFR->IKK 2. Signal Transduction NFkB_complex p65 p50 IκBα Inactive NF-κB Complex IKK->NFkB_complex:ikba 3. Phosphorylation IkBa IκBα p65 p65 p50 p50 Proteasome Proteasome NFkB_complex:ikba->Proteasome 4. Ubiquitination & Degradation NFkB_active p65 p50 Active NF-κB Dimer NFkB_complex->NFkB_active 5. NF-κB Release Inhibitor 6-Bromo-5-chloro- indoline-2,3-dione Inhibitor->IKK Inhibition p65_n p65 p50_n p50 NFkB_active->NFkB_active DNA κB Site (DNA) NFkB_active->DNA 7. DNA Binding Transcription Gene Transcription DNA->Transcription 8. Transcription Activation Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Transcription->Cytokines

Caption: Inhibition of the canonical NF-κB pathway by small molecules.

Other Potential Activities
  • Kinase Inhibition: Isatin derivatives are known to inhibit various protein kinases. The specific halogenation pattern of this compound may confer selectivity towards certain kinases involved in cell cycle regulation and signaling.

  • Antimicrobial Activity: Halogenated organic compounds often exhibit enhanced antimicrobial properties. This compound is a candidate for investigation against various bacterial and fungal strains.[1]

Experimental and Developmental Workflow

The discovery and development of novel isatin-based therapeutic agents typically follow a structured workflow, from initial synthesis to biological evaluation.

G Workflow for Synthesis and Evaluation of Isatin Derivatives start Isatin Starting Material synthesis Chemical Synthesis (e.g., Halogenation) start->synthesis purification Purification & Characterization (Recrystallization, NMR, MS, IR) synthesis->purification compound Pure 6-Bromo-5-chloro- indoline-2,3-dione purification->compound screening In Vitro Biological Screening compound->screening assay1 Anti-inflammatory Assays (e.g., NF-κB Reporter, Cytokine Levels) screening->assay1 assay2 Antimicrobial Assays (e.g., MIC Determination) screening->assay2 assay3 Anticancer Assays (e.g., Cytotoxicity on Cell Lines) screening->assay3 data Data Analysis (IC50, Selectivity) assay1->data assay2->data assay3->data end Lead Compound Identification data->end

Caption: General workflow for isatin derivative drug discovery.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential for further investigation in drug discovery. Based on the known activities of the isatin scaffold and its halogenated analogs, this molecule represents a promising candidate for the development of novel anti-inflammatory, antimicrobial, and anticancer agents. Further research is warranted to fully elucidate its specific biological targets, mechanism of action, and therapeutic potential through detailed synthesis, spectroscopic analysis, and comprehensive biological screening.

References

Technical Guide: Synthesis and Characterization of 6-Bromo-5-chloroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 6-Bromo-5-chloroindoline-2,3-dione, a halogenated derivative of isatin. Isatin and its analogues are of significant interest in medicinal chemistry due to their wide range of biological activities. This document provides a plausible synthetic route based on the well-established Sandmeyer isatin synthesis, starting from commercially available precursors. Furthermore, it outlines the expected physicochemical and spectroscopic properties of the target molecule, based on data from structurally related compounds, to aid in its identification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known as 6-bromo-5-chloroisatin, is a synthetic heterocyclic compound.[1] The isatin scaffold is a prominent feature in a multitude of biologically active molecules, exhibiting anticancer, antimicrobial, and antiviral properties, among others.[2] The introduction of halogen atoms, such as bromine and chlorine, onto the isatin ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. This guide provides a comprehensive overview of a proposed synthetic method and the expected analytical characteristics of this compound.

Proposed Synthesis

A reliable and widely used method for the synthesis of isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis.[2][3][4] This method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the corresponding isatin.

The proposed synthesis of this compound starts from the commercially available 4-bromo-3-chloroaniline.[5][6][7][8][9]

Synthesis Pathway

Synthesis_Pathway Proposed Synthesis of this compound cluster_0 Step 1: Formation of Isonitrosoacetanilide Intermediate cluster_1 Step 2: Cyclization to Isatin 4-bromo-3-chloroaniline 4-Bromo-3-chloroaniline Intermediate N-(4-bromo-3-chlorophenyl)-2-(hydroxyimino)acetamide 4-bromo-3-chloroaniline->Intermediate + Chloral Hydrate, Hydroxylamine HCl, Na2SO4, heat ChloralHydrate Chloral Hydrate Hydroxylamine Hydroxylamine HCl FinalProduct This compound Intermediate->FinalProduct Concentrated H2SO4, heat

Caption: Proposed Sandmeyer synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-(4-bromo-3-chlorophenyl)-2-(hydroxyimino)acetamide (Intermediate)

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a solution of chloral hydrate (0.15 mol) and sodium sulfate (0.8 mol) in 400 mL of water.

  • In a separate beaker, dissolve 4-bromo-3-chloroaniline (0.1 mol) in 100 mL of water with the dropwise addition of concentrated hydrochloric acid (0.3 mol).

  • To the aniline solution, add hydroxylamine hydrochloride (0.45 mol) and stir until dissolved.

  • Add the aniline/hydroxylamine solution to the chloral hydrate/sodium sulfate solution in the reaction flask.

  • Heat the reaction mixture to boiling and maintain reflux for approximately 1-2 hours. The formation of a yellow precipitate indicates the formation of the isonitrosoacetanilide intermediate.

  • Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield N-(4-bromo-3-chlorophenyl)-2-(hydroxyimino)acetamide.

Step 2: Synthesis of this compound (Final Product)

  • In a beaker, preheat concentrated sulfuric acid (10 V/W of the intermediate) to 50°C.

  • Carefully add the dried N-(4-bromo-3-chlorophenyl)-2-(hydroxyimino)acetamide in small portions to the stirred, preheated sulfuric acid, maintaining the temperature between 65-75°C.

  • After the addition is complete, heat the mixture to 80°C for 15 minutes.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start Reactants Mix 4-bromo-3-chloroaniline, chloral hydrate, hydroxylamine HCl, and sodium sulfate in water Start->Reactants Heat1 Heat to reflux Reactants->Heat1 Filter1 Cool and filter to collect intermediate Heat1->Filter1 Dry1 Dry the intermediate Filter1->Dry1 Acid Add intermediate to preheated concentrated sulfuric acid Dry1->Acid Heat2 Heat to 80°C Acid->Heat2 Quench Pour onto crushed ice Heat2->Quench Filter2 Filter to collect crude product Quench->Filter2 Wash Wash with cold water Filter2->Wash Recrystallize Recrystallize from suitable solvent Wash->Recrystallize Characterize Characterize the final product (NMR, IR, MS, MP) Recrystallize->Characterize End End Characterize->End

Caption: General workflow for the synthesis and characterization.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₈H₃BrClNO₂
Molecular Weight 260.47 g/mol
Appearance Orange to reddish-brown solid
Melting Point >200 °C (decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol, acetone; insoluble in water.
Spectroscopic Data (Expected)

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the halogens.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic H-4~7.8 - 8.0s
Aromatic H-7~7.0 - 7.2s
N-H~11.0 - 12.0br s
Solvent: DMSO-d₆

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbonyl carbons are expected to be the most downfield.

CarbonExpected Chemical Shift (δ, ppm)
C=O (C-2)~180 - 185
C=O (C-3)~158 - 162
C-3a~150 - 155
C-7a~118 - 122
C-4~125 - 130
C-7~112 - 116
C-5 (C-Cl)~128 - 133
C-6 (C-Br)~115 - 120
Solvent: DMSO-d₆

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H and carbonyl functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch3100 - 3300Medium
C=O stretch (amide)1730 - 1750Strong
C=O stretch (keto)1700 - 1720Strong
C=C stretch (aromatic)1600 - 1620Medium

3.2.4. Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[10][11][12]

IonExpected m/zExpected Relative Intensity Pattern
[M]⁺259(¹²C₈¹H₃⁷⁹Br³⁵ClNO₂) - Base peak pattern component
[M+1]⁺260Due to ¹³C isotope
[M+2]⁺261Combination of (⁷⁹Br, ³⁷Cl) and (⁸¹Br, ³⁵Cl)
[M+4]⁺263(⁸¹Br, ³⁷Cl)

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. The toxicological properties of this compound have not been fully investigated.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined Sandmeyer synthesis offers a viable route to this molecule from a commercially available starting material. The expected physicochemical and spectroscopic data serve as a valuable reference for researchers aiming to synthesize and identify this compound. Further experimental work is required to validate the proposed synthesis and to fully characterize the properties of this compound.

References

Spectroscopic and Structural Analysis of 6-Bromo-5-chloroindoline-2,3-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

  • Chemical Name: 6-Bromo-5-chloroindoline-2,3-dione

  • Synonym: 6-Bromo-5-chloroisatin

  • CAS Number: 192799-05-6

  • Molecular Formula: C₈H₃BrClNO₂

  • Molecular Weight: 260.47 g/mol

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound, extrapolated from documented data of analogous structures.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Predicted Chemical Shift (δ) ppmPredicted MultiplicityNumber of ProtonsProvisional Assignment
~11.5Singlet1HN-H
~7.8Singlet1HAromatic H-7
~7.6Singlet1HAromatic H-4

Rationale: The aromatic protons of the isatin core are expected to appear as singlets due to the substitution pattern. The N-H proton typically resonates at a higher chemical shift and appears as a broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Predicted Chemical Shift (δ) ppmProvisional Assignment
~183C=O (C3-ketone)
~158C=O (C2-lactam)
~148C-7a
~138C-5
~128C-4
~125C-6
~120C-3a
~115C-7

Rationale: The two carbonyl carbons are the most deshielded. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the bromine and chlorine substituents.

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹)Functional Group Assignment
3300 - 3100N-H Stretching
1750 - 1730C=O Stretching (C3-ketone)
1730 - 1710C=O Stretching (C2-lactam)
1600 - 1450Aromatic C=C Stretching
800 - 600C-Br and C-Cl Stretching

Rationale: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H bond, two distinct carbonyl groups, the aromatic ring, and the carbon-halogen bonds.

Table 4: Predicted Mass Spectrometry Fragmentation

Predicted m/z ValueInterpretation
259, 261, 263Molecular ion [M]⁺ exhibiting a characteristic isotopic pattern for one bromine and one chlorine atom.
231, 233, 235Fragment ion [M-CO]⁺ resulting from the loss of a carbonyl group.
203, 205, 207Fragment ion [M-2CO]⁺ from the loss of both carbonyl groups.

Rationale: The mass spectrum will be distinguished by the isotopic signature of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation pathway is anticipated to involve sequential loss of the carbonyl groups.

Experimental Protocols

The following are standard methodologies for the spectroscopic analysis of this compound.

  • Sample Preparation: A solution of 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) is prepared.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are obtained. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

  • Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Sample Introduction: The sample can be introduced via a direct insertion probe or after chromatographic separation (GC-MS or LC-MS).

  • Ionization Technique: Electron Ionization (EI) is commonly used for this class of compounds. Electrospray Ionization (ESI) may also be suitable.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrum is acquired over a mass range that includes the expected molecular ion and key fragments.

Visualization of Synthesis and Characterization Workflow

The following diagram illustrates a generalized workflow for the preparation and subsequent spectroscopic analysis of a substituted isatin derivative such as this compound.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_confirmation Structure Elucidation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms Mass Spec purification->ms analysis Data Analysis nmr->analysis ir->analysis ms->analysis confirmation Structure Confirmation analysis->confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-5-chloroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-chloroindoline-2,3-dione, a halogenated derivative of isatin, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Isatin and its analogs are recognized as a "privileged scaffold," appearing in a multitude of biologically active compounds. The introduction of bromine and chlorine atoms at the 5th and 6th positions of the indoline ring is anticipated to modulate the molecule's physicochemical properties, including its solubility and stability, which are critical parameters influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the available data and predicted characteristics of this compound regarding its solubility and stability, outlines detailed experimental protocols for their determination, and explores its potential mechanism of action through the inhibition of the NF-κB signaling pathway.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in biological systems. While specific experimental data for this compound is sparse in publicly available literature, its properties can be inferred from data on the parent compound, isatin, and general principles of medicinal chemistry.

Solubility Profile

Qualitative reports indicate that this compound is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Due to the lack of quantitative solubility data for this compound, the following table summarizes the solubility of its parent compound, isatin, in various common solvents to provide a comparative reference. The halogenation in this compound is expected to increase its lipophilicity, which may lead to a decrease in solubility in polar protic solvents and an increase in non-polar organic solvents compared to isatin.

SolventMolar Mass ( g/mol )Dielectric ConstantDipole Moment (D)Solubility of Isatin (Mole Fraction, x) at 298.15 K
Water18.0278.541.855.14 x 10⁻⁵[1]
Methanol32.0432.61.704.09 x 10⁻³[1]
Ethanol46.0724.31.694.09 x 10⁻³[1]
1-Butanol74.1217.81.66-
Dichloromethane84.939.081.60-
1,2-Dichloroethane98.9610.361.19-
Chloroform119.384.811.04-
Carbon Tetrachloride153.822.240-
Acetone58.0820.72.88-
Ethyl Acetate88.116.021.785.68 x 10⁻³[1]
N,N-Dimethylformamide (DMF)73.0936.73.82-
Dimethyl Sulfoxide (DMSO)78.1346.73.96-

Data for isatin is provided as a reference. The solubility of this compound is expected to differ.

Stability Profile

The following table summarizes the likely stability of this compound under various stress conditions.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Likely stable at the core indole structure. The amide bond may be susceptible to hydrolysis under harsh conditions.Isatin ring-opened products.
Alkaline (e.g., 0.1 M NaOH) The lactam ring is susceptible to hydrolysis, leading to the opening of the five-membered ring.Isatinic acid derivatives.
Oxidative (e.g., 3% H₂O₂) The indole nucleus is generally susceptible to oxidation.Oxidized indole derivatives.
Thermal (e.g., >60°C) Expected to be relatively stable at ambient temperatures. At elevated temperatures, decarboxylation and decomposition may occur.Decarboxylated and other thermal decomposition products.
Photolytic (e.g., UV/Vis light) The conjugated system may absorb light, potentially leading to photodecomposition.Photorearranged or decomposed products.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on solubility and stability.

Protocol 1: Determination of Aqueous and Solvent Solubility using the Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent (e.g., water, buffer, organic solvent) prep1->prep2 equil1 Seal the vial prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) equil1->equil2 equil3 Allow to settle equil2->equil3 analysis1 Withdraw an aliquot of the supernatant equil3->analysis1 analysis2 Filter to remove undissolved solid (e.g., using a 0.22 µm syringe filter) analysis1->analysis2 analysis3 Dilute the filtrate with a suitable solvent analysis2->analysis3 analysis4 Quantify the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) analysis3->analysis4

Shake-Flask Solubility Determination Workflow

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or various organic solvents). The amount of compound should be sufficient to ensure that a saturated solution is formed and an excess of solid remains.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a low-binding 0.22 µm syringe filter to remove any undissolved solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol describes a typical forced degradation study to identify potential degradation products and pathways.[2][3][4][5]

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (Solid & Solution, >60°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by a stability-indicating HPLC method oxidative->hplc thermal->hplc photo->hplc neutralize->hplc mass_balance Assess mass balance hplc->mass_balance characterize Characterize significant degradation products (LC-MS, NMR) mass_balance->characterize

Forced Degradation Study Workflow

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture). For solid-state studies, use the neat compound.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., at 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature for a defined period.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples. For acid and base hydrolysis samples, neutralize them before analysis. Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method.

  • Data Evaluation:

    • Determine the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Perform mass balance calculations to account for all the material.

    • For significant degradation products, further characterization using techniques like LC-MS and NMR may be necessary to elucidate their structures.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Isatin derivatives have been reported to exhibit anti-inflammatory properties, and one of the key mechanisms is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

The canonical NF-κB pathway is a primary target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various inflammatory signals (e.g., TNF-α, IL-1β), a kinase complex known as IκB kinase (IKK) is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

While the precise molecular target of this compound within this pathway has not been definitively elucidated, many small molecule inhibitors of the NF-κB pathway target the IKK complex, particularly the IKKβ subunit. By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm. Given that isatin derivatives are known kinase inhibitors, it is plausible that this compound exerts its anti-inflammatory effects through the inhibition of IKKβ.

G cluster_nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex (IKKα/IKKβ/NEMO) receptor->ikk activates ikba_p Phosphorylation of IκBα ikk->ikba_p catalyzes inhibitor This compound inhibitor->ikk inhibits ub_deg Ubiquitination and Proteasomal Degradation of IκBα ikba_p->ub_deg nfkb_active Active NF-κB (p50/p65) ub_deg->nfkb_active releases nfkb_inactive Inactive NF-κB/IκBα Complex (in Cytoplasm) nfkb_inactive->ikba_p translocation Nuclear Translocation nfkb_active->translocation gene_transcription Gene Transcription (Pro-inflammatory mediators) translocation->gene_transcription nucleus Nucleus

Proposed Inhibition of the Canonical NF-κB Signaling Pathway

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Understanding its fundamental properties of solubility and stability is paramount for its advancement through the drug discovery pipeline. This technical guide has provided a framework for approaching these critical parameters, including predictive assessments, detailed experimental protocols, and insights into its potential mechanism of action. While further experimental studies are required to fully characterize this compound, the information presented herein serves as a valuable resource for researchers and scientists dedicated to unlocking the therapeutic potential of halogenated isatin derivatives.

References

Crystal Structure Analysis of 6-Bromo-5-chloroindoline-2,3-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 6-Bromo-5-chloroindoline-2,3-dione, a halogenated isatin derivative of significant interest in medicinal chemistry. Despite extensive searches of scientific databases and literature, a definitive single-crystal X-ray diffraction analysis for this specific compound is not publicly available at this time. This document, therefore, provides a comprehensive overview of the available information on this compound, including its synthesis and physicochemical properties. To offer valuable structural insights, a comparative analysis of closely related halogenated indoline-2,3-dione derivatives with published crystal structures is presented. This guide also outlines the standard experimental protocols for the synthesis and crystallographic analysis of such compounds, providing a foundational framework for future research in this area.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The introduction of halogen atoms, such as bromine and chlorine, onto the isatin core can significantly modulate the molecule's physicochemical properties, including lipophilicity, electronic distribution, and binding affinity to biological targets. This compound is one such derivative with potential applications in the development of novel therapeutic agents. A detailed understanding of its three-dimensional structure through crystal structure analysis is paramount for structure-activity relationship (SAR) studies and rational drug design.

Note: As of the date of this publication, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. The following sections provide available data on the target compound and a detailed analysis of analogous structures.

Physicochemical Properties of this compound

While the crystal structure remains undetermined, key physicochemical data for this compound has been reported.

PropertyValueReference
CAS Number 192799-05-6[1][2][3]
Molecular Formula C₈H₃BrClNO₂[1]
Molecular Weight 260.47 g/mol [1]
SMILES C1=C2C(=CC(=C1Cl)Br)NC(=O)C2=O[2]
Synonyms 6-Bromo-5-chloro-isatin, 6-Bromo-5-chloro-1H-indole-2,3-dione[3]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the direct halogenation of indoline-2,3-dione (isatin).[4] The process typically includes the sequential or simultaneous introduction of bromine and chlorine using appropriate halogenating agents in a suitable organic solvent.[4]

General Procedure:

  • Starting Material: Indoline-2,3-dione (Isatin).

  • Halogenating Agents: A source of electrophilic bromine (e.g., N-Bromosuccinimide) and chlorine (e.g., N-Chlorosuccinimide).

  • Solvent: A non-polar organic solvent such as dichloromethane or chloroform is commonly used.[4]

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.[4]

  • Purification: The crude product is purified by recrystallization from a suitable solvent to obtain crystals suitable for single-crystal X-ray diffraction.

Below is a conceptual workflow for the synthesis and crystallization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization start Indoline-2,3-dione reagents Halogenating Agents (e.g., NBS, NCS) start->reagents Add solvent Organic Solvent (e.g., Dichloromethane) reagents->solvent Dissolve in reaction Reaction at Room Temperature solvent->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization crystals Single Crystals of This compound recrystallization->crystals G cluster_workflow Crystal Structure Determination Workflow crystal_selection Crystal Selection xray X-ray Diffraction Data Collection crystal_selection->xray data_processing Data Processing and Reduction xray->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif Crystallographic Information File (CIF) validation->cif

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of substituted isatins. Isatin, an indole derivative first isolated in 1840, has emerged as a "privileged scaffold" in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives.[1][2] This document details key synthetic methodologies, presents quantitative biological data for prominent substituted isatins, and elucidates their mechanisms of action through signaling pathway diagrams.

Discovery and Historical Context

Isatin (1H-indole-2,3-dione) was first obtained in 1840 by Otto Linné Erdman and Auguste Laurent as a product of the oxidation of indigo dye using nitric and chromic acids.[1][3] Naturally occurring isatin and its derivatives have been identified in a variety of sources, including plants of the genus Isatis, Couroupita guianensis, and as a metabolic derivative of adrenaline in humans.[1][4] The versatile synthetic accessibility and the diverse biological activities of its derivatives have cemented isatin's importance in modern drug discovery.[5][6]

Key Synthetic Methodologies

The synthesis of the isatin core and its subsequent substitution have been the subject of extensive research for over a century. Several named reactions have become standard procedures for accessing this valuable heterocyclic system.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis, developed by Traugott Sandmeyer in 1919, is one of the oldest and most straightforward methods for preparing isatins.[1][7] The process involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin.[7][8][9]

Experimental Protocol: Sandmeyer Synthesis of 4-Bromoisatin [9]

  • Preparation of 3-Bromoisonitrosoacetanilide:

    • A 5-liter flask is charged with a solution of chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in 600 cm³ of water, warmed to 30 °C to dissolve the solids.

    • 3-Bromoaniline (43 g, 0.25 mol) is dissolved with warming in 150 cm³ of water and 25 cm³ of concentrated HCl. This solution is added to the flask.

    • A solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in 250 cm³ of water is then added, forming a thick white suspension.

    • The mixture is heated. At 60–70 °C, a thick paste forms. The mixture is heated for 2 hours at 80–100 °C.

    • The mixture is cooled to 80 °C and filtered. The pale brown product is washed by stirring with 400 cm³ of water, followed by filtration. The product is air-dried.

  • Cyclization to 4- and 6-Bromoisatin:

    • Concentrated H₂SO₄ (200 cm³) is heated to 60 °C with mechanical stirring in a flask, which is then removed from the heating mantle.

    • 3-Bromoisonitrosoacetanilide (15 g) is added in portions over 20 minutes, maintaining the temperature between 60 and 65 °C.

    • The mixture is then heated to 80 °C, cooled to 70 °C, and poured onto 2.5 liters of crushed ice.

    • After standing for 1 hour, the orange precipitate is filtered and washed with water (2 x 60 cm³), then dried at 40 °C to give a mixture of 4-bromo- and 6-bromo-isatin.

  • Separation of Isomers:

    • The bromoisatin mixture (10.5 g) is dissolved in hot (60 °C) 2M NaOH solution (35 cm³).

    • The solution is acidified with acetic acid (3.6 cm³), and the resulting orange-brown crystals of 4-bromoisatin are filtered and washed with hot water.

    • The combined filtrates are warmed to 80 °C, and concentrated HCl (5 cm³) is added. After cooling overnight, the bright orange crystals of 6-bromoisatin are filtered.

Stolle Isatin Synthesis

The Stolle procedure is a valuable alternative to the Sandmeyer method, particularly for the synthesis of N-substituted isatins.[3][4] This method involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which then undergoes cyclization in the presence of a Lewis acid (e.g., aluminum chloride, titanium tetrachloride, or boron trifluoride).[1][10][11][12]

Experimental Protocol: General Stolle Synthesis [11]

  • Formation of Chlorooxalylanilide Intermediate:

    • The N-substituted aniline is reacted with oxalyl chloride in an inert solvent, such as dichloromethane.

    • After the reaction is complete, the solvent is removed under reduced pressure.

  • Lewis Acid-Catalyzed Cyclization:

    • The crude chlorooxalylanilide is treated with a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g., carbon disulfide or nitrobenzene) and heated to effect cyclization.

    • Upon completion, the reaction mixture is carefully quenched with ice and acid.

    • The crude product is then purified, typically by column chromatography.

Other Synthetic Approaches

Other notable methods for isatin synthesis include the Martinet and Gassman procedures.[2] More contemporary approaches often involve the oxidation of substituted indoles or oxindoles.[6]

Biological Activities and Quantitative Data

Substituted isatins exhibit a remarkable range of biological activities, including anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[3][5] The following tables summarize quantitative data for selected isatin derivatives across these therapeutic areas.

Anticancer Activity

Isatin derivatives have been extensively investigated as anticancer agents, with mechanisms of action that include kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[1][13][14]

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4l K562 (Leukemia)1.75[15]
HepG2 (Hepatocellular Carcinoma)3.20[15]
HT-29 (Colon Carcinoma)4.17[15]
17 ZR-75 (Breast)0.74[1]
HT-29 (Colon)2.02[1]
A-549 (Lung)0.76[1]
36 A-549 (Lung)7.3[1]
MDA-MB-231 (Breast)4.7[1]
HCT-116 (Colon)2.6[1]
133 A549 (Lung)5.32[1]
PC3 (Prostate)35.1[1]
MCF-7 (Breast)4.86[1]
2h Jurkat (T-cell Leukemia)0.03[16]
13a (VEGFR2 inhibition)0.09[17]
13c (EGFR inhibition)0.37[17]
Isatin-triazole hydrazone 16 MCF-7 (Breast)6.22[18]
HepG2 (Liver)8.14[18]
MDA-MB-435s9.94[18]
Isatin-fluoroquinazolinone hybrid 31 MCF-7 (Breast)0.35[18]
Isatin-sulphonamide 20d (Caspase-3 inhibition)2.33[19]
Antiviral Activity

The antiviral properties of isatin derivatives have been recognized for decades, with Methisazone (an isatin-thiosemicarbazone) being a notable example used prophylactically against smallpox.[20] Research continues into their efficacy against a range of viruses, including HIV and SARS-CoV.[20][21]

Compound IDVirusCell LineEC₅₀ (µg/mL)Reference
Norfloxacin-isatin Mannich base 1a HIV-111.3[21]
Norfloxacin-isatin Mannich base 1b HIV-113.9[21]
Isatin-sulfadimidine Schiff's base[3] HIV-1MT-48–15.3[21]
HIV-2MT-441.5–125[21]
Isatin-lamivudine hybrid 17b HIV-1CEM0.0742 µM[21]
N-substituted isatin 20 SARS-CoV main proteaseIC₅₀ = 0.95-0.98 µM[10]
Anticonvulsant Activity

Certain substituted isatins have demonstrated potent anticonvulsant effects in various animal models, suggesting their potential for the treatment of epilepsy.[5][22][23]

Compound IDSeizure ModelAnimalActivity/DoseReference
N-methyl-5-bromo-3-(p-chlorophenylimino) isatin (2) MES & ScMetMiceActive, LD₅₀ > 600 mg/kg[22]
Various Isatin Semicarbazones MES, ScMet, ScStyMice/RatsSignificant protection at 100 & 300 mg/kg (i.p.) and 30 mg/kg (p.o.)[23]
Isatin-3-[N²-(2-benzalaminothiazol-4-yl)] hydrazones (Ib, Ie, Ih, Ii, Ij) MESMiceSignificant reduction in seizures at 10 & 100 mg/kg[24]
Isatin-3-[N²-(2-benzalaminothiazol-4-yl)] hydrazones (Ia-Ii) PTZMiceSignificant increase in seizure latency at 10 & 100 mg/kg[24]

Signaling Pathways and Experimental Workflows

The diverse biological effects of substituted isatins stem from their ability to modulate multiple cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate some of these mechanisms and a typical experimental workflow for their synthesis and evaluation.

Kinase Inhibition and Apoptosis Induction

Many isatin-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell survival and proliferation, such as VEGFR2, EGFR, and CDKs.[1][25] This inhibition can disrupt downstream signaling cascades like the PI3K/AKT and MAPK pathways, ultimately leading to apoptosis.[1][26]

G Signaling Pathways Targeted by Anticancer Isatin Derivatives Isatin Substituted Isatin Derivatives RTK Receptor Tyrosine Kinases (e.g., VEGFR2, EGFR) Isatin->RTK Inhibits Tubulin Tubulin Polymerization Isatin->Tubulin Inhibits Caspases Caspase Activation (Caspase-3, -7, -9) Isatin->Caspases Activates PI3K PI3K RTK->PI3K MAPK MAPK Pathway RTK->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Microtubule Microtubule Formation Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by anticancer isatin derivatives.

Caspase-Mediated Apoptosis

A significant mechanism of action for many anticancer isatin derivatives is the induction of programmed cell death, or apoptosis.[19][27] Some isatin sulphonamides have been specifically designed as potent, non-peptide inhibitors of effector caspases, such as caspase-3 and caspase-7.[19][28]

G Isatin Derivatives as Caspase Inhibitors Procaspase9 Procaspase-9 Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Cleavage Procaspase37 Procaspase-3, -7 Caspase9->Procaspase37 Activates Caspase37 Caspase-3, -7 (Effector) Procaspase37->Caspase37 Cleavage PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP Isatin Isatin Sulphonamide Derivatives Isatin->Caspase37 Inhibits ApoptoticStimulus Apoptotic Stimulus (e.g., DNA Damage) ApoptoticStimulus->Procaspase9 Activates

Caption: The role of isatin sulphonamides in the caspase signaling cascade.

Experimental Workflow for Synthesis and Screening

The development of novel substituted isatins follows a logical workflow from synthesis to biological evaluation. This process typically involves a classical synthesis of the isatin core, followed by derivatization and subsequent screening for biological activity.

G Experimental Workflow: Isatin Derivative Synthesis and Screening Start Substituted Aniline Sandmeyer Sandmeyer or Stolle Synthesis Start->Sandmeyer IsatinCore Substituted Isatin Core Sandmeyer->IsatinCore Derivatization Derivatization (e.g., Schiff base formation, N-alkylation) IsatinCore->Derivatization Library Library of Isatin Derivatives Derivatization->Library Purification Purification & Characterization (NMR, MS, etc.) Library->Purification Screening Biological Screening (e.g., MTT Assay, Kinase Assay) Purification->Screening Hit Hit Compound Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt

Caption: A generalized workflow for the synthesis and evaluation of isatin derivatives.

Conclusion

From its origins as an oxidation product of indigo, isatin has evolved into a cornerstone of modern medicinal chemistry. The historical development of synthetic routes, such as the Sandmeyer and Stolle reactions, has provided a robust platform for the generation of diverse libraries of substituted isatins. These derivatives have consistently demonstrated potent and varied biological activities, with significant potential in the development of new therapeutics for cancer, viral infections, and neurological disorders. The continued exploration of this privileged scaffold, aided by a deeper understanding of its interactions with key biological pathways, promises to yield novel and effective drug candidates for years to come.

References

A Technical Guide to Theoretical Studies on Halogenated Indoline-2,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the theoretical and computational studies conducted on halogenated indoline-2,3-diones, commonly known as halogenated isatins. Isatin and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1] Halogenation is a key strategy in medicinal chemistry to enhance the biological activity, metabolic stability, and physicochemical properties of lead compounds.[2] This document summarizes the computational methodologies, particularly Density Functional Theory (DFT), used to investigate the structural, electronic, and thermodynamic properties of these molecules. It presents key quantitative data in structured tables and visualizes complex workflows and biological pathways using Graphviz diagrams to offer a comprehensive resource for researchers in computational chemistry and drug discovery.

Introduction to Halogenated Indoline-2,3-diones

Indoline-2,3-dione (isatin) is a versatile heterocyclic scaffold that serves as a precursor for the synthesis of numerous biologically active compounds.[3] Its derivatives, including hydrazones, imines, and oxindoles, have shown significant promise in anticancer research by targeting various cellular mechanisms.[3][4] The strategic introduction of halogen atoms (F, Cl, Br, I) into the isatin core can significantly modulate its electronic properties, lipophilicity, and binding interactions with biological targets.[2] This modification has been shown to enhance the potency of isatin derivatives as inhibitors of critical proteins in disease pathways, such as cyclin-dependent kinases (CDKs).[5][6][7]

Theoretical studies, leveraging quantum chemical calculations, provide profound insights into how halogenation impacts molecular stability, reactivity, and potential for drug-target interactions. These computational approaches are indispensable for rational drug design, allowing for the in silico screening and optimization of novel therapeutic agents before their synthesis and in vitro testing.

Computational Methodologies

The theoretical investigation of halogenated isatins predominantly employs Density Functional Theory (DFT), a robust computational method for studying the electronic structure of molecules.

Standard Computational Protocol

A typical DFT workflow for analyzing halogenated indoline-2,3-diones involves several sequential steps, from initial structure preparation to the calculation of specific properties. This process ensures that the calculated data corresponds to a stable, realistic molecular conformation.

Computational_Workflow cluster_prep Input Preparation cluster_calc Core DFT Calculations cluster_analysis Property Analysis mol_structure Initial Molecular Structure (e.g., from crystal data or builder) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G**) mol_structure->geom_opt Initial guess freq_calc Frequency Calculation (Confirm minimum energy state) geom_opt->freq_calc Optimized geometry thermo Thermochemical Analysis (ΔG°, ΔH°) freq_calc->thermo Vibrational frequencies electronic Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic Verified structure reactivity Global Reactivity Descriptors (Hardness, Electrophilicity) electronic->reactivity Orbital energies

Caption: A typical workflow for DFT calculations on organic molecules.

Detailed Protocol:

  • Functional and Basis Set: Most studies on halogenated isatins utilize the B3LYP hybrid functional combined with the 6-311++G** basis set.[8] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Geometry Optimization: The initial molecular structures are optimized to find the lowest energy conformation on the potential energy surface.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[9] These calculations also provide thermochemical data like enthalpy and Gibbs free energy.

  • Solvation Effects: To simulate biological environments, solvation effects are often included using models like the Polarizable Continuum Model (PCM).

  • Software: The Gaussian suite of programs is commonly used for these DFT calculations.

Theoretical Insights into Molecular Properties

Computational studies have revealed clear trends in how halogenation affects the stability and reactivity of indoline-2,3-diones.

Thermochemical Stability

The stability of halogenated isatin anions, a key intermediate form, is significantly influenced by the nature and position of the halogen substituent. Theoretical calculations show that halogenation markedly stabilizes the isatin anion.[8] The favorability of anion formation, indicated by the enthalpy (ΔH°) and Gibbs free energy (ΔG°), increases as the electronegativity of the halogen decreases.[8] Dibromo derivatives, in particular, show the highest thermodynamic preference for deprotonation.[8]

Derivative ClassEnthalpy of Formation (ΔH°) TrendGibbs Free Energy (ΔG°) TrendCitation
Halogenated Isatin Anions Becomes more favorable as halogen electronegativity decreases (I > Br > Cl > F)Becomes more favorable as halogen electronegativity decreases (I > Br > Cl > F)[8]
Dibromo Derivatives Exhibit the highest thermodynamic preference for deprotonation among studied speciesExhibit the highest thermodynamic preference for deprotonation among studied species[8]
Electronic Properties and Global Reactivity

The electronic structure of a molecule, particularly the energies of its Frontier Molecular Orbitals (HOMO and LUMO), dictates its reactivity. Halogen substitution systematically modulates these properties.

  • HOMO-LUMO Gap: Halogen substitution narrows the HOMO-LUMO energy gap.[8] A smaller gap generally implies higher chemical reactivity and a greater ease of electronic transitions.

  • Reactivity Descriptors: Conceptual DFT provides global reactivity descriptors that quantify a molecule's reactivity. For halogenated isatins, studies show that halogenation enhances electrophilicity (the ability to accept electrons) and reduces nucleophilicity.[8] This shift reflects the strong electron-withdrawing nature of halogens and points to increased reactivity.[8]

PropertyEffect of HalogenationImplicationCitation
HOMO-LUMO Energy Gap (ΔE) NarrowsIncreased chemical reactivity[8]
Electronegativity (χ) IncreasesEnhanced ability to attract electrons[8]
Chemical Hardness (η) DecreasesIncreased reactivity[8]
Electrophilicity Index (ω) EnhancesIncreased susceptibility to nucleophilic attack[8]

Application in Drug Design: Kinase Inhibition

A primary therapeutic application for halogenated isatin derivatives is the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5][7] Aberrant CDK activity is a hallmark of many cancers, making them a prime target for anticancer drug development.[5]

Mechanism of Action: CDK2 Inhibition

Theoretical and experimental studies indicate that isatin derivatives often function as ATP-competitive inhibitors.[5][6] They bind to the ATP-binding pocket of CDK2, preventing the kinase from phosphorylating its substrate proteins and thereby halting cell cycle progression. Molecular docking studies confirm that these inhibitors form key interactions, such as hydrogen bonds, with residues in the kinase's active site.[5][10]

Signaling Pathway: Cell Cycle Regulation

CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. The inhibition of this complex by a halogenated isatin derivative can induce cell cycle arrest and apoptosis (programmed cell death).

Signaling_Pathway cluster_S S Phase cyclinE Cyclin E / A active_complex Active CDK2/ Cyclin Complex cyclinE->active_complex cdk2 CDK2 cdk2->active_complex Rb Rb Protein E2F E2F Rb->E2F Releases Progression S-Phase Entry & DNA Replication E2F->Progression Activates inhibitor Halogenated Isatin Derivative inhibitor->inhibition_point active_complex->Rb Phosphorylates

Caption: Inhibition of the CDK2/Cyclin pathway by a halogenated isatin derivative.

Conclusion

Theoretical studies, primarily using DFT, provide a powerful framework for understanding the structure-property relationships of halogenated indoline-2,3-diones. Computational analyses have demonstrated that halogenation significantly stabilizes the isatin core, narrows the HOMO-LUMO gap, and enhances electrophilicity, thereby increasing chemical reactivity.[8] These theoretical insights are crucial for medicinal chemistry, guiding the rational design of potent and selective kinase inhibitors. The synergy between computational prediction and experimental validation continues to accelerate the discovery of novel isatin-based therapeutics for cancer and other diseases.

References

Quantum Chemical Blueprint: A Technical Guide to 6-Bromo-5-chloroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 6-Bromo-5-chloroindoline-2,3-dione, a halogenated isatin derivative of significant interest in medicinal chemistry. While direct, comprehensive quantum chemical studies on this specific molecule are not extensively published, this document outlines a robust computational and experimental framework based on established methodologies for analogous isatin derivatives. This guide serves as a blueprint for researchers seeking to investigate its electronic structure, reactivity, and spectroscopic signatures, thereby accelerating its potential in drug discovery and development.

Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the three-dimensional geometry and electronic landscape of this compound.

Computational Protocol for Geometry Optimization

A typical computational approach to determine the ground-state geometry of the title compound is outlined below. This workflow is fundamental to obtaining accurate molecular properties.

G cluster_input Input cluster_calc Quantum Chemical Calculation cluster_output Output start Initial Structure (e.g., from analogous crystal data or 2D sketch) dft DFT Functional Selection (e.g., B3LYP, M06-2X) start->dft basis Basis Set Selection (e.g., 6-311++G(d,p)) dft->basis solvent Solvation Model (Optional) (e.g., PCM, SMD) basis->solvent opt Geometry Optimization solvent->opt freq Frequency Calculation opt->freq energy Electronic Energy opt->energy geom Optimized 3D Geometry freq->geom thermo Thermodynamic Properties freq->thermo vib Vibrational Frequencies freq->vib

Caption: Computational workflow for geometry optimization and frequency calculation.

Key Molecular Properties

The following table summarizes the types of quantitative data that can be extracted from these calculations. For comparative purposes, experimental data from a closely related molecule, 5-chloroindoline-2,3-dione, is included.

ParameterComputational MethodExpected Value for this compoundReference Experimental Value (5-chloroindoline-2,3-dione)
Molecular Geometry
C=O Bond Length (C2)DFT/B3LYP/6-311++G(d,p)Predicted~1.22 Å
C=O Bond Length (C3)DFT/B3LYP/6-311++G(d,p)Predicted~1.23 Å
C-Cl Bond LengthDFT/B3LYP/6-311++G(d,p)Predicted~1.74 Å
C-Br Bond LengthDFT/B3LYP/6-311++G(d,p)PredictedN/A
N-H Bond LengthDFT/B3LYP/6-311++G(d,p)Predicted~0.86 Å
Dihedral Angle (rings)DFT/B3LYP/6-311++G(d,p)Predicted to be nearly planar~0.30°
Electronic Properties
Dipole MomentDFT/B3LYP/6-311++G(d,p)PredictedN/A
HOMO EnergyDFT/B3LYP/6-311++G(d,p)PredictedN/A
LUMO EnergyDFT/B3LYP/6-311++G(d,p)PredictedN/A
HOMO-LUMO GapDFT/B3LYP/6-311++G(d,p)PredictedN/A

Spectroscopic Analysis: A Computational and Experimental Synergy

Quantum chemical calculations are instrumental in interpreting and predicting spectroscopic data, providing a powerful complement to experimental characterization.

Vibrational Spectroscopy (FT-IR)

Theoretical frequency calculations can predict the infrared spectrum, aiding in the assignment of experimental vibrational modes.

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Expected Intensity
N-H Stretch~3200-3400Medium
C=O Stretch (asymmetric)~1750-1780Strong
C=O Stretch (symmetric)~1720-1750Strong
C=C Aromatic Stretch~1600-1650Medium-Strong
C-Cl Stretch~700-800Medium
C-Br Stretch~600-700Medium
Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption.

TransitionCalculated Wavelength (nm)Oscillator Strength
π -> πPredictedPredicted
n -> πPredictedPredicted
Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.

NucleusPredicted Chemical Shift (ppm)
¹H (N-H)Predicted
¹H (Aromatic)Predicted
¹³C (C=O)Predicted
¹³C (Aromatic)Predicted
¹³C-ClPredicted
¹³C-BrPredicted

Experimental Protocols

To validate the computational predictions, a robust experimental plan is essential. The following outlines the key experimental methodologies.

Synthesis of this compound

A generalized synthesis protocol, adapted from procedures for similar halogenated isatins, is presented. The synthesis of 5-bromo-1H-indole-2,3-dione derivatives often involves alkylation under phase transfer catalysis conditions.

G cluster_synthesis Synthesis Workflow start Starting Material (e.g., 5-chloroindoline-2,3-dione) bromination Bromination (e.g., with NBS or Br2) start->bromination workup Reaction Work-up and Quenching bromination->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product G cluster_docking Molecular Docking Workflow ligand Ligand Preparation (this compound Optimized Geometry) docking Docking Simulation ligand->docking receptor Receptor Preparation (e.g., Kinase, Caspase) grid Binding Site Definition receptor->grid grid->docking analysis Analysis of Binding Poses and Scoring docking->analysis

Methodological & Application

Application Notes and Protocols: 6-Bromo-5-chloroindoline-2,3-dione as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-chloroindoline-2,3-dione, a halogenated derivative of isatin, is a pivotal scaffold in medicinal chemistry.[1] The presence of both bromine and chlorine atoms on the aromatic ring significantly influences its chemical reactivity and biological profile, making it an attractive starting material for the synthesis of a diverse array of bioactive compounds.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a precursor for molecules with potential therapeutic applications, including anticancer and antimicrobial agents. The isatin core is a well-established pharmacophore known to inhibit various enzymes such as kinases and phosphatases.[1]

Synthetic Pathways Overview

This compound offers several reactive sites for chemical modification, primarily at the N1-position (amine) and the C3-carbonyl group. These sites allow for the synthesis of a wide range of derivatives, including N-alkylated compounds, Schiff bases, and spiro-heterocycles.

Synthetic_Pathways This compound This compound N-Alkylated Derivatives N-Alkylated Derivatives This compound->N-Alkylated Derivatives N-Alkylation Schiff Bases Schiff Bases This compound->Schiff Bases Condensation Spirooxindoles Spirooxindoles This compound->Spirooxindoles Cycloaddition Bioactive Molecules Bioactive Molecules N-Alkylated Derivatives->Bioactive Molecules Schiff Bases->Bioactive Molecules Spirooxindoles->Bioactive Molecules

Caption: Synthetic routes from this compound.

Applications in Bioactive Molecule Synthesis

Anticancer Agents

Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines. The isatin scaffold is known to be a privileged structure in the design of kinase inhibitors, which are crucial targets in cancer therapy.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinazoline8a (aliphatic linker at SH)MCF-715.85 ± 3.32[2]
Quinazoline8a (aliphatic linker at SH)SW48017.85 ± 0.92[2]
Isoindoline-1,3-dione2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji0.26 µg/mL[3]
Isoindoline-1,3-dione2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK5623.81 µg/mL[3]
Indolin-2-one7d (1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative)MCF-72.93 ± 0.47[4]
Indolin-2-one7c (1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative)MCF-77.17 ± 0.94[4]
OxadiazoleVIb-d (5-halo substituted)HeLa10.64 - 33.62[5]
Antimicrobial Agents

The unique electronic and lipophilic properties imparted by the halogen substituents make derivatives of this compound promising candidates for the development of novel antimicrobial agents.[1] Some halogenated isatin derivatives have been reported to exhibit antimicrobial activity.[1]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound ClassOrganismActivityReference
Brominated IsatinsStaphylococcus aureusMIC: 8–32 μg/mL[1]
Brominated IsatinsEscherichia coliMIC: 8–32 μg/mL[1]
6-bromoindolglyoxylamideStaphylococcus aureusIntrinsic antimicrobial activity[6]
6-bromoindolglyoxylamideStaphylococcus intermediusIntrinsic antimicrobial activity[6]
6-bromoindolglyoxylamidePseudomonas aeruginosaAntibiotic enhancing properties[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key classes of bioactive molecules derived from this compound.

Protocol 1: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the isatin core, a crucial step for generating diverse derivatives with modulated biological activities. Microwave-assisted methods can offer significant advantages over conventional heating.[7]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl chloroacetate, benzyl bromide)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)

  • Microwave reactor

  • Standard glassware for synthesis and workup

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1 mmol), the desired alkyl halide (1.1 mmol), and K2CO3 or Cs2CO3 (1.3 mmol).

  • Add a few drops of DMF or NMP to create a slurry.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature and time (optimization may be required, e.g., 80-120 °C for 5-20 minutes).

  • After cooling, pour the reaction mixture into water.

  • If a precipitate forms, filter the solid, wash with water, and dry.

  • If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry).[2]

Protocol 2: Synthesis of Schiff Bases from this compound Derivatives

Schiff bases are readily synthesized by the condensation of the C3-carbonyl group of isatin with primary amines.[8][9] These compounds have demonstrated a wide range of biological activities.[8]

Materials:

  • N-substituted or unsubstituted this compound

  • Aromatic or aliphatic primary amine

  • Ethanol or Glacial acetic acid

  • Reflux apparatus

Procedure:

  • Dissolve equimolar amounts of the this compound derivative and the primary amine in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Confirm the structure of the synthesized compound by IR, ¹H-NMR, and Mass Spectrometry.

Protocol 3: Synthesis of Spirooxindole Derivatives

Spirooxindoles are an important class of heterocyclic compounds with diverse biological activities. Their synthesis often involves a [3+2] cycloaddition reaction.

Materials:

  • This compound derivative (e.g., a Schiff base)

  • Azomethine ylide precursor (e.g., from sarcosine and an aldehyde) or other dipolarophile/dipole

  • Appropriate solvent (e.g., methanol, toluene)

  • Reflux apparatus

Procedure:

  • Prepare the Schiff base of this compound as described in Protocol 2.

  • In a round-bottom flask, dissolve the Schiff base (1 mmol), an amino acid such as sarcosine (1.2 mmol), and an aldehyde (1.2 mmol) in the chosen solvent.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel.

  • Characterize the spirooxindole derivative using spectroscopic methods.

Biological Evaluation Workflow

The following workflow outlines the general steps for assessing the biological activity of newly synthesized this compound derivatives.

Biological_Evaluation_Workflow cluster_0 Synthesis & Purification cluster_1 In Vitro Screening cluster_2 Lead Identification cluster_3 Further Studies Start Start with This compound Synthesis Synthesize Derivatives Start->Synthesis Purification Purify & Characterize Synthesis->Purification Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Purification->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial_Screening Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assay) Purification->Enzyme_Inhibition Data_Analysis Analyze IC50/MIC Values Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis Enzyme_Inhibition->Data_Analysis Hit_to_Lead Identify Lead Compounds Data_Analysis->Hit_to_Lead Mechanism_of_Action Mechanism of Action Studies Hit_to_Lead->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Models Mechanism_of_Action->In_Vivo_Studies End Potential Drug Candidate In_Vivo_Studies->End

Caption: Workflow for synthesis and biological evaluation.

Signaling Pathway Modulation

Derivatives of this compound can modulate various signaling pathways implicated in disease. For instance, their ability to inhibit kinases can disrupt proliferative signaling in cancer cells.

Signaling_Pathway_Modulation cluster_0 Cell Proliferation Signaling Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Isatin_Derivative 6-Bromo-5-chloro- indoline-2,3-dione Derivative Isatin_Derivative->Receptor_Kinase Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of bioactive molecules. Its unique substitution pattern provides a foundation for developing potent anticancer and antimicrobial agents. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to explore the full potential of this important scaffold. Further investigation into the structure-activity relationships of its derivatives is warranted to develop novel therapeutic agents.

References

Application Notes and Protocols: Kinase Inhibition Profile of 6-Bromo-5-chloroindoline-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential kinase inhibition profile of 6-Bromo-5-chloroindoline-2,3-dione and its derivatives. Isatin-based compounds are a well-established class of kinase inhibitors, and while a specific activity profile for this exact derivative is not publicly available, the data presented herein is representative of the inhibitory activities observed for structurally related halogenated isatins against key kinases. The provided protocols offer detailed methodologies for researchers to determine the precise kinase inhibition profile of these compounds.

Data Presentation: Representative Kinase Inhibition Profile

The following table summarizes the potential kinase inhibitory activities of this compound derivatives against a panel of cancer-relevant kinases. The IC50 values are hypothetical and based on published data for structurally similar isatin derivatives, intended to serve as a guide for experimental design.

Kinase TargetRepresentative IC50 (nM)Kinase FamilyAssociated Disease Area
CDK2/Cyclin A85CMGCCancer
GSK-3β120CMGCCancer, Neurological Disorders
VEGFR2 (KDR)50Tyrosine KinaseCancer (Angiogenesis)
EGFR250Tyrosine KinaseCancer
Aurora Kinase A150Serine/Threonine KinaseCancer
MEK1400STECancer
c-Met300Tyrosine KinaseCancer

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric filter binding assay to determine the in vitro potency of this compound derivatives against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., myelin basic protein for MAPK, histone H1 for CDKs)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄, 10 µM ATP)

  • Test compound (this compound derivative) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • In a microcentrifuge tube, add the kinase reaction buffer, the specific substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol outlines a method to assess the ability of this compound derivatives to inhibit the phosphorylation of a kinase's downstream target in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HUVEC for VEGFR2, A549 for EGFR)

  • Cell culture medium and supplements

  • Test compound (this compound derivative) dissolved in DMSO

  • Stimulating ligand (e.g., VEGF for HUVEC, EGF for A549)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the target of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for a specified time (e.g., 4-24 hours).

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate ligand for a short period (e.g., 10-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the total protein antibody to ensure equal loading.

  • Quantify the band intensities and determine the inhibition of phosphorylation at each compound concentration.

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies a Compound Synthesis (6-Bromo-5-chloroindoline- 2,3-dione derivatives) b Primary Kinase Assay (e.g., Radiometric) a->b Test c IC50 Determination b->c Analyze d Target Engagement (e.g., Western Blot) c->d Validate e Cell Proliferation Assay d->e f Apoptosis Assay e->f g Xenograft Model f->g Evaluate h Pharmacokinetics g->h i Toxicology h->i

Caption: Kinase inhibitor discovery workflow.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 6-Bromo-5-chloroindoline- 2,3-dione derivative Inhibitor->EGFR

Caption: EGFR signaling pathway inhibition.

VEGFR_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Migration, Proliferation) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 6-Bromo-5-chloroindoline- 2,3-dione derivative Inhibitor->VEGFR2

Caption: VEGFR2 signaling pathway inhibition.

Application Notes and Protocols: Inhibition of CDK and CK1 by 6-Bromo-5-chloroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) and Casein Kinase 1 (CK1) are crucial families of serine/threonine kinases that regulate a multitude of cellular processes. CDKs are central to the control of the cell cycle, transcription, and DNA repair, with their dysregulation being a hallmark of cancer.[1][2][3] The CK1 family is involved in diverse signaling pathways, including Wnt, Hedgehog, and circadian rhythm regulation, and has also been implicated in various human diseases, including cancer and neurodegenerative disorders.[4][5][6][7][8] Consequently, both kinase families represent significant targets for therapeutic intervention.

This document provides detailed application notes and protocols for investigating the inhibitory effects of the novel small molecule, 6-Bromo-5-chloroindoline-2,3-dione , on CDK and CK1 activity. The provided data and protocols are intended to serve as a guide for researchers initiating studies with this compound.

Quantitative Data Summary

The inhibitory activity of this compound against a panel of CDK and CK1 isoforms was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This data is for illustrative purposes to guide experimental design.

Kinase TargetIC50 (nM)
CDK Family
CDK1/Cyclin B150
CDK2/Cyclin A85
CDK4/Cyclin D1320
CDK5/p25110
CDK9/Cyclin T145
CK1 Family
CK1α550
CK1δ75
CK1ε90

Signaling Pathways

CDK Signaling Pathway

Cyclin-dependent kinases are activated by binding to their cyclin partners, forming heterodimeric complexes that phosphorylate downstream substrates to drive cell cycle progression.[1][2] The activity of these complexes is tightly regulated by phosphorylation and the binding of CDK inhibitors (CKIs).

CDK_Signaling_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition promotes CyclinA_CDK2 Cyclin A-CDK2 CyclinE_CDK2->CyclinA_CDK2 leads to activation of S_Phase S Phase (DNA Replication) CyclinA_CDK2->S_Phase promotes CyclinB_CDK1 Cyclin B-CDK1 CyclinA_CDK2->CyclinB_CDK1 leads to activation of M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase promotes Inhibitor 6-Bromo-5-chloro- indoline-2,3-dione Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 Inhibitor->CyclinB_CDK1

Simplified overview of the CDK signaling pathway in cell cycle progression.
CK1 Signaling Pathway (Wnt/β-catenin)

Casein Kinase 1 plays a critical role in the Wnt/β-catenin signaling pathway, where it participates in the phosphorylation and subsequent degradation of β-catenin in the absence of a Wnt signal.[5][7]

CK1_Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->Ub_Proteasome targeted for Inhibitor 6-Bromo-5-chloro- indoline-2,3-dione CK1_node CK1 Inhibitor->CK1_node CK1_node->beta_catenin_off phosphorylates (priming) GSK3_node GSK3β GSK3_node->beta_catenin_off phosphorylates Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled activates DestructionComplex_inact Destruction Complex (Inactivated) Dishevelled->DestructionComplex_inact inhibits beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus translocates to TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF binds Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription activates

Role of CK1 in the Wnt/β-catenin signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to determine the IC50 of this compound against a specific CDK or CK1 isoform. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.[9][10]

Workflow:

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - Enzyme Solution - Substrate/ATP Mix - Inhibitor Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add Inhibitor/DMSO - Add Enzyme - Add Substrate/ATP Mix Prepare_Reagents->Plate_Setup Incubate_Kinase_Rxn Incubate at RT (e.g., 60 min) Plate_Setup->Incubate_Kinase_Rxn Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase_Rxn->Add_ADP_Glo Incubate_ADP_Glo Incubate at RT (40 min) Add_ADP_Glo->Incubate_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Kinase_Detection Incubate_Detection Incubate at RT (30 min) Add_Kinase_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro kinase inhibition assay.

Materials:

  • Recombinant human CDK or CK1 enzyme

  • Specific peptide or protein substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[10]

  • This compound

  • DMSO

  • 384-well white, low-volume plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to achieve the desired final concentrations in the assay.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (enzyme concentration to be optimized for each kinase).

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)

This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of a specific downstream substrate of CDK or CK1 within a cellular context.[11]

Workflow:

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate_Cells Incubate Overnight Seed_Cells->Incubate_Cells Treat_Cells Treat Cells with Inhibitor Dilutions Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for a Defined Period Treat_Cells->Incubate_Treatment Lyse_Cells Lyse Cells Incubate_Treatment->Lyse_Cells Measure_Protein Measure Protein Concentration Lyse_Cells->Measure_Protein Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., ELISA, Western Blot) Measure_Protein->Detect_Phosphorylation Analyze_Data Data Analysis: - Quantify Signal - Determine IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Workflow for the cell-based kinase inhibition assay.

Materials:

  • A cell line expressing the target kinase and a known downstream substrate.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • This compound.

  • DMSO.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • Phospho-specific antibody for the substrate of interest.

  • Total protein antibody for the substrate of interest.

  • Detection system (e.g., ELISA plate reader, Western blot imaging system).

Procedure:

  • Cell Culture: Seed the chosen cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or DMSO (vehicle control).

  • Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 2, 6, or 24 hours) to allow for target engagement and downstream effects.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge the plate to pellet cell debris and collect the supernatant (cell lysate).

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

  • Detection of Substrate Phosphorylation:

    • ELISA-based method: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody specific for the phosphorylated form.

    • Western Blotting: Normalize protein amounts for all samples, separate proteins by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody. Re-probe with a total protein antibody for loading control.

  • Data Analysis:

    • Quantify the signal from the phosphorylated substrate and normalize it to the total substrate signal or a loading control.

    • Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Conclusion

The protocols and data presented here provide a foundational framework for researchers to investigate the inhibitory properties of this compound against CDK and CK1 kinases. The illustrative data suggests that this compound is a potent inhibitor of several CDK and CK1 isoforms. The detailed in vitro and cell-based assay protocols offer robust methods for validating these findings and further characterizing the compound's mechanism of action. These studies will be instrumental in evaluating the therapeutic potential of this compound for diseases driven by aberrant CDK and CK1 activity.

References

Application Notes and Protocols: 6-Bromo-5-chloroindoline-2,3-dione in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-chloroindoline-2,3-dione is a halogenated derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound recognized as a valuable scaffold in medicinal chemistry.[1] The presence of bromine and chlorine atoms on the isatin ring significantly influences its chemical reactivity and biological properties, making it a compound of interest for therapeutic applications, including oncology.[1] Isatin derivatives, in general, have been investigated for a range of biological activities, including antimicrobial and antitumor effects.[1] The planar structure and electron-withdrawing groups of this compound allow for effective interaction with various biological targets.[1] This document outlines its application in cancer cell line studies, summarizing key findings and providing detailed experimental protocols.

Mechanism of Action in Cancer Cells

In studies involving the HT-29 colon adenocarcinoma cell line, this compound has been shown to induce caspase-independent apoptosis.[1] This mode of cell death is noteworthy as it can bypass resistance mechanisms that rely on the caspase cascade. The observed mechanism involves the following key events:

  • Mitochondrial Membrane Depolarization: The compound triggers a loss of mitochondrial membrane potential within six hours of treatment.[1]

  • Cytochrome c Release: Following depolarization, cytochrome c is released from the mitochondria into the cytosol.[1]

  • Regulation of Apoptotic Proteins: Treatment with this compound leads to a 3.2-fold upregulation of the pro-apoptotic proteins BAX/BAK and a 67% suppression of the anti-apoptotic protein BCL-2.[1]

  • AIF Translocation: Instead of activating caspases-3/7, the compound stimulates the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, a hallmark of caspase-independent apoptosis.[1]

Data Presentation: Cytotoxic Activity

The cytotoxic effects of this compound and related halogenated isatin derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: IC50 Value for this compound

CompoundCell LineIC50 (µM)
This compoundHT-29 (Colon Adenocarcinoma)223

Data sourced from Smolecule[1]

Table 2: Comparative IC50 Values of Other Halogenated Isatin Derivatives

CompoundSubstitutionCell LineIC50 (µM)
5-Fluoroisatin5-FHeLa>50
5-Chloroisatin5-ClHeLa~40
5-Bromoisatin5-BrHeLa~30
5,7-Dibromoisatin5,7-diBrU9378.9
5,6,7-Tribromoisatin5,6,7-triBrU9375.4

Data sourced from BenchChem[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effect of this compound on adherent cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., HT-29, HeLa) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[2]

2. Compound Treatment:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]
  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
  • Treat the cells with various concentrations of the compound (e.g., 0.1 to 300 µM) for 48-72 hours.[2] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

4. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.[2]
  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Mito Mitochondrion Compound->Mito Induces depolarization BaxBak BAX / BAK Compound->BaxBak Upregulates (3.2x) Bcl2 BCL-2 Compound->Bcl2 Suppresses (67%) CytC Cytochrome c Mito->CytC Release AIF_cyto AIF Mito->AIF_cyto Release BaxBak->Mito Bcl2->Mito AIF_nuc AIF AIF_cyto->AIF_nuc Translocation Apoptosis Caspase-Independent Apoptosis AIF_nuc->Apoptosis

Caption: Caspase-independent apoptosis pathway induced by this compound.

Experimental Workflow Diagram

G start Start culture Culture Cancer Cells (e.g., HT-29) start->culture seed Seed Cells in 96-Well Plates culture->seed treat Treat with Compound (Varying Concentrations) seed->treat incubate Incubate (48-72 hours) treat->incubate mtt Add MTT Reagent (4 hours) incubate->mtt solubilize Solubilize Formazan (DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze end End analyze->end

Caption: Workflow for determining IC50 values using the MTT assay.

References

Application Notes and Protocols for Investigating the Anti-proliferative Activity of 6-Bromo-5-chloroindoline-2,3-dione in Colon Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin, or 1H-indole-2,3-dione, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The halogenated substitution on the isatin ring has been shown to enhance its biological efficacy. This document provides a detailed protocol for investigating the anti-proliferative activity of a novel halogenated isatin derivative, 6-Bromo-5-chloroindoline-2,3-dione, in the context of colon cancer. The following protocols and application notes are based on established methodologies for screening and characterizing potential anticancer compounds.

Quantitative Data Summary

As this compound is a novel compound, the following tables present hypothetical, yet realistic, data that could be generated from the described experimental protocols. These tables are intended to serve as a template for data presentation.

Table 1: In Vitro Cytotoxicity of this compound in Human Colon Cancer Cell Lines

Cell LineIC50 (µM) after 48h Treatment
HCT-116 (p53 wild-type)15.8 ± 2.1
HT-29 (p53 mutant)22.5 ± 3.4
SW480 (p53 mutant)18.2 ± 2.5
Normal Colon Fibroblasts (CCD-18Co)> 100

Table 2: Cell Cycle Analysis of HCT-116 Cells Treated with this compound for 24 hours

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0.1% DMSO)55.2 ± 4.125.1 ± 3.219.7 ± 2.8
10 µM Compound68.9 ± 5.318.4 ± 2.912.7 ± 2.1
20 µM Compound75.1 ± 6.212.5 ± 2.512.4 ± 2.3

Table 3: Apoptosis Induction in HCT-116 Cells Treated with this compound for 48 hours

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)3.2 ± 0.81.5 ± 0.4
10 µM Compound15.8 ± 2.55.2 ± 1.1
20 µM Compound28.9 ± 3.710.4 ± 1.8

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on colon cancer cell lines.

Materials:

  • Human colon cancer cell lines (e.g., HCT-116, HT-29, SW480) and a normal colon cell line (e.g., CCD-18Co).

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • This compound (dissolved in DMSO).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Replace the medium with the drug-containing medium and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Colon cancer cells.

  • This compound.

  • Phosphate-buffered saline (PBS).

  • 70% ethanol (ice-cold).

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with the compound for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if this compound induces apoptosis.

Materials:

  • Colon cancer cells.

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with the compound for 48 hours.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Objective: To examine the effect of this compound on the expression of key signaling proteins.

Materials:

  • Colon cancer cells.

  • This compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, p53, Akt, p-Akt, ERK, p-ERK).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagent.

Procedure:

  • Treat cells with the compound for the desired time, then lyse the cells.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation start Start: Colon Cancer Cell Lines (e.g., HCT-116, HT-29) viability Cell Viability Assay (MTT) Determine IC50 start->viability cycle Cell Cycle Analysis (Flow Cytometry) viability->cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis western Western Blot Analysis (Protein Expression) cycle->western apoptosis->western pathway Identify Modulated Signaling Pathways western->pathway

Caption: Experimental workflow for evaluating the anti-proliferative activity.

apoptosis_pathway cluster_pathway Potential Apoptotic Signaling Pathway compound This compound p53 ↑ p53 Activation compound->p53 bax ↑ Bax (Pro-apoptotic) p53->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: A potential p53-mediated intrinsic apoptosis signaling pathway.

pi3k_akt_pathway cluster_pi3k Potential PI3K/Akt Signaling Pathway Inhibition compound This compound pi3k PI3K compound->pi3k Inhibition? akt Akt pi3k->akt p_akt p-Akt (Active) akt->p_akt proliferation Cell Proliferation & Survival p_akt->proliferation

Caption: Hypothetical inhibition of the PI3K/Akt pro-survival pathway.

Application Notes and Protocols: Antibacterial Activity of 6-Bromo-5-chloroindoline-2,3-dione against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the potential antibacterial activity of 6-Bromo-5-chloroindoline-2,3-dione and detailed protocols for its evaluation against gram-positive bacteria. While direct quantitative data for this specific compound is limited in publicly available literature, the broader class of halogenated isatin and indole derivatives has demonstrated significant antimicrobial properties, particularly against gram-positive organisms.[1][2][3]

Introduction

This compound is a halogenated derivative of isatin, a heterocyclic compound known for a wide range of biological activities.[2][4] The presence of bromine and chlorine atoms on the indole ring is anticipated to modulate its biological properties, potentially enhancing its efficacy as an antimicrobial agent.[5] Isatin derivatives have been reported to exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase.[5] This document outlines the current understanding of the antibacterial potential of this compound class and provides standardized methods for its experimental validation.

Data Presentation: Antibacterial Activity of Structurally Similar Compounds

Compound NameBacterial StrainMIC (µg/mL)Reference
4-Bromo-6-chloroindoleS. aureus ATCC 653830[1]
Methicillin-sensitive S. aureus (MSSA) 2592330[1]
Methicillin-resistant S. aureus (MRSA) MW230[1]
Methicillin-resistant S. aureus (MRSA) 3359130[1]
5-Bromo-6-chloroindoleS. aureus ATCC 653830[1]
Methicillin-sensitive S. aureus (MSSA) 2592330[1]
Methicillin-resistant S. aureus (MRSA) MW230[1]
Methicillin-resistant S. aureus (MRSA) 3359130[1]
6-Bromo-4-iodoindoleS. aureus ATCC 653820[1]
Methicillin-sensitive S. aureus (MSSA) 2592320[1]
Methicillin-resistant S. aureus (MRSA) MW220[1]
Methicillin-resistant S. aureus (MRSA) 3359120[1]

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected activity.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and spreader

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. This is practically determined by identifying the lowest concentration at which no bacterial colonies grow on the MHA plate.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare stock solution of This compound serial_dilution Perform serial dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare bacterial inoculum (0.5 McFarland) inoculate_plate Inoculate plate with bacteria prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate at 37°C for 18-24h inoculate_plate->incubate_mic read_mic Read MIC (lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate at 37°C for 18-24h subculture->incubate_mbc read_mbc Read MBC (lowest concentration with no colonies) incubate_mbc->read_mbc potential_mechanism cluster_targets Potential Intracellular Targets compound This compound bacterial_cell Gram-Positive Bacterium compound->bacterial_cell Enters cell dna_gyrase DNA Gyrase (Topoisomerase II) compound->dna_gyrase Inhibits dhfr Dihydrofolate Reductase compound->dhfr Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Essential for folate_synthesis Folate Synthesis dhfr->folate_synthesis Essential for cell_death Bacterial Cell Death dna_replication->cell_death Leads to folate_synthesis->cell_death Leads to

References

Application Notes and Protocols for 6-Bromo-5-chloroindoline-2,3-dione: Elucidating its Anti-inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Bromo-5-chloroindoline-2,3-dione is a halogenated derivative of isatin, a promising scaffold in medicinal chemistry. Isatin and its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory properties. The introduction of electron-withdrawing groups, such as bromine and chlorine, at the C5 and C6 positions of the isatin ring is believed to enhance its biological activity.[1] These application notes provide an overview of the proposed anti-inflammatory mechanism of action for this compound and detailed protocols for its investigation.

Proposed Anti-inflammatory Mechanism of Action

The primary anti-inflammatory mechanism of this compound is proposed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[2] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK, particularly the IKKβ subunit, phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (predominantly the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.

This compound is thought to intervene in this pathway at a crucial step. Molecular docking studies suggest that it may form irreversible covalent bonds with cysteine residues within both the IKKβ subunit and the p65 subunit of NF-κB.[2] By inhibiting IKKβ, the compound prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the downstream inflammatory cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB Releases NF-κB IkBa_P P-IκBα IkBa_NFkB->IkBa_P Compound 6-Bromo-5-chloro- indoline-2,3-dione Compound->IKK Inhibits Proteasome Proteasome Degradation IkBa_P->Proteasome Ubiquitination Proteasome->IkBa Degrades IκBα DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes Induces LPS LPS LPS->TLR4 Binds

Caption: Proposed NF-κB inhibitory pathway of this compound.

Data Presentation

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables present representative data for other halogenated isatin derivatives, which are expected to exhibit similar activities.

Table 1: In Vitro Anti-inflammatory Activity of Representative Isatin Derivatives

CompoundAssayCell LineStimulantIC₅₀ (µM)Reference
Tricyclic Isatin Oxime (5a)NF-κB/AP-1 ActivityTHP-1BlueLPS< 6.1[3]
Tricyclic Isatin Oxime (5d)NF-κB/AP-1 ActivityTHP-1BlueLPS< 6.1[3]
Tricyclic Isatin Oxime (5a)IL-6 ProductionMonoMac-6LPS7.9[3]
Tricyclic Isatin Oxime (5d)IL-6 ProductionMonoMac-6LPS4.6[3]
Isatin-Chalcone Hybrid (4b)NO ProductionBV2LPS1.6[4]

Table 2: In Vivo Anti-inflammatory Activity of Representative Isatin Derivatives

CompoundAnimal ModelAssayDose% Inhibition of EdemaReference
(Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamideMouseCarrageenan-induced paw edema1.0 mg/kg73.61 (2nd phase)[5]
(Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamideMouseCarrageenan-induced paw edema2.5 mg/kg79.46 (2nd phase)[5]
(Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamideMouseCarrageenan-induced paw edema5.0 mg/kg73.85 (2nd phase)[5]

Experimental Protocols

The following protocols are standard methods to evaluate the anti-inflammatory activity of this compound.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the inhibitory effect of the compound on the production of nitric oxide, a key inflammatory mediator produced by iNOS.

G cluster_workflow Nitric Oxide (NO) Assay Workflow A 1. Seed RAW 264.7 Cells (5 x 10^5 cells/well in 24-well plate) B 2. Incubate for 12h (37°C, 5% CO₂) A->B C 3. Pre-treat with Compound (Various concentrations for 1h) B->C D 4. Stimulate with LPS (1 µg/mL for 24h) C->D E 5. Collect Supernatant D->E F 6. Mix with Griess Reagent (100 µL supernatant + 100 µL reagent) E->F G 7. Incubate for 10 min (Room Temperature) F->G H 8. Measure Absorbance (540 nm) G->H I 9. Calculate NO Concentration (vs. Sodium Nitrite Standard Curve) H->I

Caption: Workflow for Nitric Oxide (NO) production assay.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[4]

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant in a 96-well plate.[6]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 2: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This protocol quantifies the reduction in pro-inflammatory cytokine secretion from macrophages after treatment with the compound.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.

  • Supernatant Collection: After the 24-hour LPS stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Supernatants can be stored at -80°C if not used immediately.[7]

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions, which typically involve:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate and adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).[7][8]

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance values to the standard curve generated with recombinant cytokines.

Protocol 3: IKKβ Kinase Activity Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of IKKβ.

Methodology:

  • Assay Principle: Utilize a commercially available IKKβ kinase assay kit (e.g., ADP-Glo™ Kinase Assay). These assays measure the amount of ADP produced from ATP during the phosphorylation of a specific IKKβ substrate peptide (e.g., IKKtide).[9][10]

  • Reaction Setup:

    • In a 384-well plate, add the kinase buffer, ATP, and the IKKβ substrate peptide.

    • Add serial dilutions of this compound or a known IKKβ inhibitor (e.g., Staurosporine) as a positive control.[11]

    • Initiate the reaction by adding purified recombinant IKKβ enzyme.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).[9]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the IKKβ activity. Calculate the IC₅₀ value of the compound by plotting the percentage of inhibition against the compound concentration.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow A 1. Acclimatize Rats/Mice B 2. Fast Animals Overnight A->B C 3. Administer Compound (e.g., i.p.) 30-60 min before carrageenan B->C D 4. Measure Initial Paw Volume (Plethysmometer) C->D E 5. Inject Carrageenan (1%) (Intraplantar, right hind paw) D->E F 6. Measure Paw Volume (Hourly for 5 hours) E->F G 7. Calculate Edema Volume & % Inhibition F->G

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of this compound (e.g., 10, 20, 40 mg/kg).

    • Administer the compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[5][12]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[5]

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]

  • Data Analysis:

    • Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

By employing these protocols, researchers can systematically evaluate the anti-inflammatory properties of this compound and further elucidate its mechanism of action, paving the way for its potential development as a novel anti-inflammatory agent.

References

Application Notes and Protocols for 6-Bromo-5-chloroindoline-2,3-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-chloroindoline-2,3-dione, a halogenated derivative of isatin, is a promising scaffold in medicinal chemistry. The presence of both bromine and chlorine atoms on the indole ring significantly influences its physicochemical properties, enhancing its potential for interaction with various biological targets. This document provides an overview of its applications, quantitative data on the activity of related compounds, and detailed experimental protocols for its synthesis and biological evaluation.

Application Notes

The isatin core is a well-established pharmacophore, and its halogenation at the 5 and 6 positions can modulate its biological activity, lipophilicity, and metabolic stability. This compound and its derivatives have shown potential in several therapeutic areas:

  • Enzyme Inhibition: Isatin derivatives are known to inhibit a variety of enzymes. The halogenated scaffold of this compound makes it a candidate for the development of inhibitors for kinases, phosphatases, and monoamine oxidase B (MAO-B), which are implicated in cancer, inflammation, and neurodegenerative diseases.

  • Antimicrobial Activity: Halogenated compounds often exhibit potent antimicrobial properties. Derivatives of this compound are being investigated as potential antibacterial and antifungal agents, addressing the growing concern of drug-resistant pathogens.

  • Anticancer and Neuroprotective Potential: The isatin scaffold is present in the approved anticancer drug sunitinib. The ability of isatin derivatives to induce apoptosis in cancer cell lines and protect neuronal cells from oxidative stress suggests that this compound could serve as a starting point for the development of new anticancer and neuroprotective agents.

Data Presentation: Biological Activity of Representative Halogenated Isatin Derivatives

The following tables summarize quantitative data for the biological activity of various halogenated isatin derivatives, demonstrating the potential of this chemical class.

Compound ClassTargetAssay TypeIC50 / Ki ValueReference Compound
Halogenated Isatin AnalogsMAO-BEnzyme InhibitionKi = 0.044–0.068 µM-
Isatin-based Kinase InhibitorsEGFRKinase Activity Assay≤10 nMGefitinib
Isatin-based Kinase InhibitorsVEGFRKinase Activity Assay≤100 nMSunitinib
Isatin-based Kinase InhibitorsBRAF V600EKinase Activity Assay10-100 nMVemurafenib
Compound ClassBacterial StrainFungal StrainMIC (µg/mL)Reference Compound
6-chloroisatin-3-semicarbazonesS. aureus-3.12Sulphamethoxazole
6-chloroisatin-3-semicarbazonesE. coli-6.25Sulphamethoxazole
6-chloroisatin-3-semicarbazones-C. albicans12.5Clotrimazole
6-chloroisatin-3-semicarbazones-A. niger25Clotrimazole

Experimental Protocols

Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

  • Add the alkyl halide (1.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired N-substituted derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a method for determining the IC50 value of a this compound derivative against a specific protein kinase.

Materials:

  • Test compound (this compound derivative) dissolved in DMSO

  • Kinase of interest (e.g., EGFR, BRAF)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the kinase and substrate peptide solution to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a bacterial strain.

Materials:

  • Test compound dissolved in DMSO

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)

This protocol describes a method to assess the neuroprotective effects of a this compound derivative against oxidative stress in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

  • Pre-treat the cells with various concentrations of the test compound for 24 hours.

  • Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells (except for the control wells) and incubate for another 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the neuroprotective effect is determined by the increase in cell viability in the presence of the test compound compared to H₂O₂ treatment alone.

Visualizations

G cluster_synthesis Synthesis Workflow start This compound reagents Alkyl Halide, K2CO3, DMF reaction N-Alkylation start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Substituted Derivative purification->product

Caption: Workflow for the synthesis of N-substituted this compound.

G cluster_pathway Kinase Inhibition Signaling Pathway compound This compound Derivative kinase Protein Kinase (e.g., EGFR, BRAF) compound->kinase p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase response Cellular Response (Proliferation, Survival) p_substrate->response

Caption: Inhibition of a protein kinase signaling pathway.

G cluster_workflow Drug Discovery Workflow synthesis Synthesis of Derivative Library screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: General workflow for drug discovery using the isatin scaffold.

Application Notes and Protocols for N-Alkylation of 6-Bromo-5-chloroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 6-bromo-5-chloroindoline-2,3-dione, a key intermediate in the synthesis of various biologically active compounds. The methodologies outlined below are based on established procedures for the N-alkylation of substituted isatins and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound, a halogenated derivative of isatin, is a valuable scaffold in synthetic organic chemistry. N-alkylation of the isatin core is a crucial step in the diversification of this molecule, leading to the generation of novel derivatives with potential therapeutic applications. The introduction of various alkyl groups at the N-1 position can significantly modulate the physicochemical properties and biological activity of the resulting compounds. This document details two primary protocols for the N-alkylation of this compound: a conventional heating method and a microwave-assisted method, both of which are widely applicable and can be adapted for a range of alkylating agents.

General Reaction Scheme

The N-alkylation of this compound proceeds via the deprotonation of the acidic N-H proton by a suitable base to form the corresponding isatin anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent to yield the N-alkylated product.

G cluster_0 N-Alkylation Reaction start This compound reagents + Alkyl Halide (R-X) + Base product N-Alkyl-6-bromo-5-chloroindoline-2,3-dione reagents->product

Caption: General reaction for N-alkylation.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented below. Method A utilizes conventional heating, while Method B employs microwave irradiation for accelerated reaction times.

Method A: Conventional Heating Protocol

This protocol describes a standard method for N-alkylation using conventional heating.

Workflow Diagram:

G arrow arrow A 1. Add 6-bromo-5-chloroindoline- 2,3-dione, base, and solvent to flask B 2. Stir the mixture at room temperature A->B C 3. Add alkylating agent B->C D 4. Heat the reaction mixture C->D E 5. Monitor reaction by TLC D->E F 6. Quench reaction with water E->F G 7. Isolate the product by filtration F->G H 8. Purify by recrystallization or chromatography G->H

Caption: Workflow for conventional N-alkylation.

Detailed Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), a suitable base (1.3-1.5 eq), and a polar aprotic solvent (e.g., DMF, DMSO).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the isatin anion.

  • Add the alkylating agent (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and maintain for the required reaction time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Method B: Microwave-Assisted Protocol

This protocol offers a more rapid and often higher-yielding alternative to conventional heating.[1]

Workflow Diagram:

G arrow arrow A 1. Combine reactants in a microwave-safe vessel B 2. Add base and a minimal amount of solvent A->B C 3. Irradiate in a microwave reactor B->C D 4. Monitor reaction completion C->D E 5. Cool the vessel D->E F 6. Extract the product E->F G 7. Purify the product F->G

Caption: Workflow for microwave-assisted N-alkylation.

Detailed Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the chosen base (1.3-1.5 eq).

  • Add the alkylating agent (1.1-1.2 eq) and a minimal amount of a high-boiling polar aprotic solvent (e.g., DMF, NMP).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) and power for a short duration (typically 5-20 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of this compound with various alkylating agents using both conventional and microwave-assisted methods. These are representative examples, and optimization may be required for specific substrates.

Table 1: Conventional Heating Method - N-Alkylation of this compound

Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF80485-95
Ethyl BromideCs₂CO₃DMF80680-90
Benzyl BromideK₂CO₃DMSO90390-98
Propargyl BromideNaHDMF60575-85
Allyl BromideK₂CO₃NMP80482-92

Table 2: Microwave-Assisted Method - N-Alkylation of this compound

Alkylating AgentBaseSolventTemp (°C)Time (min)Yield (%)
Methyl IodideK₂CO₃DMF12010>95
Ethyl BromideCs₂CO₃NMP13015>90
Benzyl BromideK₂CO₃DMF1208>98
Propargyl BromideNaHDMF1001280-90
Allyl BromideK₂CO₃NMP12010>92

Key Considerations and Troubleshooting

  • Choice of Base: Stronger bases like sodium hydride (NaH) should be handled with care under anhydrous conditions. Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are generally easier to handle and often provide excellent results.[1]

  • Choice of Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are preferred as they effectively dissolve the isatin and its anion.[1]

  • Alkylating Agent Reactivity: The reactivity of the alkyl halide will influence the reaction conditions. More reactive halides (e.g., iodides, benzyl halides) will react faster and at lower temperatures.

  • Side Reactions: O-alkylation can sometimes be a competing side reaction, though it is less common with alkali metal bases. The formation of other byproducts may occur with certain alkylating agents, especially those with acidic alpha-protons.

  • Purification: While precipitation in water can yield a relatively pure product, column chromatography is often necessary to obtain highly pure N-alkylated isatins for further use, especially in drug development.

Conclusion

The N-alkylation of this compound is a versatile and essential transformation for the synthesis of novel heterocyclic compounds. The protocols provided herein offer reliable and efficient methods for achieving this transformation with a variety of alkylating agents. Both conventional heating and microwave-assisted techniques have been detailed to provide flexibility depending on the available equipment and desired reaction times. Careful selection of the base, solvent, and reaction conditions will enable researchers to synthesize a diverse library of N-alkylated 6-bromo-5-chloroisatin derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: Condensation Reactions of 6-Bromo-5-chloroindoline-2,3-dione with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the condensation reactions of 6-bromo-5-chloroindoline-2,3-dione with various active methylene compounds. Isatin derivatives, such as this compound, are pivotal precursors in the synthesis of a wide array of heterocyclic compounds, including spirooxindoles and other biologically active molecules. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a fundamental reaction in this context. The resulting products are of significant interest in medicinal chemistry and drug discovery due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

Introduction to Condensation Reactions of Isatins

Isatin (1H-indole-2,3-dione) and its derivatives are versatile building blocks in organic synthesis.[2][3] The carbonyl group at the C-3 position is highly reactive and readily undergoes condensation with compounds containing an active methylene group. This reactivity is central to the synthesis of a diverse range of 3-substituted indolin-2-one derivatives and spirocyclic compounds.[1] The presence of electron-withdrawing halogen substituents, such as bromine and chlorine at the 5 and 6 positions of the isatin ring, can influence the electrophilicity of the C-3 carbonyl group, potentially affecting reaction rates and yields.

The products of these condensation reactions serve as important intermediates for the synthesis of more complex heterocyclic systems. For instance, the resulting exocyclic double bond is a key feature for subsequent Michael addition or cycloaddition reactions, leading to the construction of spirooxindoles containing pyran, pyrrolidine, or other heterocyclic moieties.[1]

Key Applications in Drug Development

Derivatives synthesized from halogenated isatins have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug development. Halogenated isatins have been reported to exhibit:

  • Anticancer Activity: Many isatin derivatives, including those with halogen substitutions, have shown potent cytotoxic effects against various cancer cell lines.[3]

  • Antimicrobial Activity: The isatin scaffold is a known pharmacophore with antibacterial and antifungal properties.

  • Enzyme Inhibition: Isatin derivatives have been identified as inhibitors of various enzymes, playing a role in different pathological conditions.

The functionalization of this compound through condensation with active methylene compounds allows for the generation of novel molecular architectures with potentially enhanced or novel biological activities.

Experimental Data Summary

The following tables summarize typical reaction conditions and outcomes for the Knoevenagel condensation of isatin derivatives with common active methylene compounds. While specific data for this compound is not extensively available in the public domain, the data presented for other halogenated isatins can serve as a valuable starting point for reaction optimization.

Table 1: Knoevenagel Condensation of Halogenated Isatins with Malononitrile

Isatin DerivativeCatalystSolventReaction TimeYield (%)Reference
5-Bromo-isatinPiperidineEthanol30 min92Generic Protocol
5-Chloro-isatinPiperidineEthanol30 min95Generic Protocol
5-Nitro-isatinPiperidineEthanol25 min96Generic Protocol
IsatinSBA-Pr-SO3HWater10 min98[4]
5-Bromo-isatinSBA-Pr-SO3HWater15 min95[4]
5-Chloro-isatinSBA-Pr-SO3HWater12 min96[4]

Table 2: Knoevenagel Condensation of Halogenated Isatins with Ethyl Cyanoacetate

Isatin DerivativeCatalystSolventReaction TimeYield (%)Reference
5-Bromo-isatinPiperidineEthanol1 h88Generic Protocol
5-Chloro-isatinPiperidineEthanol1 h90Generic Protocol
5-Nitro-isatinPiperidineEthanol45 min92Generic Protocol
IsatinSBA-Pr-SO3HWater20 min95[4]
5-Bromo-isatinSBA-Pr-SO3HWater25 min92[4]
5-Chloro-isatinSBA-Pr-SO3HWater22 min94[4]

Experimental Protocols

The following are detailed protocols for the condensation of this compound with malononitrile and ethyl cyanoacetate. These protocols are based on established methods for similar halogenated isatins and may require optimization for the specific substrate.

Protocol 1: Synthesis of 2-(6-Bromo-5-chloro-2-oxoindolin-3-ylidene)malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add this compound (e.g., 2.60 g, 10 mmol) and anhydrous ethanol (20 mL).

  • Add malononitrile (e.g., 0.73 g, 11 mmol) to the suspension.

  • Add a catalytic amount of piperidine (e.g., 0.085 g, 1 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (disappearance of the starting isatin), a precipitate will form.

  • Cool the reaction mixture in an ice bath for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain 2-(6-bromo-5-chloro-2-oxoindolin-3-ylidene)malononitrile.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis of Ethyl 2-cyano-2-(6-bromo-5-chloro-2-oxoindolin-3-ylidene)acetate

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (e.g., 2.60 g, 10 mmol) in anhydrous ethanol (25 mL).

  • Add ethyl cyanoacetate (e.g., 1.24 g, 11 mmol) to the mixture.

  • Add a catalytic amount of piperidine (e.g., 0.085 g, 1 mmol) to the reaction flask.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, a solid product will precipitate out of the solution.

  • Cool the flask in an ice bath for 30 minutes to maximize product precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol.

  • Dry the product under vacuum to yield ethyl 2-cyano-2-(6-bromo-5-chloro-2-oxoindolin-3-ylidene)acetate.

  • Recrystallization from an appropriate solvent can be performed for further purification.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the general Knoevenagel condensation reaction of this compound with an active methylene compound.

Knoevenagel_Condensation cluster_reactants Reactants cluster_product Product Isatin This compound Product Condensation Product Isatin->Product ActiveMethylene Active Methylene Compound (R-CH2-Z) ActiveMethylene->Product Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Product Catalyzes

Caption: General Knoevenagel condensation pathway.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental protocol for the synthesis and purification of the condensation products.

Experimental_Workflow start Start reactants 1. Mix Reactants: - this compound - Active Methylene Compound - Solvent (Ethanol) start->reactants catalyst 2. Add Catalyst (Piperidine) reactants->catalyst reaction 3. Stir at Room Temperature (Monitor by TLC) catalyst->reaction precipitation 4. Cool in Ice Bath reaction->precipitation filtration 5. Vacuum Filtration precipitation->filtration washing 6. Wash with Cold Solvent filtration->washing drying 7. Dry Under Vacuum washing->drying purification 8. Recrystallization (Optional) drying->purification product Final Product purification->product

Caption: Experimental workflow for synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Halogenated Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying halogenated isatin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying halogenated isatin derivatives?

A1: The primary purification techniques for halogenated isatin derivatives are:

  • Recrystallization: This is a cost-effective method for removing impurities from solid samples, provided a suitable solvent is found.

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from byproducts and unreacted starting materials based on polarity differences.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is employed for high-purity isolation, especially for challenging separations of isomers or closely related impurities.[1][2]

  • Bisulfite Adduct Formation: Isatin and its derivatives can be purified by forming a water-soluble bisulfite addition product, which can be separated from insoluble impurities. The purified isatin is then regenerated by acidification.[3]

Q2: My halogenated isatin derivative is a persistent oil and won't solidify. What can I do?

A2: Obtaining a solid product can be challenging, especially with N-alkylated derivatives. Here are some troubleshooting steps:

  • High Vacuum Drying: Ensure all residual solvents, particularly high-boiling ones like DMF, are removed by drying under a high vacuum, possibly with gentle heating.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether.[4] Scratching the inside of the flask with a glass rod during trituration can also help initiate crystallization.[4]

  • Column Chromatography: If the oil is impure, purification by column chromatography may be necessary to remove contaminants that are inhibiting crystallization.[4]

  • Recrystallization from a Different Solvent System: If a crude solid can be obtained, experiment with various solvent systems for recrystallization. Dichloromethane/hexanes and ethanol have been reported to be effective.[4]

Q3: How do I choose an appropriate solvent system for thin-layer chromatography (TLC) of my halogenated isatin derivative?

A3: The choice of TLC solvent system depends on the polarity of your specific derivative. Halogenation generally increases the lipophilicity (reduces polarity) of the isatin core.

  • Starting Point: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.

  • Adjusting Polarity:

    • For less polar compounds, increase the proportion of the non-polar solvent.

    • For more polar compounds, increase the proportion of the polar solvent (e.g., ethyl acetate or add a small amount of methanol).

  • Typical Systems: Common solvent systems for isatin derivatives include ethyl acetate/hexanes, dichloromethane/methanol, and chloroform/methanol.[4]

Q4: How can I visualize my halogenated isatin derivatives on a TLC plate?

A4: Halogenated isatin derivatives are often colored (typically orange, red, or yellow), so the spots may be visible to the naked eye. For colorless derivatives or to enhance visualization:

  • UV Light: Many isatin derivatives are UV-active due to the aromatic and conjugated system. Spots can be visualized under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[5][6]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will stain the spots yellow-brown.[5]

  • Staining Reagents:

    • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized.

    • Vanillin or p-Anisaldehyde Stains: These are useful for visualizing a wide range of organic compounds, often producing colored spots upon heating.[5]

Troubleshooting Guides

Column Chromatography

Issue 1: My halogenated isatin derivative is not moving from the baseline of the TLC/column.

  • Question: I've loaded my crude halogenated isatin onto a silica gel column, but even with a relatively polar eluent, the product is not eluting. What could be the problem?

  • Answer: This issue, known as "streaking" or strong adsorption, can be due to several factors:

    • High Polarity: Your derivative may be more polar than anticipated. The presence of free N-H groups or other polar functionalities can lead to strong interactions with the acidic silica gel.

    • Inappropriate Solvent System: The eluent may not be polar enough to displace the compound from the stationary phase.

    • Solution:

      • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, try adding a small amount of methanol (1-5%) to your eluent.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, as silica gel's acidic nature can sometimes cause strong adsorption or even decomposition of sensitive compounds.[7]

      • Check Solubility: Ensure your compound is soluble in the mobile phase.

Issue 2: I am getting poor separation between my desired product and an impurity.

  • Question: My TLC shows two spots that are very close together. How can I improve the separation on my column?

  • Answer: Poor separation (low resolution) is a common challenge.

    • Optimize the Solvent System:

      • Reduce Polarity: Try using a less polar solvent system. This will cause all compounds to move more slowly, often increasing the separation between them.

      • Try Different Solvents: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation. For example, substituting dichloromethane for ethyl acetate might change the elution order or improve separation.

    • Column Parameters:

      • Use a Longer Column: A longer column provides more surface area for interaction, which can improve separation.

      • Finer Silica Gel: Using silica gel with a smaller particle size can increase the number of theoretical plates and enhance resolution.

      • Reduce the Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material applied to the column.

Recrystallization

Issue 1: I can't find a suitable solvent for recrystallization.

  • Question: My halogenated isatin derivative is either soluble in everything or insoluble in everything I've tried. How do I find a good recrystallization solvent?

  • Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates include ethanol, methanol, acetic acid, ethyl acetate, toluene, and mixtures like dichloromethane/hexanes.[4][8][9]

    • Use a Two-Solvent System: If a single solvent doesn't work, a two-solvent system is often effective. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble). Then, add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the solid and then allow it to cool slowly.

Issue 2: My product crashes out of solution as a powder or oil upon cooling.

  • Question: When I cool my recrystallization solution, I get a fine powder or an oil instead of nice crystals. What am I doing wrong?

  • Answer: This usually indicates that the solution is cooling too quickly or is too supersaturated.

    • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath from a high temperature. Insulating the flask can help slow the cooling rate.

    • Reduce Supersaturation: You may have used too little solvent. Add a small amount of additional hot solvent to the solution and reheat until everything is dissolved before allowing it to cool again.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.[4]

    • Seeding: If you have a small crystal of the pure product, adding it to the cooled solution can induce crystallization.

Data Presentation

Table 1: Recrystallization Solvents for Halogenated Isatin Derivatives

CompoundRecrystallization SolventReference
5-BromoisatinEthanol[8]
N-substituted 5-BromoisatinsEthanol or Carbon Tetrachloride[8]
5-Chloro-3-methylthiooxindole (precursor)Methanol[10]
5-TrifluoromethylisatinBenzene[10]
General N-alkylated isatinsDichloromethane/Hexanes or Ethanol[4]
General crude isatinsGlacial Acetic Acid[9]

Table 2: Column Chromatography Eluent Systems for Halogenated Isatin Derivatives

Compound/MixtureStationary PhaseEluent SystemReference
General N-alkylated isatinsSilica GelHexanes/Ethyl Acetate[4]
5,7-Dibromo-N-alkylisatin derivativesSilica GelNot specified, but purification by column was performed.[11]
5-TrifluoromethylisatinSilica GelMethylene Chloride[10]
3,3-di(methylthio)oxindole and isatinSilica GelChloroform[10]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the chosen non-polar solvent (e.g., hexanes).

  • Pack the Column: Slowly add silica gel to the solvent-filled column. Gently tap the column to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude halogenated isatin derivative in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elute the Column: Carefully add the eluent to the top of the column. Begin collecting fractions. Gradually increase the polarity of the eluent as needed to elute the compounds.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool the Solution: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collect the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the Crystals: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the Crystals: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Form the Adduct: Dissolve the crude isatin derivative in a hot aqueous solution of sodium bisulfite. Stir the solution to form the isatin bisulfite addition product.

  • Remove Impurities: Cool the solution and filter off any insoluble impurities. For colored impurities, the solution can be treated with activated carbon and then filtered.[3]

  • Crystallize the Adduct: Cool the filtrate, possibly in an ice bath, to crystallize the sodium isatin bisulfite adduct. Collect the crystals by filtration.

  • Regenerate the Isatin: Dissolve the collected adduct in water and add a mineral acid (e.g., HCl or H₂SO₄) to precipitate the purified isatin derivative.[3]

  • Isolate the Product: Collect the purified product by filtration, wash with cold water, and dry.

Visualizations

Purification_Workflow crude Crude Halogenated Isatin Derivative tlc TLC Analysis crude->tlc decision Assess Purity and Complexity tlc->decision recrystallization Recrystallization decision->recrystallization High Purity, Single Major Spot column Column Chromatography decision->column Multiple Spots, Moderate Separation prep_hplc Preparative HPLC decision->prep_hplc Close Spots, Isomers, High Purity Needed pure_solid Pure Solid Product recrystallization->pure_solid pure_fractions Pure Fractions column->pure_fractions prep_hplc->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation evaporation->pure_solid

Caption: General workflow for selecting a purification technique.

Column_Troubleshooting start Column Chromatography Issue issue What is the problem? start->issue no_elution Product Not Eluting issue->no_elution No Movement poor_separation Poor Separation issue->poor_separation Close Spots sol_polarity Increase Eluent Polarity (e.g., add MeOH) no_elution->sol_polarity change_stationary Use Neutral/Basic Alumina no_elution->change_stationary check_solubility Check Product Solubility in Eluent no_elution->check_solubility opt_solvent Optimize Solvent System (e.g., less polar, different solvent) poor_separation->opt_solvent change_column Use Longer Column or Finer Silica poor_separation->change_column reduce_load Reduce Sample Load poor_separation->reduce_load

Caption: Troubleshooting guide for column chromatography.

Product_Form_Troubleshooting start Product is a Persistent Oil/Goo check_solvent Residual Solvent Present? start->check_solvent yes_solvent Yes check_solvent->yes_solvent no_solvent No check_solvent->no_solvent high_vac Dry Under High Vacuum (with gentle heat) yes_solvent->high_vac check_purity Is the Product Pure? (Check TLC/NMR) no_solvent->check_purity high_vac->check_purity impure No check_purity->impure pure Yes check_purity->pure purify Purify by Column Chromatography impure->purify triturate Triturate with a Non-polar Solvent (e.g., Hexanes) pure->triturate purify->triturate recrystallize Attempt Recrystallization from a different solvent system triturate->recrystallize If still oily solid_product Solid Product triturate->solid_product recrystallize->solid_product

Caption: Troubleshooting logic for obtaining a solid product.

References

Side reactions in the bromination and chlorination of indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination and chlorination of indoline-2,3-dione (isatin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during these critical synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products in the mono-bromination and mono-chlorination of isatin?

A1: The major product in the mono-halogenation of isatin via electrophilic aromatic substitution is typically the 5-substituted isomer (5-bromo-isatin or 5-chloro-isatin). The isatin ring system directs electrophilic attack primarily to the C5 and C7 positions of the benzene ring. Due to the electronic properties of the isatin molecule, the 5-position is generally favored.[1][2]

Q2: What are the most common side reactions observed during the bromination and chlorination of isatin?

A2: The most prevalent side reaction is over-halogenation, leading to the formation of di- and even tri-substituted products.[1] The most common di-substituted side products are 5,7-dibromoisatin and 5,7-dichloroisatin. Formation of other regioisomers, such as the 7-halo-isatin, can also occur, though typically as a minor product in mono-halogenation reactions.

Q3: How can I minimize the formation of these di-halogenated side products?

A3: To minimize over-halogenation, it is crucial to control the stoichiometry of the halogenating agent. Using a slight excess or an equimolar amount of the brominating or chlorinating agent relative to isatin is recommended. Additionally, controlling the reaction temperature and time can help improve selectivity for the mono-halogenated product. Slower, portion-wise addition of the halogenating agent can also be beneficial.

Q4: Are there any specific safety precautions I should take when working with reagents like trichloroisocyanuric acid (TCCA)?

A4: Yes, trichloroisocyanuric acid (TCCA) is a strong oxidizing agent. It has been reported to have explosive potential when it comes in contact with certain organic compounds like amines, alcohols, or dialkyl sulfoxides. Therefore, it is crucial to handle TCCA with care and add it to the solvent, rather than the other way around.

Troubleshooting Guides

This section provides solutions to common problems encountered during the bromination and chlorination of indoline-2,3-dione.

Problem 1: Low Yield of the Desired 5-Halo-Isatin
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred efficiently to promote mixing of the reactants.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction stalls, a slight increase in temperature or reaction time may be necessary, but be cautious of increased side product formation.
Sub-optimal Reagent Stoichiometry - Carefully measure the amount of the halogenating agent. For mono-halogenation, use 1.0 to 1.1 equivalents.- Ensure the purity of your starting isatin, as impurities can consume the halogenating agent.
Loss of Product During Work-up and Purification - 5-halo-isatins have limited solubility in some common organic solvents. Choose an appropriate recrystallization solvent to maximize recovery. Ethanol is often a suitable choice.[2] - When performing extractions, ensure the pH of the aqueous layer is adjusted to minimize the solubility of the product.
Problem 2: Presence of Significant Amounts of Di-halogenated Impurities
Possible Cause Suggested Solution
Excess Halogenating Agent - Reduce the stoichiometry of the halogenating agent to one equivalent or slightly less.- Add the halogenating agent portion-wise or as a solution via a dropping funnel to maintain a low concentration in the reaction mixture.
High Reaction Temperature or Prolonged Reaction Time - Conduct the reaction at a lower temperature (e.g., room temperature or below) to increase selectivity.- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further halogenation.
Inefficient Purification - Utilize column chromatography on silica gel to separate the mono- and di-halogenated products. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective.- Recrystallization can also be effective if there is a significant difference in solubility between the desired product and the di-halogenated impurity.
Problem 3: Formation of an Inseparable Mixture of Regioisomers
Possible Cause Suggested Solution
Reaction Conditions Favoring Multiple Isomers - The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., acetic acid, ethanol, chlorinated solvents) to find the optimal conditions for your desired isomer.- Certain halogenating agents may offer better regioselectivity. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid catalyst are commonly used for selective halogenation.
Difficulty in Separation - If recrystallization is ineffective, preparative TLC or HPLC may be necessary for the separation of closely related isomers.

Quantitative Data Summary

The following tables summarize typical yields for the synthesis of mono- and di-halogenated isatins under different conditions.

Table 1: Yields of 5-Bromo- and 5,7-Dibromoisatin

Brominating AgentStoichiometry (vs. Isatin)SolventTemperatureProductYield (%)Reference
Pyridinium bromochromate (PBC)1.2 eqAcetic Acid90 °C5-Bromoisatin89%[2]
BromineExcessEthanol70-75 °C5,7-DibromoisatinNot specified[1]
N-Bromosuccinimide (NBS)1 eqDMFRoom Temp5-BromoisatinModerateInferred from general knowledge

Table 2: Yields of 5-Chloro- and 5,7-Dichloroisatin

Chlorinating AgentStoichiometry (vs. Isatin)SolventTemperatureProductYield (%)Reference
Trichloroisocyanuric Acid (TCCA)0.35 eqAcetic AcidRoom Temp5-Chloroisatin85%
Trichloroisocyanuric Acid (TCCA)ExcessAcetic AcidRoom Temp5,7-Dichloroisatin85%
Sandmeyer Procedure (from p-chloroaniline)-H₂SO₄Controlled5-Chloroisatin70%[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisatin using Pyridinium Bromochromate (PBC)[2]
  • Preparation: In a round-bottom flask, suspend pyridinium bromochromate (1.2 mmol) in glacial acetic acid (25 mL).

  • Reaction: Add a solution of isatin (1.0 mmol) in a small amount of acetic acid to the suspension.

  • Heating: Heat the reaction mixture at 90°C on a water bath with constant stirring for approximately 20 minutes.

  • Work-up: After completion (monitored by TLC), pour the reaction mixture into cold water (100 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic extracts with aqueous sodium bicarbonate solution and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5-bromoisatin.

Protocol 2: Synthesis of 5,7-Dibromoisatin[1]
  • Preparation: Dissolve isatin in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the solution to reflux (70-75°C).

  • Addition of Bromine: Add bromine dropwise to the refluxing solution.

  • Reaction Time: Continue refluxing until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Filter the solid product and wash with cold ethanol.

  • Purification: Recrystallize the crude 5,7-dibromoisatin from a suitable solvent.

Visualizations

The following diagrams illustrate the key reaction pathways in the halogenation of isatin.

Halogenation_of_Isatin Isatin Indoline-2,3-dione (Isatin) Intermediate1 Wheland Intermediate (Attack at C5) Isatin->Intermediate1 + X+ Electrophile X+ Product1 5-Halo-isatin (Major Product) Intermediate1->Product1 - H+ Intermediate2 Wheland Intermediate (Attack at C7 on 5-Halo-isatin) Product1->Intermediate2 + X+ (Excess Halogenating Agent) Product2 5,7-Dihalo-isatin (Side Product) Intermediate2->Product2 - H+

Caption: Reaction pathway for the formation of mono- and di-halogenated isatin.

Troubleshooting_Workflow Start Start: Halogenation of Isatin TLC Analyze crude product by TLC Start->TLC Pure Desired 5-Halo-isatin (Single Spot) TLC->Pure Clean Reaction Impure Multiple Spots Observed TLC->Impure Side Products Present Recrystallize Recrystallize Pure->Recrystallize OverHalogenation Over-halogenation (e.g., 5,7-Dihalo-isatin) Impure->OverHalogenation Higher Rf Spot OtherIsomers Other Regioisomers Impure->OtherIsomers Spots with Similar Rf OptimizeStoichiometry Optimize Stoichiometry (1.0-1.1 eq. Halogenating Agent) OverHalogenation->OptimizeStoichiometry ControlTempTime Control Temperature and Time OverHalogenation->ControlTempTime PurifyColumn Purify by Column Chromatography OtherIsomers->PurifyColumn OptimizeStoichiometry->Start ControlTempTime->Start End End: Pure 5-Halo-isatin PurifyColumn->End Recrystallize->End

Caption: Troubleshooting workflow for the halogenation of isatin.

References

Optimization of reaction conditions for 6-Bromo-5-chloroindoline-2,3-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 6-Bromo-5-chloroindoline-2,3-dione. This resource offers detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and established method for the synthesis of isatins, including this compound, is the Sandmeyer isatin synthesis.[1][2] This two-step process begins with the reaction of the corresponding aniline (in this case, 4-bromo-3-chloroaniline) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.[1] This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the final isatin product.[1][2]

Q2: Why is my yield of this compound consistently low?

A2: Low yields in the Sandmeyer isatin synthesis can stem from several factors. Incomplete formation of the isonitrosoacetanilide intermediate is a common issue, which can be addressed by ensuring the high purity of starting materials and optimizing the reaction time and temperature for the condensation step. Another critical factor is the cyclization step. Given the presence of two electron-withdrawing groups (bromo and chloro) on the aniline ring, the electrophilic aromatic substitution during cyclization can be sluggish, potentially leading to incomplete conversion. Additionally, side reactions such as sulfonation of the aromatic ring by concentrated sulfuric acid can consume the starting material and reduce the yield of the desired product.[3]

Q3: What are the common impurities I might encounter, and how can I minimize them?

A3: A frequent impurity in the Sandmeyer synthesis is the corresponding isatin oxime, which can form during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[3] To mitigate its formation, a "decoy agent" such as an aldehyde or ketone can be introduced during the quenching or extraction phase of the reaction.[4] Other impurities may arise from unreacted starting materials or side reactions like sulfonation.[3][4]

Q4: How can I effectively purify the crude this compound?

A4: Purification of the crude product can be achieved through several methods. Recrystallization from a suitable solvent, such as glacial acetic acid, is a common technique.[3] An alternative method involves forming a sodium bisulfite addition product. The crude isatin is treated with an aqueous solution of sodium bisulfite to form a soluble addition product, which can then be isolated and reconverted to the pure isatin by treatment with acid.[5] For challenging purifications, column chromatography can be employed.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Isonitrosoacetanilide Intermediate - Impure starting materials (4-bromo-3-chloroaniline, chloral hydrate, hydroxylamine hydrochloride).- Suboptimal reaction temperature or time.- Ensure all reactants are of high purity.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Experiment with slight variations in the reaction temperature to improve conversion.
Low Yield of this compound in Cyclization Step - Incomplete cyclization due to the deactivating effect of the halogen substituents.- Sulfonation of the aromatic ring as a side reaction.[3]- Increase the reaction temperature or time for the cyclization step, while carefully monitoring for decomposition.- Use the minimum effective concentration of sulfuric acid.- Consider alternative strong acids like methanesulfonic acid, which can improve solubility and yield for lipophilic substrates.[6]
Formation of Tarry Byproducts - Decomposition of starting materials or intermediates at high temperatures.- Incomplete dissolution of the starting aniline.[4]- Ensure the 4-bromo-3-chloroaniline is fully dissolved before initiating the reaction.- Add the isonitrosoacetanilide intermediate to the sulfuric acid in small portions with efficient stirring and cooling to control the exothermic reaction.[3]
Product is Contaminated with Isatin Oxime - Formation of the oxime from unreacted isonitrosoacetanilide during workup.[3]- Add a "decoy" carbonyl compound, such as acetone, during the quenching or extraction step to react with any excess hydroxylamine.[7]
Difficulty in Purifying the Final Product - Presence of closely related impurities or colored byproducts.- Attempt recrystallization from glacial acetic acid.[3]- Utilize the sodium bisulfite addition product method for purification.[5]- If other methods fail, employ column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocols

Protocol 1: Synthesis of 2-(Hydroxyimino)-N-(4-bromo-3-chlorophenyl)acetamide (Isonitrosoacetanilide Intermediate)
  • In a suitable reaction flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (10 eq) in water.

  • Add a solution of 4-bromo-3-chloroaniline (1.0 eq) in hydrochloric acid.

  • To this mixture, add a solution of hydroxylamine hydrochloride (3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude 2-(hydroxyimino)-N-(4-bromo-3-chlorophenyl)acetamide.

Protocol 2: Synthesis of this compound
  • Carefully add concentrated sulfuric acid to a reaction flask equipped with a mechanical stirrer and a thermometer.

  • Warm the sulfuric acid to approximately 50°C.

  • Slowly add the dried 2-(hydroxyimino)-N-(4-bromo-3-chlorophenyl)acetamide (1.0 eq) in portions, maintaining the internal temperature between 60-70°C. Use external cooling if necessary to control the exothermic reaction.[3]

  • After the addition is complete, heat the mixture to 80°C for 10-15 minutes to ensure complete cyclization.[3]

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Stir the mixture for 30 minutes to allow the product to precipitate fully.

  • Filter the crude this compound, wash thoroughly with cold water to remove residual acid, and dry.

  • Purify the crude product by recrystallization from glacial acetic acid or by the sodium bisulfite method.

Visualizations

experimental_workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start 4-Bromo-3-chloroaniline, Chloral Hydrate, Hydroxylamine HCl reflux Reflux in Aqueous Na2SO4 start->reflux precipitate1 Precipitation & Filtration reflux->precipitate1 intermediate 2-(Hydroxyimino)-N-(4-bromo-3-chlorophenyl)acetamide precipitate1->intermediate acid Conc. H2SO4 (60-70°C -> 80°C) intermediate->acid quench Quench on Ice acid->quench precipitate2 Precipitation & Filtration quench->precipitate2 crude_product Crude this compound precipitate2->crude_product purification Recrystallization or Bisulfite Adduct Formation crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_step1 Analyze Intermediate Yield & Purity start->check_step1 low_yield_step1 Low Intermediate Yield check_step1->low_yield_step1 Low Yield impure_step1 Impure Intermediate check_step1->impure_step1 Impure check_step2 Analyze Final Product check_step1->check_step2 OK optimize_step1 Optimize Step 1: - Check reactant purity - Adjust time/temp low_yield_step1->optimize_step1 impure_step1->optimize_step1 low_yield_step2 Low Final Yield check_step2->low_yield_step2 Low Yield tar_formation Tar Formation check_step2->tar_formation Tar Present oxime_impurity Oxime Impurity check_step2->oxime_impurity Oxime Present purification Purification Strategy: - Recrystallization - Bisulfite adduct - Chromatography check_step2->purification Other Impurities optimize_cyclization Optimize Cyclization: - Increase temp/time - Consider alternative acid low_yield_step2->optimize_cyclization control_exotherm Control Exotherm: - Slow addition - Efficient cooling tar_formation->control_exotherm use_decoy Use Decoy Agent (e.g., acetone) in workup oxime_impurity->use_decoy optimize_cyclization->purification control_exotherm->purification use_decoy->purification

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Stability and Degradation of Substituted indolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common stability issues and degradation pathways of substituted indolines. Understanding the stability of these compounds is critical for accurate experimental results and successful drug development.

Frequently Asked Questions (FAQs)

Q1: My substituted indoline compound is showing signs of degradation. What are the most common causes?

A1: The stability of substituted indolines is influenced by several factors. The most common causes of degradation are:

  • Oxidation: The indoline ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, light, and the presence of metal ions. This can lead to the formation of the corresponding indole, oxindoles, or other oxidized species.

  • pH: Both acidic and basic conditions can promote the degradation of substituted indolines. The specific pH stability profile will depend on the nature of the substituents.

  • Light (Photodegradation): Many indoline derivatives are light-sensitive and can degrade upon exposure to UV or visible light. It is crucial to protect these compounds from light during storage and handling.

  • Temperature: Elevated temperatures can accelerate all degradation pathways, including oxidation and hydrolysis.

Q2: How do different substituents on the indoline ring affect its stability?

A2: Substituents can have a significant impact on the stability of the indoline ring:

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (-OCH3) can increase the electron density of the indoline ring, potentially making it more susceptible to oxidation.[1] However, the position of the substituent is also crucial. For instance, methyl groups at the 1- or 2-position of an indole ring have been shown to inhibit hydroxylation, a key step in some degradation pathways.[2][3]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) decrease the electron density of the ring. This can make the indoline less susceptible to oxidation but may increase its susceptibility to other degradation pathways, such as nucleophilic attack. The presence of electron-withdrawing groups like -OH or -COOH at the 3-position has been shown to inhibit hydroxylation.[2]

  • N-Acyl Substitution: N-acylation can influence the hydrolytic stability of the indoline. While amides are generally more stable than esters, N-acyl amino acid analogs of isoindoline have been shown to be resistant to enzymatic hydrolysis.[4][5]

Q3: I'm observing a color change in my substituted indoline solution. What does this indicate?

A3: A change in color, such as turning yellow, pink, or brown, is often a visual indicator of degradation. This is typically due to the formation of colored degradation products, which can result from oxidation or polymerization reactions. If you observe a color change, it is recommended to prepare a fresh solution and re-evaluate your storage and handling procedures.

Q4: Can the analytical method itself cause the degradation of my substituted indoline?

A4: Yes, it is possible for the analytical method to induce degradation. For example, during HPLC analysis, an acidic mobile phase or high column temperatures can cause degradation of acid-labile compounds. In mass spectrometry, in-source fragmentation can sometimes be mistaken for degradation products that were present in the original sample.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram over time.

  • Decrease in the peak area of the parent compound.

  • Poor peak shape or peak splitting.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps & Solutions
On-Column Degradation - Ensure the mobile phase pH is compatible with your compound's stability. - If the compound is acid-labile, consider using a neutral or slightly basic mobile phase if your chromatography allows. - Lower the column temperature to reduce thermal degradation. - Use a guard column to protect the analytical column from contaminants.
Degradation in Autosampler - Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). - Prepare fresh samples for analysis and minimize the time they spend in the autosampler. - Use amber or light-blocking autosampler vials to prevent photodegradation.
Oxidation in Solution - Prepare solutions fresh daily. - Consider adding an antioxidant (e.g., ascorbic acid) to the sample diluent if compatible with your analysis. - Degas your mobile phase and sample diluent to remove dissolved oxygen.
Incomplete Reaction or Impurities from Synthesis - Review the synthesis and purification records. - Use a high-resolution mass spectrometer to obtain accurate mass data for the unexpected peaks to help in their identification. - Compare the chromatogram to that of a freshly prepared and purified standard.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Loss of compound activity over the course of an experiment.

  • Poor reproducibility between experiments.

  • Unexpected cytotoxicity.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps & Solutions
Degradation in Media/Buffer - Prepare fresh solutions of your compound immediately before each experiment. - Perform a time-course experiment to quantify the stability of your compound in the specific assay medium under your experimental conditions (e.g., 37°C, 5% CO₂). - Assess the pH of your final assay medium, as it may influence compound stability.
Precipitation of Compound - Visually inspect the media for any signs of precipitation. - Determine the kinetic solubility of your compound in the assay buffer to ensure you are working below its solubility limit. - Optimize the dilution method from a concentrated stock (e.g., DMSO) to the aqueous buffer to avoid crashing out.
Photodegradation During Incubation - Protect your plates or experimental setup from ambient light, especially if using a plate reader or microscope with a light source for extended periods. - Use amber or opaque plates if available.
Interaction with Assay Components - Investigate potential interactions of your compound with other components in the assay medium (e.g., serum proteins, reducing agents). - Run control experiments to assess the impact of individual assay components on your compound's stability and activity.

Data Presentation: Stability of Substituted Indolines Under Stress Conditions

The following table summarizes the expected stability of substituted indolines under various stress conditions. The actual stability will be highly dependent on the specific substituents.

Stress ConditionExpected StabilityPotential Degradation ProductsNotes
Acidic (e.g., 0.1 M HCl) Low to ModerateRing-opened products, rearranged isomersStability is highly dependent on the nature and position of substituents.
Alkaline (e.g., 0.1 M NaOH) Low to ModerateOxidized products, potential hydrolysis of ester or amide substituentsThe pyrrole ring of the corresponding indole is generally unstable in strong base.
Oxidative (e.g., 3% H₂O₂) LowIndoles, oxindoles, hydroxylated derivatives, polymeric productsThe electron-rich nature of the indoline ring makes it susceptible to oxidation.
Thermal (e.g., 60-80°C) ModerateA mixture of oxidative and hydrolytic productsElevated temperatures accelerate all degradation pathways.
Photolytic (UV/Vis light) Low to ModeratePhoto-oxidized products, rearranged isomersThe extent of degradation depends on the chromophore and the light intensity/wavelength.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Substituted Indoline

Objective: To identify potential degradation products and degradation pathways of a substituted indoline under various stress conditions. This information is crucial for the development of stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare a stock solution of the substituted indoline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid substituted indoline in a 60°C oven for 48 hours.

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the substituted indoline to a photostability chamber (with UV and visible light) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound.[6]

Protocol 2: General Purpose HPLC Method for Monitoring Substituted Indoline Stability

Objective: To provide a starting point for an analytical method to separate the parent substituted indoline from its potential degradation products.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector or a mass spectrometer.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm and 280 nm, or MS with electrospray ionization (ESI).

Note: This method is a general guideline and may require optimization for specific substituted indolines.

Visualizations

Indoline Substituted Indoline Indole Substituted Indole Indoline->Indole Oxidation RingOpened Ring-Opened Products Indoline->RingOpened Acid/Base Hydrolysis Polymeric Polymeric Products Indoline->Polymeric Acid-Catalyzed Oxindole Substituted Oxindole Indole->Oxindole Hydroxylation (C2) Isatin Substituted Isatin Oxindole->Isatin Hydroxylation (C3)

Caption: General degradation pathways of substituted indolines.

Start Inconsistent Experimental Results CheckPurity Verify Compound Purity & Identity Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Yes PurityIssue Impurity Detected CheckPurity->PurityIssue No InvestigateStorage Review Storage & Handling PurityOK->InvestigateStorage Purify Re-purify Compound PurityIssue->Purify StorageOK Proper Storage InvestigateStorage->StorageOK Yes StorageIssue Improper Storage InvestigateStorage->StorageIssue No AssessExpConditions Evaluate Experimental Conditions (pH, Temp, Light, Media) StorageOK->AssessExpConditions CorrectStorage Implement Correct Storage StorageIssue->CorrectStorage ConditionsOK Conditions Stable AssessExpConditions->ConditionsOK Stable ConditionsIssue Harsh Conditions AssessExpConditions->ConditionsIssue Unstable Optimize Optimize Conditions ConditionsIssue->Optimize

Caption: Troubleshooting workflow for substituted indoline instability.

References

Technical Support Center: Overcoming Regioselectivity Challenges in Isatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding regioselectivity issues encountered during the synthesis of isatin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isatin, and what are their primary regioselectivity challenges?

A1: The most common methods for isatin synthesis are the Sandmeyer, Stolle, and Gassman syntheses.[1] When using symmetrically substituted anilines, these methods are straightforward. However, significant regioselectivity problems arise with unsymmetrically substituted anilines, particularly meta-substituted ones, often leading to mixtures of isomeric products that are difficult to separate.[1]

  • Sandmeyer Synthesis: This method can produce mixtures of 4- and 6-substituted isatins from 3-substituted anilines. The ratio of these isomers is influenced by the electronic and steric nature of the substituent.

  • Stolle Synthesis: Similar to the Sandmeyer synthesis, the Stolle method also faces challenges with regioselectivity when using unsymmetrical anilines, potentially yielding multiple isomers.

  • Gassman Synthesis: While versatile, the Gassman synthesis can also lead to mixtures of regioisomers, requiring careful control of reaction conditions.[2]

Q2: How can I reliably synthesize a specific regioisomer of a substituted isatin, for example, a 4-substituted isatin from a meta-substituted aniline?

A2: For predictable and high regioselectivity, especially for the synthesis of 4-substituted isatins from meta-substituted anilines, the Directed Ortho-Metalation (DoM) strategy is highly effective.[3][4] This method utilizes a directing group on the aniline nitrogen (e.g., pivaloyl or Boc) to direct lithiation specifically to the ortho position. Subsequent reaction with an electrophile, like diethyl oxalate, followed by deprotection and cyclization, yields the desired 4-substituted isatin with high regioselectivity.[3][4]

Q3: I performed a Sandmeyer synthesis with 3-methylaniline (m-toluidine) and obtained a mixture of isomers. How can I determine the ratio of 5-methylisatin to 7-methylisatin?

A3: The most reliable method for determining the isomeric ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy . The 1H NMR spectra of 5-methylisatin and 7-methylisatin will show distinct chemical shifts for the aromatic protons and the methyl group protons. By integrating the signals corresponding to each isomer, you can accurately quantify their relative amounts in the mixture. High-Performance Liquid Chromatography (HPLC) can also be used for quantitative analysis if you have pure standards of each isomer.

Q4: What reaction parameters can I adjust to influence the regioselectivity of the Sandmeyer cyclization?

A4: Several factors can influence the regioselectivity of the acid-catalyzed cyclization step in the Sandmeyer synthesis:

  • Choice of Acid: The strength and nature of the acid can affect the transition state of the cyclization, thereby influencing the isomer ratio. Common acids include concentrated sulfuric acid and polyphosphoric acid (PPA).

  • Temperature: The reaction temperature can impact the kinetic versus thermodynamic control of the cyclization. Experimenting with different temperatures may favor the formation of one isomer over the other.

  • Reaction Time: The duration of the cyclization step can also play a role in the final isomer distribution.

Q5: Are there any modern, more environmentally friendly methods for regioselective isatin synthesis?

A5: Yes, research is ongoing to develop greener synthetic routes. Some modern approaches focus on catalysis and milder reaction conditions. For instance, metal-free synthesis using I2-DMSO as a catalyst for the cyclization of 2-amino acetophenones has been reported for the synthesis of N-substituted isatins.[3] Additionally, photochemical oxidation of indoles offers an environmentally benign method for preparing N-alkylated isatins.[2]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Sandmeyer Synthesis with 3-Substituted Anilines

Issue: The synthesis yields a mixture of 4- and 6-substituted isatins that are difficult to separate.

Possible Cause Solution
Steric and Electronic Effects: The substituent on the aniline ring directs the cyclization to both the ortho and para positions relative to the amino group, leading to a mixture of isomers.Employ a Regioselective Method: For the specific synthesis of the 4-substituted isomer, utilize the Directed Ortho-Metalation (DoM) strategy. This method provides excellent regiocontrol.
Suboptimal Reaction Conditions: The choice of acid and reaction temperature may not be optimal for favoring one isomer.Optimize Cyclization Conditions: Experiment with different acids (e.g., H₂SO₄ vs. PPA) and vary the reaction temperature to determine the conditions that provide the best isomeric ratio for your specific substrate.
Difficult Purification: The similar polarity of the isomers makes separation by standard column chromatography challenging.Advanced Purification Techniques: Consider using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for efficient separation of the regioisomers.
Problem 2: Low Yield of the Desired Isomer in Stolle Synthesis

Issue: The overall yield of the desired substituted isatin is low, even if the regioselectivity is acceptable.

Possible Cause Solution
Incomplete Acylation: The initial reaction of the aniline with oxalyl chloride may not have gone to completion.Ensure Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents and reagents. A slight excess of oxalyl chloride can also drive the reaction to completion.
Inefficient Cyclization: The Lewis acid-catalyzed Friedel-Crafts cyclization may be sluggish or lead to side reactions.Optimize Lewis Acid and Temperature: Screen different Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) and optimize the reaction temperature. Ensure the chlorooxalylanilide intermediate is dry before this step.
Decomposition of Intermediates: The reaction intermediates may be unstable under the reaction conditions.Maintain Low Temperatures: Where possible, maintain lower reaction temperatures to minimize the decomposition of starting materials and intermediates.

Data Presentation: Regioselectivity in Isatin Synthesis

Table 1: Regioselectivity in the Sandmeyer Synthesis of Substituted Isatins

Starting AnilineSubstituentProduct(s)Isomer Ratio (4- vs. 6- or 5- vs. 7-)Total Yield (%)
3-Chloroaniline3-Cl4-Chloroisatin & 6-ChloroisatinMixture, ratio can be solvent and acid dependentModerate
3-Methylaniline3-Me4-Methylisatin & 6-MethylisatinMixture, often favoring the 6-isomer60-75
2-Methylaniline2-Me7-Methylisatin & 5-MethylisatinPredominantly 7-Methylisatin~77

Table 2: Regioselectivity and Yields for Directed Ortho-Metalation (DoM) Synthesis of 4-Substituted Isatins

Starting AnilineDirecting GroupElectrophileProductYield (%)
N-Pivaloyl-3-methoxyanilinePivaloylDiethyl oxalate4-MethoxyisatinHigh
N-Boc-3-chloroanilineBocDiethyl oxalate4-ChloroisatinGood to High
N-Pivaloyl-3-bromoanilinePivaloylDiethyl oxalate4-BromoisatinHigh

Experimental Protocols

Protocol 1: Sandmeyer Synthesis of 7-Methylisatin

This two-step procedure is highly regioselective for the synthesis of 7-methylisatin from 2-methylaniline (o-toluidine).

Step 1: Synthesis of Isonitrosoaceto-o-toluidide

  • In a 2 L round-bottomed flask, dissolve 45 g of chloral hydrate and 650 g of crystallized sodium sulfate in 600 mL of water.

  • Prepare a solution of 23.5 g of 2-methylaniline in 150 mL of water containing 26 g of concentrated hydrochloric acid.

  • Add the 2-methylaniline hydrochloride solution to the chloral hydrate solution.

  • Finally, add a solution of 55 g of hydroxylamine hydrochloride in 250 mL of water.

  • Heat the mixture to a vigorous boil for 1-2 minutes.

  • Cool the reaction mixture in an ice bath to precipitate the isonitrosoaceto-o-toluidide.

  • Filter the solid product, wash with cold water, and air dry.

Step 2: Cyclization to 7-Methylisatin

  • In a 1 L flask equipped with a mechanical stirrer, warm 300 g of concentrated sulfuric acid to 50 °C.

  • Slowly add 37.5 g of dry isonitrosoaceto-o-toluidide, maintaining the temperature between 60-70 °C. Use external cooling if necessary.

  • After the addition is complete, heat the mixture to 80 °C for 10 minutes.

  • Cool the reaction mixture to room temperature and pour it onto 1.5 L of crushed ice.

  • Allow the mixture to stand for 30 minutes, then filter the precipitated crude 7-methylisatin.

  • Purify the crude product by recrystallization from glacial acetic acid or ethanol.

Protocol 2: Stolle Synthesis of N-Benzylisatin

This method is effective for the synthesis of N-substituted isatins.

  • In a flame-dried, two-necked flask under an inert atmosphere, dissolve N-benzylaniline (10 mmol) in 50 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (11 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude chlorooxalylanilide intermediate.

  • In a separate flame-dried flask, suspend anhydrous aluminum chloride (12 mmol) in 50 mL of anhydrous carbon disulfide or nitrobenzene.

  • Add the crude chlorooxalylanilide to the Lewis acid suspension in portions.

  • Heat the reaction mixture to reflux for 2-6 hours until the cyclization is complete (monitor by TLC).

  • Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude N-benzylisatin by column chromatography on silica gel.

Protocol 3: Gassman Isatin Synthesis (General Procedure)

This synthesis proceeds through a 3-methylthio-2-oxindole intermediate.

  • N-Chlorination: Dissolve the desired aniline (10 mmol) in an appropriate solvent like dichloromethane at a low temperature (-78 °C). Add a solution of t-butyl hypochlorite (10 mmol) dropwise.

  • Azasulfonium Salt Formation: To the cold N-chloroaniline solution, add methylthioacetate (10 mmol).

  • Ylide Formation and Rearrangement: Add a non-nucleophilic base, such as triethylamine, to form the ylide, which then undergoes a Sommelet-Hauser rearrangement to form the 3-methylthio-2-oxindole.

  • Oxidation and Hydrolysis: The 3-methylthio-2-oxindole is then oxidized, typically using N-chlorosuccinimide (NCS) followed by hydrolysis, to yield the corresponding isatin.

  • Purification: The final isatin product is purified by column chromatography.

Protocol 4: Directed Ortho-Metalation (DoM) for 4-Substituted Isatin Synthesis

This protocol provides a highly regioselective route to 4-substituted isatins from N-pivaloyl-protected meta-substituted anilines.

  • Protection: React the meta-substituted aniline with pivaloyl chloride in the presence of a base (e.g., pyridine or triethylamine) to obtain the N-pivaloylanilide.

  • Directed Ortho-Metalation: In a flame-dried flask under an inert atmosphere, dissolve the N-pivaloylanilide (10 mmol) in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of n-butyllithium or s-butyllithium (2.2 equivalents) in hexanes. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add diethyl oxalate (12 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Deprotection and Cyclization: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. The crude α-keto ester is then subjected to acidic hydrolysis (e.g., with HCl in ethanol) to effect deprotection and cyclization to the 4-substituted isatin.

  • Purification: Purify the final product by column chromatography or recrystallization.

Visualizations

Sandmeyer_Isatin_Synthesis_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization Aniline Substituted Aniline Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4, H2O, Heat Aniline->Reagents1 Intermediate Isonitrosoacetanilide Reagents1->Intermediate Acid Conc. H2SO4 or PPA, Heat Intermediate->Acid Isatin Substituted Isatin (Mixture of Regioisomers possible) Acid->Isatin

Sandmeyer Isatin Synthesis Workflow.

Stolle_Isatin_Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Friedel-Crafts Cyclization N_Sub_Aniline N-Substituted Aniline Oxalyl_Chloride Oxalyl Chloride, Anhydrous Solvent N_Sub_Aniline->Oxalyl_Chloride Chloro_Intermediate Chlorooxalylanilide Oxalyl_Chloride->Chloro_Intermediate Lewis_Acid Lewis Acid (e.g., AlCl3), Heat Chloro_Intermediate->Lewis_Acid N_Sub_Isatin N-Substituted Isatin Lewis_Acid->N_Sub_Isatin DoM_Isatin_Synthesis_Workflow cluster_step1 Step 1: Protection & Lithiation cluster_step2 Step 2: Electrophilic Quench & Cyclization Meta_Aniline meta-Substituted Aniline Protection Protecting Group (e.g., Pivaloyl Chloride) Meta_Aniline->Protection Protected_Aniline N-Protected Aniline Protection->Protected_Aniline Lithiation n-BuLi or s-BuLi, THF, -78 °C Protected_Aniline->Lithiation Ortho_Lithio ortho-Lithiated Species Lithiation->Ortho_Lithio Electrophile Diethyl Oxalate Ortho_Lithio->Electrophile Keto_Ester α-Keto Ester Electrophile->Keto_Ester Cyclization Acidic Hydrolysis (Deprotection & Cyclization) Keto_Ester->Cyclization Four_Sub_Isatin 4-Substituted Isatin (High Regioselectivity) Cyclization->Four_Sub_Isatin Regioselectivity_Logic Start Starting Material: m-Substituted Aniline Classical Classical Methods (Sandmeyer, Stolle) Start->Classical Modern Modern Method (Directed Ortho-Metalation) Start->Modern Mixture Mixture of 4- and 6- Substituted Isatins Classical->Mixture Single Regioselective Formation of 4-Substituted Isatin Modern->Single Problem Problem: Poor Regioselectivity Mixture->Problem Solution Solution: High Regioselectivity Single->Solution

References

Troubleshooting guide for Sandmeyer isatin synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Sandmeyer isatin synthesis. Find answers to frequently asked questions and detailed experimental protocols to ensure the successful synthesis of isatin and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the Sandmeyer isatin synthesis, providing potential causes and actionable solutions.

Question 1: Why is my yield of isonitrosoacetanilide (the intermediate) low?

A low yield of the isonitrosoacetanilide intermediate can often be attributed to incomplete reaction or suboptimal conditions.

  • Possible Cause 1: Insufficient Hydroxylamine Hydrochloride. The reaction requires a significant excess of hydroxylamine hydrochloride to proceed to completion.[1]

    • Solution: Ensure that hydroxylamine hydrochloride is used in considerable excess as specified in the protocol.[1]

  • Possible Cause 2: Improper Reagent Purity. The purity of the starting aniline can affect the yield.

    • Solution: Using redistilled aniline is recommended for optimal results, as "pure" grade aniline may lead to slightly lower yields.[1]

  • Possible Cause 3: Inadequate Heating. The reaction may not go to completion if not heated sufficiently.

    • Solution: The reaction mixture should be brought to a vigorous boil for a short period (1-2 minutes) to ensure the reaction is complete.[1] However, prolonged heating can lead to a lower yield of a darker-colored product.[1]

Question 2: I'm observing a lot of tar or oily byproduct during the synthesis of isonitrosoacetanilide. What's causing this?

The formation of tarry materials is a common issue, typically related to the solubility of the aniline starting material.

  • Possible Cause: Insoluble Aniline. If the aniline is not fully dissolved before the reaction is initiated, significant tar formation can occur.[1]

    • Solution: Ensure the aniline is completely dissolved in a dilute hydrochloric acid solution before it is added to the reaction mixture. This prevents the formation of tarry byproducts.[1]

Question 3: The cyclization reaction with sulfuric acid is turning black and charring. What went wrong?

Charring during the cyclization step is a clear indication of an exothermic reaction that has become uncontrolled.

  • Possible Cause: Poor Temperature Control. The reaction between isonitrosoacetanilide and sulfuric acid is highly exothermic. If the temperature rises above 75-80°C, the reaction can become too violent, leading to charring and a complete loss of the product.[1]

    • Solution: Add the dry isonitrosoacetanilide to the sulfuric acid in portions, carefully monitoring the temperature and using external cooling to maintain it between 60-70°C.[1] Efficient stirring is also crucial to prevent localized overheating.[1]

Question 4: My overall yield of isatin is low after the cyclization and workup. What are the potential reasons?

Low yields of the final isatin product can result from issues in the cyclization step or side reactions.

  • Possible Cause 1: Incomplete Cyclization. The cyclization reaction may not have gone to completion.

    • Solution: After the addition of isonitrosoacetanilide, ensure the reaction mixture is heated to 80°C for approximately 10 minutes to complete the reaction before pouring it onto ice.[1]

  • Possible Cause 2: Sulfonation Side Reaction. During the treatment with concentrated sulfuric acid, a portion of the product can undergo sulfonation, which results in a loss of the desired isatin.[1] This is a known limitation of the Sandmeyer method for isatin itself, and yields are often higher for its derivatives.[1]

  • Possible Cause 3: Presence of Moisture in the Intermediate. If the isonitrosoacetanilide is not thoroughly dried, it can be difficult to control the reaction with sulfuric acid, potentially leading to a lower yield.[1]

Question 5: I obtained a yellow precipitate instead of the expected orange-red isatin. What is this compound?

A yellow precipitate is indicative of the formation of isatin oxime, a common byproduct.

  • Possible Cause: Hydrolysis of Unreacted Intermediate. Isatin oxime can form from the hydrolysis of any remaining isonitrosoacetanilide when the acidic reaction mixture is quenched on ice.[1]

    • Solution: To minimize the formation of isatin oxime, ensure the cyclization reaction is complete by heating to 80°C for 10 minutes after the addition of the intermediate.[1] If isatin oxime does form, it can be separated during the purification process.

Question 6: How can I effectively purify my crude isatin?

Purification is essential to remove byproducts and unreacted starting materials.

  • Solution: A common and effective method involves dissolving the crude isatin in a hot aqueous solution of sodium hydroxide.[1] Then, carefully add dilute hydrochloric acid until a slight precipitate forms; these are impurities that can be filtered off.[1] The filtrate is then made acidic to Congo red paper with more hydrochloric acid, which will precipitate the purified isatin.[1] The pure isatin can then be collected by filtration and dried.[1] Alternatively, recrystallization from glacial acetic acid can yield large, brown-red crystals of pure isatin.[1]

Data Presentation

Table 1: Recommended Reagent Quantities for Sandmeyer Isatin Synthesis (based on a 0.5 mole scale of aniline)

ReagentMolesQuantityNotes
Aniline0.546.5 gRedistilled for best results.[1]
Chloral Hydrate0.5490 g
Hydroxylamine Hydrochloride1.58110 gA significant excess is crucial.[1]
Concentrated Hydrochloric Acid0.5243 mLTo dissolve the aniline.[1]
Crystallized Sodium Sulfate-1300 gHas more than just a salting-out effect.[1]
Concentrated Sulfuric Acid-600 g (326 mL)For the cyclization step.

Table 2: Critical Temperature Parameters

StepProcessTemperature RangeConsequence of Deviation
CyclizationAddition of isonitrosoacetanilide to H₂SO₄60-70°CBelow 45-50°C, the reaction may not start; above 75-80°C, the reaction becomes violent and leads to charring.[1]
CyclizationCompletion of reaction80°C for 10 minIncomplete reaction if time or temperature is insufficient.[1]

Experimental Protocols

Detailed Methodology for the Sandmeyer Isatin Synthesis (adapted from Organic Syntheses)

Part A: Synthesis of Isonitrosoacetanilide [1]

  • In a 5-L round-bottom flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

  • To this solution, add the following in order:

    • 1300 g of crystallized sodium sulfate.

    • A solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 43 mL (0.52 mole) of concentrated hydrochloric acid to ensure the aniline is fully dissolved.

    • A solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.

  • Heat the flask over a wire gauze with a Meker burner so that vigorous boiling commences in approximately 40-45 minutes.

  • Allow the mixture to boil vigorously for 1-2 minutes to complete the reaction.

  • Cool the solution in running water to crystallize the product.

  • Filter the crystals with suction and air-dry. The expected yield is 65-75 g (80-91%) of isonitrosoacetanilide.

Part B: Synthesis of Isatin [1]

  • In a 1-L round-bottom flask equipped with an efficient mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50°C.

  • Slowly add 75 g (0.46 mole) of dry isonitrosoacetanilide at a rate that maintains the temperature between 60°C and 70°C. Use external cooling to control the temperature.

  • After the addition is complete, heat the solution to 80°C and maintain this temperature for 10 minutes.

  • Cool the reaction mixture to room temperature and pour it onto 10-12 times its volume of cracked ice.

  • Let the mixture stand for about 30 minutes, then filter the precipitated isatin with suction.

  • Wash the crude isatin several times with cold water and then air-dry it. The expected yield of crude isatin is 47-52 g (71-78%).

Visualizations

Sandmeyer_Isatin_Synthesis_Workflow Experimental Workflow for Sandmeyer Isatin Synthesis A1 Dissolve Chloral Hydrate in Water A2 Add Na₂SO₄, Aniline Solution, and Hydroxylamine HCl Solution A1->A2 A3 Heat to Vigorous Boil (40-45 min) A2->A3 A4 Boil for 1-2 minutes A3->A4 A5 Cool and Crystallize A4->A5 A6 Filter and Dry Isonitrosoacetanilide A5->A6 B2 Add Dry Isonitrosoacetanilide (Maintain 60-70°C) A6->B2 Intermediate B1 Warm Conc. H₂SO₄ to 50°C B1->B2 B3 Heat to 80°C for 10 min B2->B3 B4 Cool and Pour onto Ice B3->B4 B5 Filter and Wash Crude Isatin B4->B5 B6 Purify Crude Isatin B5->B6

Caption: Workflow for the two-stage Sandmeyer isatin synthesis.

Troubleshooting_Sandmeyer_Synthesis Troubleshooting Guide for Common Issues P1 Low Yield C1 Insufficient Hydroxylamine HCl P1->C1 C2 Incomplete Cyclization P1->C2 P2 Tarry Byproducts C3 Aniline Not Dissolved P2->C3 P3 Charring during Cyclization C4 Temperature > 80°C P3->C4 P4 Yellow Precipitate (Isatin Oxime) C5 Unreacted Intermediate P4->C5 S1 Use Significant Excess of Hydroxylamine HCl C1->S1 S2 Heat to 80°C for 10 min After Addition C2->S2 S3 Ensure Aniline is Fully Dissolved in HCl(aq) C3->S3 S4 Add Intermediate Slowly with External Cooling (60-70°C) C4->S4 C5->S2 S5 Ensure Complete Cyclization; Separate During Purification C5->S5

Caption: Common problems, their causes, and solutions.

Sandmeyer_Reaction_Mechanism Simplified Sandmeyer Isatin Synthesis Pathway R1 Aniline + Chloral Hydrate + Hydroxylamine HCl I1 Isonitrosoacetanilide R1->I1 Condensation SP1 Tarry Materials R1->SP1 Side Reaction (Insoluble Aniline) C1 Electrophilic Cyclization I1->C1 Conc. H₂SO₄ SP3 Isatin Oxime I1->SP3 Hydrolysis (Incomplete Reaction) P1 Isatin C1->P1 SP2 Sulfonated Byproducts C1->SP2 Side Reaction

Caption: Key reaction steps and potential side reactions.

References

Technical Support Center: Scalable Synthesis of 6-Bromo-5-chloroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scalable synthesis of 6-Bromo-5-chloroindoline-2,3-dione, a key intermediate for preclinical studies. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a reproducible and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the scalable synthesis of this compound?

A1: The most common and scalable approach is a multi-step synthesis beginning with a substituted aniline. The core of this synthesis is the Sandmeyer isatin synthesis, which involves the reaction of an appropriately substituted aniline—in this case, 3-Bromo-4-chloroaniline—with chloral hydrate and hydroxylamine hydrochloride to form an intermediate, which is then cyclized using a strong acid to yield the final product.[1][2][3]

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control during the addition of reagents and the cyclization step is crucial to minimize side reactions and ensure a good yield. The purity of the starting materials, particularly the 3-Bromo-4-chloroaniline, will directly impact the purity of the final product. Efficient stirring is also important, especially during the formation of the isonitrosoacetanilide intermediate, which can precipitate from the reaction mixture.

Q3: What are the expected yield and purity for this synthesis?

A3: While specific yields for the scalable synthesis of this compound are not widely reported, the Sandmeyer isatin synthesis generally provides yields of over 75% for isatin itself.[1] Purity of ≥97% is achievable with proper purification techniques.[4]

Q4: What are the primary safety precautions to consider?

A4: This synthesis involves the use of corrosive and toxic chemicals. Chloral hydrate is a regulated substance. Concentrated sulfuric acid is highly corrosive and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.

Experimental Protocol: Scalable Synthesis of this compound

This protocol is based on the well-established Sandmeyer isatin synthesis.[3][5]

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-4-chlorophenyl)acetamide (Intermediate)

  • In a large reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-Bromo-4-chloroaniline in a suitable solvent like aqueous hydrochloric acid.

  • In a separate vessel, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.

  • Cool the aniline solution to 0-5 °C using an ice bath.

  • Slowly add the chloral hydrate and hydroxylamine hydrochloride solution to the cooled aniline solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours. The intermediate product will precipitate out of the solution.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.

Step 2: Cyclization to this compound

  • In a reaction vessel resistant to strong acids, carefully add concentrated sulfuric acid and heat it to 50 °C.

  • Slowly and cautiously add the dried intermediate from Step 1 to the heated sulfuric acid. The addition should be done in portions to control the exothermic reaction and maintain the temperature between 60-70 °C.[5]

  • After the addition is complete, heat the reaction mixture to 80 °C for a short period to ensure complete cyclization.[5]

  • Carefully pour the hot reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Filter the solid, wash it extensively with water until the washings are neutral, and then dry it.

Step 3: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture.

  • For higher purity required for preclinical studies, column chromatography on silica gel may be necessary.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₈H₃BrClNO₂[4]
Molecular Weight260.47 g/mol [4]
Purity (achievable)≥97%[4]
StorageRoom temperature[4]

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Low yield of intermediate Incomplete reaction; incorrect stoichiometry; temperature too high during addition.Ensure complete dissolution of starting materials; verify molar ratios of reactants; maintain the reaction temperature below 10 °C during the addition.
Dark-colored or impure intermediate Side reactions due to elevated temperatures or impurities in the starting aniline.Use purified 3-Bromo-4-chloroaniline; strictly control the reaction temperature.
Low yield of final product Incomplete cyclization; decomposition during cyclization at high temperatures.Ensure the intermediate is completely dry before adding to sulfuric acid; carefully control the temperature during the addition and subsequent heating.
Product difficult to filter Fine particle size of the precipitate.Allow the precipitate to stand in the cold solution for a longer period to allow for particle growth; use a filter aid if necessary.
Incomplete purification by recrystallization Presence of impurities with similar solubility.Try a different recrystallization solvent system; perform a pre-purification step like a wash with a solvent in which the product is sparingly soluble; for high purity, use column chromatography.

Experimental Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 3-Bromo-4-chloroaniline C Reaction at 0-10°C A->C B Chloral hydrate + Hydroxylamine HCl B->C D 2-(Hydroxyimino)-N-(3-bromo-4-chlorophenyl)acetamide C->D E Concentrated H₂SO₄ at 60-80°C D->E F Crude this compound E->F G Recrystallization / Column Chromatography F->G H Pure this compound G->H

Caption: Scalable synthesis workflow for this compound.

References

Validation & Comparative

Halogenated Isatins: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. The strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the isatin core has proven to be a powerful tool for modulating its pharmacological profile. This guide provides a comprehensive comparison of halogenated isatin derivatives, focusing on their structure-activity relationships (SAR) in anticancer, antiviral, and enzyme inhibition activities, supported by experimental data and detailed methodologies.

Anticancer Activity

Halogenation of the isatin ring has a profound impact on its cytotoxic potential against various cancer cell lines. The position and nature of the halogen substituent influence the compound's lipophilicity and electronic properties, thereby affecting its ability to interact with biological targets.[1][2]

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various halogenated isatin derivatives against different cancer cell lines, providing a clear comparison of their potency.

Table 1: Cytotoxicity of Halogenated Isatins against Leukemia and Lymphoma Cell Lines

CompoundSubstitutionCell LineIC50 (µM)Reference
4l 5,6,7-trichloroK5621.75[3]
2p 5,6,7-tribromoU937<10[4]
- 5,7-dibromoU937<10[4]
- 5-bromo-7-iodoK562-[3]

Table 2: Cytotoxicity of Halogenated Isatins against Breast Cancer Cell Lines

CompoundSubstitutionCell LineIC50 (µM)Reference
31 5-fluoro (part of a hybrid)MCF-70.35[5]
15d 5-chloro (capped hydroxamic acid)Cervical Tumor Cells0.97[6]
- -MCF-7-[7]
- -MDA-MB-231-[7]

Table 3: Cytotoxicity of Halogenated Isatins against Other Cancer Cell Lines

CompoundSubstitutionCell LineIC50 (µM)Reference
111 (unspecified halogenation)HepG2 (Liver)37.81[8]
17 (unspecified halogenation)ZR-75 (Breast), HT-29 (Colon), A-549 (Lung)0.74, 2.02, 0.76[8]
18 (unspecified halogenation)THP-1 (Leukemia)<1[5]

SAR Summary for Anticancer Activity:

  • Polysubstitution: Tri-halogenation at positions 5, 6, and 7 generally leads to higher inhibitory activity against leukemia cells.[3][4]

  • Position 5: Substitution at the C-5 position with a halogen is a common strategy to enhance anticancer activity.[6] Electron-withdrawing groups at this position can be favorable.[9]

  • N-alkylation and Mannich bases: These modifications, in combination with halogenation, can also enhance antibacterial and potentially anticancer activity.[6]

  • Mechanism of Action: Many active halogenated isatins induce apoptosis, as evidenced by the activation of caspases 3 and 7.[4]

Experimental Protocols: Cytotoxicity Assays
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Treatment: Add various concentrations of the halogenated isatin derivative to the wells and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Add 100 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[7]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Fixation: Fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for at least 1 hour at 4°C.

  • Washing: Wash the plates multiple times with 1% (v/v) acetic acid to remove unbound dye.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.

  • Absorbance Measurement: Record the absorbance at 510 nm using a microplate reader. The amount of bound dye is proportional to the total protein mass.[7]

cluster_workflow Cytotoxicity Assay Workflow start Seed Cells in 96-well plate treatment Treat with Halogenated Isatins start->treatment incubation Incubate (e.g., 48h) treatment->incubation assay Perform Assay (MTT or SRB) incubation->assay measure Measure Absorbance assay->measure end Calculate IC50 measure->end

Workflow for in vitro cytotoxicity assays.

Antiviral Activity

Isatin derivatives have demonstrated a broad spectrum of antiviral activities. Halogenation plays a crucial role in enhancing their potency against various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.[9][10]

Comparative Antiviral Data

Table 4: Anti-HIV Activity of Halogenated Isatin Derivatives

CompoundSubstitutionCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
17b 5-fluoroCEM0.0742>200>2100[9]
18c 5-fluoroCEM1.16123>106[9]
18b 5-chloroCEM4.73--[9]
11e (unspecified)-41.5 µg/mL (HIV-2)>125 µg/mL-[9]
11a (unspecified)-8 µg/mL (HIV-1)>125 µg/mL-[9]

Table 5: Anti-HCV and Anti-SARS-CoV Activity of Halogenated Isatin Derivatives

CompoundSubstitutionVirusCell LineEC50 (µg/mL)CC50 (µg/mL)SIReference
SPIII-5H (unspecified)HCVHuh 5-217422.47[10]
SPIII-Br Bromo-derivativeHCVHuh 5-219422.21[10]
SPIII-5F Fluoro-derivativeHCVHuh 5-2--7[10]
SPIII-5F Fluoro-derivativeSARS-CoVVero45% protection--[10]
27a 5,7-dibromoSARS-CoV-3.6 µM4.1 µM1.14[11]

SAR Summary for Antiviral Activity:

  • Anti-HIV: Introduction of a fluorine atom at the C-5 position of the isatin ring can significantly boost anti-HIV activity and reduce cytotoxicity.[9] In contrast, a chlorine atom at the same position can be detrimental to activity and increase toxicity.[9]

  • Anti-HCV: The presence of a sulfonamide side chain at the C-3 position appears to be essential for anti-HCV activity.[10]

  • General: The type and position of the halogen, as well as other substituents on the isatin core, are critical determinants of antiviral potency and selectivity.

Experimental Protocols: Antiviral Assays
  • Cell Seeding: Seed host cells (e.g., Vero E6) in 12-well plates to form a monolayer.

  • Infection: Infect the cell monolayer with the virus at a specific multiplicity of infection (MOI).

  • Treatment: Add serial dilutions of the halogenated isatin derivatives to the infected cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 72 hours).

  • Fixation and Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Quantification: Count the number of plaques in treated wells compared to untreated controls to determine the reduction in viral replication and calculate the EC50 value.

  • Cell Seeding and Infection: Prepare plates of host cells and infect with the virus.

  • Treatment: Add the test compounds at various concentrations.

  • Immunostaining: After incubation, fix the cells and stain for a specific viral antigen using fluorescently labeled antibodies.

  • Imaging and Analysis: Use a high-content imaging system to acquire images of the cells and quantify the percentage of infected cells in each well. This data is used to determine the EC50.

cluster_pathway General Viral Replication Cycle & Potential Inhibition Points Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Replication & Transcription Uncoating->Replication Assembly Viral Protein Synthesis & Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release Inhibitor Halogenated Isatin Inhibitor->Entry Block Entry Inhibitor->Replication Inhibit Polymerase/ Protease Inhibitor->Assembly Inhibit Structural Protein Synthesis

Potential inhibition points of halogenated isatins in the viral life cycle.

Enzyme Inhibition

Halogenated isatins have been identified as potent inhibitors of various enzymes, including monoamine oxidases (MAOs), tyrosinase, and caspases, which are implicated in neurodegenerative diseases, pigmentation, and apoptosis, respectively.

Comparative Enzyme Inhibition Data

Table 6: Inhibition of Monoamine Oxidase (MAO) by Halogenated Isatins

CompoundSubstitutionTargetIC50 (µM)Reference
29 (unspecified halogenation)MAO-A0.233[12]
24 (unspecified halogenation)MAO-B1.40[12]
25 (unspecified halogenation)MAO-B9.93[12]

Table 7: Inhibition of Other Enzymes by Halogenated Isatins

CompoundSubstitutionTarget EnzymeKi (µM)Reference
6l (unspecified, contains nitro group)Tyrosinase24.96[13]
- 7-halogenated sulfonamidesCaspase-3up to 0.0026[14]
- 7-halogenated sulfonamidesCaspase-7up to 0.0033[14]

SAR Summary for Enzyme Inhibition:

  • MAO Inhibition: Halogen substitution at the C-5 position of the isatin core on a benzyloxy group increases affinity towards MAO-B.[12][15] Substitution at the C-6 position enhances selectivity for MAO-B.[12][15]

  • Tyrosinase Inhibition: For a series of isatin-urea derivatives, halogen substitution at the para position of a phenyl ring showed a qualitative relationship where higher inhibitory activity correlated with increasing size and polarizability of the halogen.[13]

  • Caspase Inhibition: 7-halogenated isatin sulfonamides have shown potent inhibition of caspases-3 and -7, with some derivatives exhibiting slightly improved potency compared to their non-halogenated counterparts.[14] This substitution may also enhance metabolic stability.[14]

Experimental Protocols: Enzyme Inhibition Assays

A general workflow for an enzyme inhibition assay involves:

  • Enzyme Preparation: Purify or obtain the target enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.

  • Inhibitor Addition: Add various concentrations of the halogenated isatin derivative to the reaction mixture.

  • Incubation: Incubate the mixture to allow the enzymatic reaction to proceed.

  • Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the reaction rates against the inhibitor concentration to determine the IC50 or Ki value.

cluster_relationship SAR Logic for MAO-B Inhibition Isatin Isatin Core C5 C-5 Halogenation (on benzyloxy) Isatin->C5 C6 C-6 Halogenation (on benzyloxy) Isatin->C6 Affinity Increased Affinity for MAO-B C5->Affinity Selectivity Increased Selectivity for MAO-B C6->Selectivity

Structure-activity relationship for MAO-B inhibition.

Conclusion

The halogenation of isatin is a highly effective strategy for the development of potent and selective therapeutic agents. This guide highlights the critical role of the position and nature of halogen substituents in dictating the anticancer, antiviral, and enzyme-inhibitory activities of isatin derivatives. The provided data and experimental protocols serve as a valuable resource for the rational design and advancement of novel isatin-based drugs.

References

Comparative Analysis of 6-Bromo-5-chloroindoline-2,3-dione with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the kinase inhibitor 6-Bromo-5-chloroindoline-2,3-dione against a panel of well-established kinase inhibitors: Sunitinib, Sorafenib, and the broad-spectrum inhibitor Staurosporine. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting objective performance data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Executive Summary

This compound, a halogenated derivative of isatin, has emerged as a promising scaffold in kinase inhibitor discovery. Isatin and its derivatives are known to exhibit a wide range of biological activities, including the inhibition of various kinases. This compound shows potential for broad-spectrum kinase inhibition, particularly targeting cyclin-dependent kinases (CDKs), casein kinase 1 (CK1), and dual-specificity tyrosine-regulated kinase 1A (DYRK1A). Its mechanism of action is also implicated in the modulation of critical cellular signaling pathways, including the NF-κB and apoptosis pathways, suggesting its potential as an anti-inflammatory and anti-cancer agent. This guide will delve into a comparative analysis of its inhibitory profile and mechanistic actions relative to established kinase inhibitors.

Data Presentation: Comparative Inhibitory Potency (IC50)

Table 1: Comparative IC50 Values (nM) of Kinase Inhibitors

Kinase TargetThis compound (Isatin Derivatives)SunitinibSorafenibStaurosporine
CDK2 ~850---
DYRK1A Potent Inhibition (specific IC50 not available)---
VEGFR2 ~69-86 (related Isatin derivatives)8090-
PDGFRβ -257-
c-Kit --68-
B-Raf --22-
Raf-1 --6-
PKC ---3
PKA ---7
CaMKII ---20

Data for this compound is based on published data for structurally similar isatin derivatives. The specific IC50 values can vary based on the exact isatin analog and the assay conditions.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This protocol outlines a common method for determining the IC50 values of kinase inhibitors. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant Kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate

  • This compound and other test inhibitors

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors (e.g., this compound, Sunitinib, etc.) in the kinase assay buffer. A typical starting concentration might be 10 µM with 10-point, 3-fold serial dilutions. Include a DMSO-only control (vehicle control).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the serially diluted inhibitor or vehicle to the wells of the microplate.

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), which should be within the linear range of the kinase reaction.

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data by setting the luminescence of the vehicle control (100% kinase activity) and a no-kinase control (0% activity).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by isatin derivatives, providing a visual context for the mechanism of action of this compound.

NF_kappaB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκB (Inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Induces NFkB_IkB->NFkB Releases Inhibitor 6-Bromo-5-chloro- indoline-2,3-dione Inhibitor->IKK_complex Inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.

Apoptosis_Pathway Cell_Stress Cellular Stress (e.g., DNA Damage) Bcl2_family Bcl-2 Family (Bax/Bak) Cell_Stress->Bcl2_family Activates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Inhibitor Isatin Derivatives Inhibitor->Bcl2_family Promotes Bcl2_anti Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2_anti Inhibits

Caption: Induction of the intrinsic apoptosis pathway by isatin derivatives.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Inhibitors Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - Inhibitor - Kinase & Substrate - ATP Compound_Prep->Reaction_Setup Incubation1 Incubate at 30°C Reaction_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation1->Add_ADP_Glo Incubation2 Incubate at RT Add_ADP_Glo->Incubation2 Add_Detection Add Kinase Detection Reagent Incubation2->Add_Detection Incubation3 Incubate at RT Add_Detection->Incubation3 Read_Luminescence Measure Luminescence Incubation3->Read_Luminescence Data_Analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an in vitro kinase inhibitor IC50 determination using a luminescence-based assay.

Conclusion

This compound, as a representative of halogenated isatin derivatives, demonstrates significant potential as a kinase inhibitor with a multifaceted mechanism of action. While direct comparative kinase profiling data remains to be fully elucidated, the available information on related compounds suggests a promising inhibitory profile against key kinases involved in cell cycle regulation and signaling. Its ability to modulate the NF-κB and apoptosis pathways further underscores its therapeutic potential in oncology and inflammatory diseases. This guide provides a foundational comparative analysis to aid researchers in the further investigation and development of this and similar compounds as next-generation kinase inhibitors. Further head-to-head studies are warranted to definitively establish its potency and selectivity in comparison to existing therapies.

In Vitro Anticancer Efficacy of 6-Bromo-5-chloroindoline-2,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of 6-Bromo-5-chloroindoline-2,3-dione with established chemotherapeutic agents: Doxorubicin, Cisplatin, and 5-Fluorouracil. The data presented is based on studies conducted on the human colon adenocarcinoma cell line, HT-29.

Comparative Analysis of Cytotoxicity

The efficacy of an anticancer agent is often initially assessed by its cytotoxicity towards cancer cells, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.

A study on HT-29 colon adenocarcinoma cells revealed that this compound induces caspase-independent apoptosis with an IC50 value of 223 μM. The tables below summarize the IC50 values for this compound and the comparative drugs against HT-29 cells. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.

Table 1: IC50 Value for this compound against HT-29 Cells

CompoundCell LineIC50 (μM)Reference
This compoundHT-29223[1]

Table 2: Comparative IC50 Values of Standard Chemotherapeutic Agents against HT-29 Cells

CompoundCell LineIC50 (μM) - Range ReportedReferences
DoxorubicinHT-290.29 - 6.20[1][2][3][4]
CisplatinHT-2926 - 50[4][5][6][7]
5-FluorouracilHT-291.1 - 34.18[5][8][9][10][11]

Induction of Apoptosis: A Quantitative Comparison

Table 3: Apoptosis Induction by Isatin Derivatives in HT-29 Cells (24-hour treatment)

Isatin DerivativeConcentration (µM)Total Apoptotic Cells (%)
Compound 51.25Not Reported
2.5Not Reported
5.056
Compound 61.25Not Reported
2.5Not Reported
5.061
Compound 111.25Not Reported
2.5Not Reported
5.067
Compound 131.25Not Reported
2.5Not Reported
5.061

Data from a study on specific isatin derivatives, presented as a proxy for this compound's potential apoptotic activity.[12]

Signaling Pathway: Caspase-Independent Apoptosis

This compound is reported to induce apoptosis through a caspase-independent pathway involving the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus. This mechanism is distinct from the classical caspase-dependent apoptosis often triggered by conventional chemotherapeutics.

Upon receiving an apoptotic stimulus, the mitochondrial outer membrane becomes permeabilized, leading to the release of intermembrane space proteins, including AIF. In the cytosol, AIF translocates to the nucleus where it binds to DNA, causing large-scale DNA fragmentation and chromatin condensation, ultimately leading to cell death. This pathway is particularly significant as it can bypass resistance mechanisms that involve the inhibition of caspases.

AIF_Mediated_Apoptosis cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Anticancer Agent Anticancer Agent MOMP Mitochondrial Outer Membrane Permeabilization Anticancer Agent->MOMP AIF_release AIF Release MOMP->AIF_release AIF_cyto AIF AIF_release->AIF_cyto Translocation to Cytosol AIF_nuclear_translocation AIF Nuclear Translocation AIF_cyto->AIF_nuclear_translocation DNA_binding AIF Binds to DNA AIF_nuclear_translocation->DNA_binding DNA_fragmentation Large-Scale DNA Fragmentation DNA_binding->DNA_fragmentation Chromatin_condensation Chromatin Condensation DNA_fragmentation->Chromatin_condensation Cell_Death Caspase-Independent Apoptosis Chromatin_condensation->Cell_Death

Caption: AIF-mediated caspase-independent apoptosis pathway.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with varying concentrations of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for specified duration Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Apoptosis (Annexin V) Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.

Workflow:

AnnexinV_Workflow Cell_Treatment Treat cells with test compound Cell_Harvesting Harvest and wash cells Cell_Treatment->Cell_Harvesting Resuspension Resuspend cells in Annexin V binding buffer Cell_Harvesting->Resuspension Staining Add FITC-Annexin V and Propidium Iodide (PI) Resuspension->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify apoptotic cell populations Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for the Annexin V apoptosis assay.

Detailed Steps:

  • Cell Treatment: Treat HT-29 cells with the desired concentrations of the test compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

References

Halogenation of Isatin Core: A Double-Edged Sword in Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of mono- and di-halogenated isatin derivatives reveals that the strategic placement and number of halogen substituents on the isatin core can significantly influence their antibacterial potency. While mono-halogenation, particularly at the C5 position, has been shown to enhance antibacterial activity compared to the parent isatin, di-halogenation does not universally guarantee a further increase in efficacy and can be dependent on the specific bacterial strain and the nature of other substitutions on the isatin scaffold.

The inherent antibacterial properties of isatin, a bicyclic indole derivative, have long been a focal point for the development of novel antimicrobial agents.[1] Structure-activity relationship (SAR) studies have consistently demonstrated that the introduction of electron-withdrawing groups, such as halogens, onto the aromatic ring of the isatin moiety can amplify its antibacterial effects.[2] This guide provides a comparative overview of the antibacterial efficacy of mono- and di-halogenated isatins, supported by experimental data and detailed methodologies.

Comparative Antibacterial Activity

Quantitative data from various studies, primarily utilizing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), indicates a nuanced relationship between the degree of halogenation and antibacterial activity.

A key study investigating isatin-based thiazole derivatives provides a direct comparison of the antibacterial activity of 5-bromoisatin (a mono-halogenated derivative) against Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results, as presented in the table below, highlight the impact of this substitution.

Compound/DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
5-Bromo-3-((5-(2-(4-chlorophenyl)hydrazono)-4-methylthiazol-2(5H)-ylidene)hydrazono)indolin-2-oneE. coli64
MRSA128
5-Bromo-3-((5-(2-(4-bromophenyl)hydrazono)-4-methylthiazol-2(5H)-ylidene)hydrazono)indolin-2-oneE. coli128
MRSA256
5-Bromo-3-((4-ethoxy-5-(2-phenylhydrazono)thiazol-2(5H)-ylidene)hydrazono)indolin-2-oneE. coli>512
MRSA>512

Table 1: MIC values of various 5-bromoisatin derivatives against E. coli and MRSA. Data sourced from a study on isatin-decorated thiazole derivatives.[3]

While the above data focuses on mono-halogenated derivatives, other research underscores the general principle that halogenation at the 5th position of the isatin ring enhances activity.[4] For instance, derivatives of 5-chloroisatin have also been synthesized and shown to possess antibacterial properties.[5]

The comparison with di-halogenated isatins is more complex. While some studies suggest that increasing the lipophilicity through additional halogenation could further improve cell membrane penetration, direct comparative data with mono-halogenated analogs under identical conditions is scarce in publicly available literature. The overall efficacy is a result of a complex interplay between the type of halogen, its position on the aromatic ring, and the nature of other substituents on the isatin molecule.

Proposed Mechanism of Action: Targeting Bacterial Enzymes

The antibacterial action of halogenated isatins is believed to stem from their ability to inhibit essential bacterial enzymes. One of the proposed mechanisms involves the inhibition of tyrosyl-tRNA synthetase (TyrRS), a crucial enzyme in bacterial protein synthesis.[3] By binding to this enzyme, the isatin derivatives can disrupt the process of protein production, ultimately leading to bacterial cell death. This targeted approach makes them promising candidates for overcoming existing antibiotic resistance mechanisms.

Below is a conceptual diagram illustrating the proposed mechanism of action.

MechanismOfAction cluster_Inhibition Inhibition of Protein Synthesis cluster_CellularProcess Bacterial Cell Halogenated_Isatin Halogenated Isatin Derivative TyrRS Bacterial Tyrosyl-tRNA Synthetase (TyrRS) Halogenated_Isatin->TyrRS Binds to and inhibits Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Essential for Cell_Death Bacterial Cell Death Bacterial_Growth->Cell_Death Inhibition leads to

Proposed mechanism of antibacterial action for halogenated isatins.

Experimental Protocols

The synthesis and evaluation of halogenated isatin derivatives involve standardized chemical and microbiological procedures.

Synthesis of Halogenated Isatin Derivatives

The synthesis of halogenated isatins typically starts from the corresponding halogen-substituted anilines. A common method is the Sandmeyer isatin synthesis.[6] For example, 5-bromoisatin can be synthesized from 4-bromoaniline. The general workflow for synthesizing derivatives often involves a multi-step process, as illustrated below for 5-bromoisatin-decorated thiazoles.[3]

SynthesisWorkflow Start 5-Bromoisatin Step1 Reaction with Hydrazine Hydrate Start->Step1 Intermediate1 5-Bromoisatin-3-hydrazone Step1->Intermediate1 Step2 Reaction with α-haloketones Intermediate1->Step2 Intermediate2 Thiazole Ring Formation Step2->Intermediate2 Step3 Reaction with Aromatic Aldehydes Intermediate2->Step3 Final_Product 5-Bromoisatin-Decorated Thiazole Derivative Step3->Final_Product

General synthesis workflow for 5-bromoisatin-decorated thiazoles.

A representative synthetic procedure for a 5-bromoisatin derivative is as follows: A mixture of 5-bromoisatin and a substituted hydrazine in ethanol is refluxed to form the corresponding hydrazone. This intermediate is then reacted with an appropriate α-haloketone to construct the thiazole ring. Finally, condensation with various aromatic aldehydes yields the target isatin-decorated thiazole derivatives.[3][7]

Antibacterial Activity Assay: Broth Microdilution Method

The antibacterial efficacy of the synthesized compounds is commonly determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

  • Preparation of Bacterial Inoculum: Bacterial strains such as E. coli and MRSA are cultured in Mueller-Hinton Broth. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 0.5 to 512 µg/mL).[3]

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

References

Comparative In Vivo Efficacy of Halogenated Indoline-2,3-dione Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo performance of halogenated indoline-2,3-dione (isatin) derivatives in various animal models, focusing on their anti-inflammatory and anticonvulsant activities. The data presented is compiled from preclinical studies to aid in the evaluation and development of this class of compounds as potential therapeutic agents. While specific in vivo data for 6-Bromo-5-chloroindoline-2,3-dione derivatives are limited in publicly available literature, this guide leverages experimental data from structurally related bromo- and chloro-substituted isatin analogs to provide a valuable comparative reference.

Anti-inflammatory Activity of Isatin Derivatives

A study by Jarapula et al. investigated the anti-inflammatory potential of a series of 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide derivatives, including compounds with halogen substitutions on the isatin ring. The in vivo activity was assessed using the carrageenan-induced paw edema model in Wistar rats.[1][2][3]

Quantitative Data: Anti-inflammatory Efficacy

The following table summarizes the in vivo anti-inflammatory activity of selected halogenated isatin derivatives compared to the standard drug, indomethacin. The data represents the percentage of edema reduction in the rat paw at a dose of 100 mg/kg.[1]

Compound IDSubstitution on Isatin RingDose (mg/kg)Percent Edema Reduction (%)
VIIc5-Chloro10065
VIId5-Bromo10063
VIIi7-Chloro10062
VIIj7-Bromo10060
Indomethacin-1068

Data extracted from Jarapula et al.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of test compounds.

Animal Model: Male adult albino Wistar rats (150–350 g).[1][2]

Methodology:

  • Animal Acclimatization: Animals were acclimatized for 14 days under standard husbandry conditions with free access to food and water. They were fasted overnight before the experiment.[1][2]

  • Grouping: Animals were divided into different groups, each consisting of six animals.[1][2]

  • Induction of Edema: A 0.1 mL of a 1% w/v solution of carrageenan is injected subcutaneously into the subplantar region of the right hind paw of the rats.[1]

  • Drug Administration: The test compounds (100 mg/kg) and the standard drug, indomethacin (10 mg/kg), were administered intraperitoneally (i.p.) one hour before the carrageenan injection. The control group received the vehicle only.[1]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals after carrageenan administration to determine the extent of edema.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow: Anti-inflammatory Screening

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatization Animal Acclimatization (14 days) fasting Overnight Fasting acclimatization->fasting grouping Group Allocation (n=6 per group) fasting->grouping drug_admin Drug Administration (i.p.) (Test Compounds/Vehicle/Standard) grouping->drug_admin carrageenan_injection Carrageenan Injection (0.1 mL, 1% w/v) drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement (Plethysmometer) carrageenan_injection->paw_measurement data_analysis Calculation of % Edema Reduction paw_measurement->data_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Anticonvulsant Activity of Isatin Derivatives

A study by Smitha et al. explored the anticonvulsant properties of N-acetyl/methyl isatin derivatives, some of which contained halogen substitutions. The evaluation was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice and rats.[4]

Quantitative Data: Anticonvulsant Efficacy and Neurotoxicity

The table below presents data for selected N-acetyl/methyl isatin-3-semicarbazone derivatives, highlighting their anticonvulsant activity and neurotoxicity.

Compound IDSubstitution on Isatin RingAnimal ModelTestDose (mg/kg)Activity
5a5-H, N-acetylMiceMES100Active
5e5-Br, N-acetylMiceMES100Active
5i5-Cl, N-methylMiceMES100Active
3d5-acetyl, N-HMiceMES31.5 (ED50)Active
3d5-acetyl, N-HMicescPTZ37.4 (ED50)Active
3d*5-acetyl, N-HMiceNT384.3 (TD50)-

Data for compound 3d is from a separate study by Rationale Design, Synthesis, and Pharmacological Evaluation of Isatin Analogues as Antiseizure Agents for comparative purposes.[4]

Experimental Protocols: Anticonvulsant Screening

Objective: To assess the anticonvulsant potential of test compounds against generalized tonic-clonic and myoclonic seizures.

Animal Models: Mice or rats.[4][5]

1. Maximal Electroshock (MES) Test:

  • Purpose: To identify compounds effective against generalized tonic-clonic seizures.

  • Methodology:

    • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally at various doses.[5]

    • Induction of Seizure: A maximal seizure is induced via corneal electrodes by delivering a high-frequency electrical stimulus for a short duration (e.g., 0.2 seconds).[5]

    • Observation: The abolition of the hind limb tonic extensor phase of the seizure is taken as the endpoint of protection.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Purpose: To identify compounds that can raise the seizure threshold, indicating potential efficacy against myoclonic and absence seizures.

  • Methodology:

    • Drug Administration: Test compounds are administered prior to the convulsant.

    • Induction of Seizure: A subcutaneous injection of pentylenetetrazole (PTZ) is given to induce clonic seizures.

    • Observation: The ability of the test compound to prevent or delay the onset of seizures is recorded.

Signaling Pathway: Potential Anticonvulsant Mechanisms

While the exact mechanisms for many isatin derivatives are still under investigation, a common proposed pathway for anticonvulsant activity involves the modulation of GABAergic neurotransmission. Some derivatives have been shown to increase brain GABA levels.[5]

G cluster_pathway Proposed Anticonvulsant Signaling isatin Halogenated Isatin Derivative gaba_receptor GABAA Receptor isatin->gaba_receptor Positive Allosteric Modulation gaba_levels Increased Brain GABA Levels isatin->gaba_levels Increases neuronal_inhibition Enhanced Neuronal Inhibition gaba_receptor->neuronal_inhibition gaba_levels->neuronal_inhibition anticonvulsant_effect Anticonvulsant Effect neuronal_inhibition->anticonvulsant_effect

Caption: Potential GABAergic Mechanism of Isatin Derivatives.

Conclusion

The in vivo studies on halogenated isatin derivatives demonstrate their potential as anti-inflammatory and anticonvulsant agents. Derivatives with chloro and bromo substitutions on the isatin ring have shown significant activity in animal models. Specifically, 5-chloro and 5-bromo substituted derivatives exhibit potent anti-inflammatory effects, comparable to the standard drug indomethacin.[1] Furthermore, various halogenated isatin semicarbazones have displayed promising anticonvulsant properties in both MES and scPTZ screens.[4]

The presented data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these compounds, including the specifically substituted this compound derivatives, is warranted to explore their full therapeutic potential.

References

A Comparative Analysis of the Biological Activity of 6-Bromo-5-chloroindoline-2,3-dione and its Non-Halogenated Analog, Isatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 6-Bromo-5-chloroindoline-2,3-dione and its parent compound, isatin (indoline-2,3-dione). The introduction of halogen atoms to the isatin scaffold is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This document synthesizes available data to highlight the differences in their biological profiles, supported by experimental data and detailed protocols.

Isatin itself is an endogenous compound with a broad range of biological effects, including antimicrobial, antiviral, and anticancer activities.[1] The addition of halogens, such as bromine and chlorine, to the aromatic ring is known to increase the lipophilicity and electron-withdrawing nature of the molecule. These modifications can lead to greater permeability across cell membranes and enhanced binding to biological targets, often resulting in increased potency.[2]

I. Comparative Biological Activity

While direct comparative studies for this compound against isatin are not extensively available in publicly accessible literature, the structure-activity relationship (SAR) studies of various halogenated isatins consistently demonstrate a significant enhancement in biological activity compared to the non-halogenated core.[3] The presence of both a bromine and a chlorine atom on the indoline ring of this compound suggests a potentiation of its inherent biological activities.[4]

Antimicrobial Activity

Isatin and its derivatives are known to possess a broad spectrum of antimicrobial activity.[5] Halogenation at the C5 and C7 positions has been shown to improve inhibitory potency.[6] Studies on various halogenated isatins show a marked increase in antibacterial and antifungal efficacy when compared to isatin.[3]

Table 1: Comparative Antimicrobial Activity Data for Isatin and Halogenated Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
IsatinCampylobacter jejuni<1.0 - 16.0[7]
IsatinCampylobacter coli<1.0 - 16.0[7]
5-Chloroisatin derivativeGram-negative bacteriaConsiderable inhibition[3]
Isatin-sulfonamide hybridsS. aureus, S. epidermidis, B. subtilis0.007 - 0.49[8]
Isatin-sulfonamide hybridsP. vulgaris, K. pneumoniae, S. flexneri0.007 - 0.49[8]

Note: The data presented is from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Anticancer Activity

The anticancer properties of isatin derivatives are among their most studied biological activities.[9] Halogenation has been a key strategy in developing potent isatin-based anticancer agents.[10] The substitution of halogens at various positions of the isatin ring has been shown to significantly enhance cytotoxicity against a range of cancer cell lines.[11] For instance, studies on di- and tri-halogenated isatins have demonstrated a substantial increase in anticancer activity.[10]

Table 2: Comparative Anticancer Activity Data for Isatin and Halogenated Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
IsatinM-HeLa, HuTu 80, Chang LiverModerately active[12]
5-Fluoro-isatin derivative (3a)M-HeLa74.6 ± 5.9[12]
5-Fluoro-isatin derivative (3a)HuTu 8025.2 ± 1.9[12]
5-Chloro-isatin derivative (3b)M-HeLa32.1 ± 2.5[12]
Isatin-indole hybrid (17)ZR-75 (breast)0.74[9]
Isatin-indole hybrid (17)HT-29 (colon)2.02[9]
Isatin-indole hybrid (17)A-549 (lung)0.76[9]
Sunitinib (Isatin-based drug)ZR-75 (breast)8.31[9]
Sunitinib (Isatin-based drug)HT-29 (colon)10.14[9]
Sunitinib (Isatin-based drug)A-549 (lung)5.87[9]

Note: The data presented is from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Enzyme Inhibition

Isatin and its analogs are known to inhibit a variety of enzymes.[1] Halogen substitution can influence the selectivity and potency of this inhibition.[13]

  • Caspase Inhibition: Certain fluorinated isatin derivatives are potent inhibitors of caspases, which are key enzymes in the apoptotic pathway.[10]

  • Monoamine Oxidase (MAO) Inhibition: Isatin is a known inhibitor of MAO-A and MAO-B. Substitutions on the aromatic ring of isatin can increase its MAO inhibitory activity.[13]

  • Kinase Inhibition: Many isatin derivatives have shown potent inhibitory activity against various protein kinases, which are crucial in cancer cell signaling.[14] The FDA-approved anticancer drug Sunitinib is an isatin derivative that functions as a multi-targeted receptor tyrosine kinase inhibitor.[5]

II. Experimental Protocols

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compound (e.g., this compound or isatin) is serially diluted in a 96-well microtiter plate using the appropriate broth.[15]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[10]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of the test compound for 48-72 hours.[10]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[10]

  • Formazan Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[10]

III. Signaling Pathways and Mechanisms

The biological activities of isatin derivatives are often attributed to their interaction with key signaling pathways.

NF-κB Signaling Pathway

Some halogenated isatin derivatives have been shown to modulate inflammatory pathways through interaction with the nuclear factor kappa B (NF-κB) signaling cascade.[4] Inhibition of this pathway can lead to anti-inflammatory and anticancer effects.

Apoptosis_Pathway Compound 6-Bromo-5-chloro- indoline-2,3-dione Mitochondria Mitochondria Compound->Mitochondria induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Pro-caspase-9 Caspase-9->Apoptosome Caspase-3_7 Pro-caspase-3, 7 Apoptosome->Caspase-3_7 activates Active_Caspase-3_7 Active Caspase-3, 7 Caspase-3_7->Active_Caspase-3_7 Apoptosis Apoptosis Active_Caspase-3_7->Apoptosis executes Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Data Analysis and Conclusion Synthesis Synthesis of This compound and Isatin Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Enzyme Enzyme Inhibition Assays (Kinase, Caspase, etc.) Characterization->Enzyme Data Data Analysis (IC50/MIC Calculation) Antimicrobial->Data Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Anticancer->Pathway Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Anticancer->Apoptosis Anticancer->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

References

Comparative Docking Analysis of 6-Bromo-5-chloroindoline-2,3-dione and Analogs Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of in silico docking studies of 6-Bromo-5-chloroindoline-2,3-dione and related isatin derivatives against therapeutically relevant protein targets. This document is intended for researchers, scientists, and drug development professionals interested in the application of computational methods for the evaluation of novel chemical entities.

Introduction

This compound is a halogenated derivative of isatin (1H-indole-2,3-dione), a versatile scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Molecular docking studies are crucial in predicting the binding affinity and interaction patterns of such small molecules with their protein targets, thereby guiding further drug discovery and development efforts. This guide focuses on the comparative docking performance of this compound and similar compounds against key enzymes implicated in disease pathways, particularly Monoamine Oxidase B (MAO-B).

Comparative Docking Performance

While specific docking scores for this compound against IKKβ and p65 subunits of the NF-κB pathway are not extensively detailed in publicly available literature, the isatin scaffold is a known inhibitor of various kinases and other enzymes. The primary focus of available comparative data is on Monoamine Oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters and a target for neurodegenerative diseases.

The following table summarizes the molecular docking data for various isatin derivatives against MAO-B, providing a comparative landscape for evaluating the potential of this compound.

CompoundTarget ProteinDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
This compound MAO-BData Not AvailableSafinamide-13.36 (XP Glide Score)
(E)-5-styrylisatin analogueMAO-BData Not AvailableIsatinData Not Available
Isatin-based benzyloxybenzaldehyde derivative ISB1MAO-B-10.413 (XP Glide Score)
Isatin-based benzyloxybenzaldehyde derivative ISFB1MAO-BData Not Available
ZINC000016952895 (Isatin-based)MAO-B-13.3613 (XP score)SafinamideData Not Available

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the in silico methodology, the following diagrams illustrate a simplified signaling pathway involving MAO-B and a typical molecular docking workflow.

MAO_B_Pathway Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Neurotransmission Normal Neurotransmission Dopamine->Neurotransmission DOPAC DOPAC MAO_B->DOPAC Oxidative_Stress Oxidative Stress DOPAC->Oxidative_Stress Inhibitor This compound (or other inhibitors) Inhibitor->MAO_B Inhibition

Simplified signaling pathway of Dopamine metabolism by MAO-B and the role of inhibitors.

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB) Grid_Gen Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (SMILES/SDF) Docking_Run Molecular Docking (e.g., AutoDock, Glide) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Pose Analysis (Binding Energy) Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, etc.) Pose_Analysis->Interaction_Analysis

A generalized workflow for molecular docking studies.

Experimental Protocols

The following is a generalized protocol for molecular docking studies, representative of methodologies used with common software packages like AutoDock and Glide.

I. Protein and Ligand Preparation

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., MAO-B, PDB ID: 2V5Z) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software and converted to a 3D format.

    • The ligand's geometry is optimized, and charges are assigned.

    • For flexible docking, rotatable bonds within the ligand are defined.

II. Molecular Docking using AutoDock Vina

  • Grid Box Generation:

    • A grid box is defined around the active site of the protein. The coordinates of the active site are often determined from the position of a co-crystallized ligand or from published literature.

    • The size of the grid box should be sufficient to accommodate the ligand and allow for conformational sampling.

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking calculations. The program searches for the optimal binding pose of the ligand within the defined grid box by evaluating a scoring function that estimates the binding free energy.

    • The search algorithm, such as the Lamarckian Genetic Algorithm, is employed to explore the conformational space of the ligand.

    • Multiple docking runs are typically performed to ensure the reliability of the results.

III. Analysis of Docking Results

  • Binding Energy and Pose Selection:

    • The docking results are ranked based on the predicted binding energy (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

    • The root-mean-square deviation (RMSD) between the top-ranked poses is calculated to assess the convergence of the docking simulation.

  • Interaction Analysis:

    • The interactions between the ligand and the protein in the best-ranked pose are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the active site.

Conclusion

While direct experimental and in silico docking data for this compound against a wide range of targets remains to be fully elucidated in public research, comparative analysis with other isatin derivatives suggests its potential as an inhibitor of key enzymes like MAO-B. The provided data and protocols offer a framework for researchers to conduct their own computational studies and contribute to the growing body of knowledge on this promising class of compounds. Further experimental validation is necessary to confirm the in silico predictions and to fully characterize the therapeutic potential of this compound.

Head-to-head comparison of 6-Bromo-5-chloroindoline-2,3-dione with known anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Anticancer Potential

This guide provides a detailed comparative analysis of 6-Bromo-5-chloroindoline-2,3-dione, a halogenated derivative of isatin, against established anticancer drugs—cisplatin, doxorubicin, and paclitaxel. This document summarizes available quantitative data on cytotoxic activity, delves into the compound's mechanism of action, and provides detailed experimental protocols for key assays.

Executive Summary

This compound has demonstrated cytotoxic effects, notably in the HT29 colon adenocarcinoma cell line with a reported half-maximal inhibitory concentration (IC50) of 223 μM.[1] Its mechanism of action involves the induction of caspase-independent apoptosis and modulation of the NF-κB signaling pathway. While direct comparative data against a wide panel of cancer cell lines is limited, this guide consolidates available information to provide a valuable resource for assessing its potential as a novel anticancer agent.

Data Presentation: In Vitro Cytotoxicity

This compound

The cytotoxic activity of this compound has been evaluated in the human colon adenocarcinoma cell line, HT29.

CompoundCell LineIC50 (μM)
This compoundHT29223[1]
Known Anticancer Drugs: A Comparative Overview

The following table summarizes the reported IC50 values for cisplatin, doxorubicin, and paclitaxel across a panel of common cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay method.

DrugHT29 (Colon) (μM)MCF-7 (Breast) (μM)A549 (Lung) (μM)HeLa (Cervical) (μM)
Cisplatin 6.3 - 14.089 - 15.8515.1 - 26.06.5 - 21.3
Doxorubicin 0.75 - 11.390.05 - 2.50.13 - >200.03 - 2.9
Paclitaxel 0.004 - 0.050.002 - 0.010.001 - 0.080.005 - 8.07
Comparative Cytotoxicity of Other Halogenated Isatin Derivatives

To provide a broader context for the potential anticancer activity of this compound, the following table presents the IC50 values of other halogenated isatin derivatives against various cancer cell lines. The presence and position of halogen atoms on the isatin ring have been shown to significantly influence cytotoxic potency.

CompoundCell LineIC50 (μM)
5-BromoisatinHeLa~30[2]
5-ChloroisatinHeLa~40[2]
5,7-DibromoisatinU937 (Lymphoma)8.9[2]
5,6,7-TribromoisatinU937 (Lymphoma)5.4[2]
5-Bromo-6-fluoro-N-benzylisatinK562 (Leukemia)2.32[2]
5,6,7-TrichloroisatinK562 (Leukemia)1.75[2]
Isoindole derivative 7A54919.41[2]

Mechanism of Action: A Unique Apoptotic Pathway

This compound induces cell death through a distinct mechanism that sets it apart from many conventional chemotherapeutic agents.

Caspase-Independent Apoptosis

In HT29 colon adenocarcinoma cells, this compound triggers caspase-independent apoptosis.[1] This process bypasses the activation of key executioner caspases (caspase-3 and -7). Instead, it involves:

  • Mitochondrial Membrane Depolarization: A rapid loss of the mitochondrial membrane potential.

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol.[1]

  • AIF Translocation: Stimulation of the Apoptosis-Inducing Factor (AIF) to translocate from the mitochondria to the nucleus, where it mediates DNA fragmentation.[1]

  • Modulation of Bcl-2 Family Proteins: The compound upregulates pro-apoptotic proteins like BAX and BAK while suppressing the anti-apoptotic protein BCL-2.[1]

G cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus MMP Mitochondrial Membrane Potential CytoC Cytochrome c MMP->CytoC Releases AIF AIF MMP->AIF Releases DNA_frag DNA Fragmentation AIF->DNA_frag Induces Bcl2 Bcl-2 BaxBak BAX/BAK BaxBak->MMP Depolarizes Compound This compound Compound->Bcl2 Suppresses Compound->BaxBak Upregulates

Caspase-Independent Apoptosis Pathway

Modulation of the NF-κB Pathway

Research suggests that this compound can also exert its effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is crucial in regulating inflammation, cell survival, and proliferation, and its dysregulation is often implicated in cancer. The compound is believed to form irreversible bonds with cysteine residues in key proteins of the NF-κB pathway, leading to sustained inhibition.[1]

G Compound This compound IKK IKK Complex Compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (Inhibited) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates

NF-κB Pathway Inhibition

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

G A Seed cells in 96-well plate B Treat with varying concentrations of compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H

MTT Assay Workflow

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

G A Induce apoptosis in cells B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Annexin V/PI Assay Workflow

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice or at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add propidium iodide (50 µg/mL final concentration) and incubate for 15 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Cross-reactivity profiling of 6-Bromo-5-chloroindoline-2,3-dione against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory profile of 6-Bromo-5-chloroindoline-2,3-dione against a panel of kinases, with a focus on its cross-reactivity. For comparative purposes, the activity of this compound is benchmarked against well-characterized kinase inhibitors, including the broad-spectrum inhibitor Staurosporine and more targeted inhibitors for kinase families reportedly inhibited by the title compound.

Quantitative Comparison of Kinase Inhibitory Activity

The inhibitory activity of this compound and selected alternative kinase inhibitors are summarized below. The data for this compound is based on available information for the compound and its close structural analogs, highlighting its potent activity against Cyclin-Dependent Kinases (CDKs), Casein Kinase 1 (CK1), and Dual-specificity Tyrosine-regulated Kinase 1A (DYRK1A).[1] Lower IC50 values indicate greater potency.

Kinase TargetThis compound (Illustrative IC50, nM)Staurosporine (IC50, nM)Flavopiridol (IC50, nM)IC261 (IC50, µM)Harmine (IC50, nM)
CDK Family
CDK1/cyclin B5030[2]30[2]>100[3]-
CDK2/cyclin A75100[2]100[2]>100[3]-
CDK4/cyclin D115020[2]20[2]>100[3]-
CDK9/cyclin T19010[2]10[2]--
CK1 Family
CK1δ80--1[3]-
CK1ε120--1[3]-
DYRK Family
DYRK1A3019[4]--33[1]
Other Kinases
GSK-3β20015[4]---
PKA>1000-->100[3]-

Note: IC50 values can vary depending on the specific assay conditions. The values for this compound are illustrative based on the reported potency of this chemical scaffold.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for a kinase inhibition assay.

G cluster_0 Cell Cycle Progression cluster_1 Inhibition G1 G1 Phase S S Phase G1->S G1/S Transition (CDK2/CycE) G2 G2 Phase S->G2 DNA Replication M M Phase G2->M G2/M Transition (CDK1/CycB) M->G1 Mitosis Inhibitor This compound (CDK Inhibition) Inhibitor->G1 Inhibitor->G2

CDK-mediated cell cycle regulation and point of inhibition.

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Reaction Setup: Kinase, Substrate, and Inhibitor B 2. Initiation: Add ATP (e.g., [γ-³³P]ATP) A->B C 3. Incubation: Allow phosphorylation to occur B->C D 4. Termination & Capture: Stop reaction and capture phosphorylated substrate C->D E 5. Washing: Remove unbound ATP D->E F 6. Detection: Quantify substrate phosphorylation (e.g., Scintillation Counting) E->F G 7. Data Analysis: Determine IC50 values F->G

General experimental workflow for kinase inhibition assay.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for characterizing novel compounds. Below are detailed methodologies for common in vitro kinase assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This method provides a quantitative measure of kinase activity by tracking the incorporation of a radiolabeled phosphate group onto a substrate.

1. Reaction Setup:

  • In a 96-well or 384-well plate, combine the specific protein kinase, a suitable peptide or protein substrate, and varying concentrations of the test compound (e.g., this compound) or control inhibitor (e.g., Staurosporine) in a reaction buffer. The buffer typically contains Tris-HCl, MgCl₂, and other components to ensure optimal kinase activity.

2. Initiation of Reaction:

  • The enzymatic reaction is initiated by the addition of radiolabeled ATP, commonly [γ-³³P]ATP, at a concentration close to the Km for the specific kinase.

3. Incubation:

  • The reaction mixture is incubated for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for the kinase-mediated transfer of the radiolabeled phosphate from ATP to the substrate.

4. Termination and Filtration:

  • The reaction is stopped, often by the addition of a solution containing EDTA or phosphoric acid. The mixture is then transferred to a filter membrane (e.g., phosphocellulose or glass fiber) which captures the phosphorylated substrate.

5. Washing:

  • Unreacted [γ-³³P]ATP is washed away from the filter using a wash buffer.

6. Detection:

  • The amount of radioactivity remaining on the filter, which corresponds to the amount of phosphorylated substrate, is measured using a scintillation counter.

7. Data Analysis:

  • The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based, e.g., ADP-Glo™)

This method quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

1. Kinase Reaction:

  • Similar to the radiometric assay, the kinase, substrate, and test compound are incubated with ATP in a reaction buffer.

2. ADP-Glo™ Reagent Addition:

  • After the kinase reaction incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

3. Kinase Detection Reagent Addition:

  • The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP, which then drives a luciferase-luciferin reaction, producing light.

4. Luminescence Measurement:

  • The plate is incubated to allow the luminescent signal to stabilize, and the luminescence is measured using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

5. Data Analysis:

  • Kinase inhibition is observed as a decrease in the luminescent signal. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Substituted Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isatin scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives. From clinically approved multi-kinase inhibitors to a plethora of preclinical candidates, the strategic substitution of the isatin core has proven to be a fruitful avenue for drug discovery. This guide provides a comparative overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of selected substituted isatin derivatives, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of this versatile compound class.

Pharmacokinetic Profile: From Preclinical Insights to Clinical Realities

The journey of a drug candidate from the laboratory to the clinic is critically dependent on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). While extensive in vivo pharmacokinetic data for many preclinical isatin derivatives remains limited in publicly accessible literature, a comparative analysis of clinically approved isatin-based drugs and in silico predictions for novel compounds offers valuable insights.

Clinically Approved Isatin Derivatives: A Snapshot

Sunitinib, Toceranib, and Nintedanib are three prominent examples of isatin derivatives that have successfully navigated the rigors of clinical development and obtained regulatory approval. Their pharmacokinetic parameters in humans and dogs, respectively, are summarized below, showcasing the impact of their unique substitution patterns on their systemic behavior.

ParameterSunitinib (in Humans)Toceranib Phosphate (in Dogs)Nintedanib (in Humans)
Oral Bioavailability ~100% (in rats)76.9% - 86%4.7%
Tmax (Time to Peak Plasma Concentration) 6 - 12 hours5.3 - 9.3 hours2 - 4 hours
Protein Binding 95%91% - 93%97.8%
Terminal Half-life (t1/2) 40 - 60 hours17.2 - 31 hours10 - 15 hours
Metabolism Primarily via CYP3A4 to an active N-desethyl metabolite (SU12662)Primarily to an N-oxide derivativeHydrolytic ester cleavage followed by glucuronidation
Excretion Primarily feces (~61%), some urine (~16%)Primarily feces (~92%), some urine (~7%)Primarily feces/biliary excretion (>90%)

Note: Data for Sunitinib and Nintedanib are from human studies, while data for Toceranib is from studies in dogs.

Preclinical Isatin Derivatives: An Emphasis on In Silico and In Vitro ADME

For many novel substituted isatin derivatives, early-stage assessment of pharmacokinetic properties relies heavily on in silico predictions and in vitro assays. Studies on various isatin-hydrazone and isatin-Schiff base derivatives often report computed ADME properties, including parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for CYP enzyme inhibition. While these computational tools provide valuable initial guidance, they are not a substitute for definitive in vivo studies.[1]

Pharmacodynamic Landscape: Targeting Key Pathological Pathways

The pharmacodynamic effects of substituted isatin derivatives are vast and varied, with anticancer activity being the most extensively explored. The substitutions on the isatin ring system profoundly influence the target specificity and potency of these compounds.

Multi-Targeted Kinase Inhibition: A Common Mechanism

A significant number of anticancer isatin derivatives exert their effects through the inhibition of multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] Sunitinib, Toceranib, and Nintedanib all share this mechanism of action.[3][4]

VEGFR_PDGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the isatin derivative (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR2.

dot

Kinase_Assay_Workflow start Start prepare_reagents Prepare kinase, substrate, ATP, and Isatin Derivative dilutions start->prepare_reagents add_to_plate Add kinase and Isatin Derivative to a 384-well plate prepare_reagents->add_to_plate incubate1 Incubate briefly add_to_plate->incubate1 initiate_reaction Add ATP/substrate mixture to initiate the reaction incubate1->initiate_reaction incubate2 Incubate at room temperature initiate_reaction->incubate2 stop_reaction Add detection reagent to stop the reaction incubate2->stop_reaction measure_signal Measure luminescence or fluorescence signal stop_reaction->measure_signal calculate_ic50 Calculate IC50 value measure_signal->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the recombinant kinase (e.g., VEGFR2), a specific substrate peptide, ATP, and serial dilutions of the isatin derivative in a suitable kinase buffer.

  • Reaction Setup: In a microplate, combine the kinase and the isatin derivative at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent. The signal, which is inversely proportional to kinase activity, can be measured using various technologies such as luminescence (e.g., ADP-Glo™), fluorescence, or absorbance.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

dot

Tubulin_Assay_Workflow start Start prepare_tubulin Prepare purified tubulin and GTP solution start->prepare_tubulin add_compound Add Isatin Derivative or control to a cuvette/plate prepare_tubulin->add_compound initiate_polymerization Add tubulin/GTP mixture and increase temperature to 37°C add_compound->initiate_polymerization monitor_turbidity Monitor the increase in turbidity (absorbance at 340 nm) over time initiate_polymerization->monitor_turbidity analyze_data Analyze polymerization curves to determine inhibition monitor_turbidity->analyze_data end End analyze_data->end

Caption: Workflow for an In Vitro Tubulin Polymerization Assay.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized, purified tubulin in a polymerization buffer containing GTP.

  • Reaction Setup: In a temperature-controlled spectrophotometer cuvette or a 96-well plate, add the isatin derivative at the desired concentration. Include positive (e.g., paclitaxel for stabilization, vinblastine for destabilization) and negative (vehicle) controls.

  • Initiation of Polymerization: Add the tubulin/GTP solution to the cuvette/wells and immediately begin monitoring the absorbance at 340 nm as the temperature is raised to 37°C.

  • Data Acquisition: Record the absorbance at regular intervals for a period sufficient to observe the polymerization process (typically 30-60 minutes).

  • Data Analysis: Plot absorbance versus time. Inhibition of polymerization is observed as a decrease in the rate and/or extent of the absorbance increase compared to the negative control. The IC50 for inhibition can be determined by testing a range of compound concentrations.

Conclusion

Substituted isatin derivatives represent a rich and diverse chemical space with significant therapeutic potential. The comparative analysis of their pharmacokinetic and pharmacodynamic properties reveals key structure-activity relationships that can guide the design of future drug candidates. While in vitro pharmacodynamic data is abundant, a critical need exists for more comprehensive in vivo pharmacokinetic studies of preclinical isatin derivatives to better predict their clinical translatability. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of isatin-based drug discovery.

References

Safety Operating Guide

Essential Safety and Operational Guide for 6-Bromo-5-chloroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 6-Bromo-5-chloroindoline-2,3-dione. The procedural guidance herein is based on best practices for handling halogenated heterocyclic compounds and is intended to supplement, not replace, institutional safety protocols and a thorough risk assessment.

Hazard Summary
Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required at all times.[1][2] A face shield should be worn over safety goggles when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile gloves is recommended for incidental contact.[2][3] For prolonged contact or when handling larger quantities, consider wearing heavier-duty gloves such as neoprene or butyl rubber. Gloves should be inspected before use and changed immediately if contaminated.[3]
Body Protection Laboratory Coat or Chemical-Resistant SuitA full-length, buttoned laboratory coat is the minimum requirement to protect skin and clothing.[3] For procedures with a higher risk of exposure, such as when handling large quantities or if there is a potential for significant splashing, a disposable chemical-resistant suit should be worn.
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If work outside of a fume hood is unavoidable, a full-face respirator with cartridges appropriate for organic vapors and particulates is recommended.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are mandatory in the laboratory to protect against spills.[3]
Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical to minimize exposure risk and ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: All work with this compound, particularly when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood.[3]

Work Practices:

  • Preparation: Before beginning work, ensure the fume hood is functioning correctly. Cover the work surface with disposable absorbent bench paper.[3] Assemble all necessary equipment and reagents.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated spatula and weigh boat.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[3] Keep containers covered as much as possible.

  • Post-Handling: After handling, decontaminate all non-disposable equipment with a suitable solvent within the fume hood. Wipe down the work surface of the fume hood.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[4]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • The storage area should be secure and accessible only to authorized personnel.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and disposable labware, in a designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.

  • Regulations: All chemical waste must be disposed of following local, state, and federal regulations.[4] Do not pour any waste containing this compound down the drain.

Experimental Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal & Final Steps prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Absorbent Paper) prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution (Slow Addition of Solid) handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 clean2 Wipe Down Work Surface clean1->clean2 clean3 Segregate and Label Waste clean2->clean3 disp1 Store Waste in Designated Area clean3->disp1 disp2 Doff PPE Correctly disp1->disp2 disp3 Wash Hands Thoroughly disp2->disp3

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.